7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-methyl-3,4-dihydro-2H-1-benzoxepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-4-5-11-9(7-8)10(12)3-2-6-13-11/h4-5,7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBXPHOGLWGQLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396706 | |
| Record name | 7-Methyl-3,4-dihydro-1-benzoxepin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41177-66-6 | |
| Record name | 7-Methyl-3,4-dihydro-1-benzoxepin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one, a heterocyclic ketone belonging to the benzoxepinone class of compounds. The benzoxepinone scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This document details the unequivocal identification of this compound, including its IUPAC name and chemical structure. A thorough exploration of its synthesis, focusing on the prevalent and mechanistically insightful intramolecular Friedel-Crafts cyclization, is presented with a detailed experimental protocol. Furthermore, this guide outlines the expected spectroscopic characteristics crucial for its unambiguous identification and quality control. The burgeoning therapeutic potential of the benzoxepinone class, with a focus on neuropharmacological applications, is discussed, positioning this compound as a valuable scaffold for future drug discovery endeavors.
Core Compound Identification and Structure
The compound of focus is systematically named This compound . Its structure consists of a benzene ring fused to a seven-membered oxepine ring, which contains a ketone functional group at position 5 and is partially saturated. A methyl group is substituted at position 7 of the aromatic ring.
Chemical Structure:
Caption: Chemical structure of this compound.
Key Identifiers:
-
IUPAC Name: this compound
-
CAS Number: 41177-66-6[1]
-
Molecular Formula: C₁₁H₁₂O₂[1]
-
Molecular Weight: 176.21 g/mol [1]
Synthesis and Mechanistic Insights
The principal synthetic route to this compound is through an intramolecular Friedel-Crafts acylation of a carboxylic acid precursor, 4-(p-tolyloxy)butanoic acid. This reaction is typically facilitated by a strong dehydrating agent, most commonly polyphosphoric acid (PPA).
Reaction Scheme:
Caption: Synthesis of the target compound via PPA-catalyzed cyclization.
Causality of Experimental Choices:
The choice of polyphosphoric acid as the cyclizing agent is pivotal. PPA serves a dual role: it acts as a Brønsted acid to protonate the carboxylic acid, and as a powerful dehydrating agent to facilitate the formation of the acylium ion intermediate. This highly electrophilic species then undergoes an intramolecular electrophilic aromatic substitution onto the electron-rich p-tolyl ring. The ortho-para directing effect of the ether oxygen and the activating effect of the methyl group favor cyclization at the position ortho to the ether linkage.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methodologies for similar transformations.
Materials:
-
4-(p-tolyloxy)butanoic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 4-(p-tolyloxy)butanoic acid.
-
Add polyphosphoric acid in excess (typically 10-20 times the weight of the carboxylic acid).
-
Heat the mixture with stirring in an oil bath at a temperature of 80-100 °C. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 1-3 hours), cool the reaction mixture to room temperature.
-
Carefully pour the viscous mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Spectroscopic Characterization
Unequivocal identification of this compound relies on a combination of spectroscopic techniques. The following are the expected spectral data based on its structure:
Quantitative Data Summary:
| Spectroscopic Technique | Key Expected Features |
| ¹H NMR | Aromatic protons (singlet and two doublets), two triplets for the adjacent methylene groups in the oxepine ring, and a singlet for the methyl group protons. |
| ¹³C NMR | Carbonyl carbon signal (~190-200 ppm), aromatic carbon signals, two methylene carbon signals, and a methyl carbon signal. |
| Infrared (IR) | Strong carbonyl (C=O) stretching vibration (~1680 cm⁻¹), aromatic C-H and C=C stretching vibrations, and C-O ether stretching vibrations. |
| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ corresponding to the molecular weight (176.21 g/mol ). |
Therapeutic Potential and Applications in Drug Discovery
The benzoxepinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its recurrence in a variety of biologically active compounds. Derivatives of this class have shown promise in several therapeutic areas, particularly in neuropharmacology.
Logical Framework for Therapeutic Potential:
Caption: Rationale for the therapeutic interest in benzoxepinones.
While specific biological data for this compound is not extensively published, its structural features suggest it as a valuable starting point for the development of novel therapeutic agents. For instance, related 7-substituted-3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-ones have been synthesized and evaluated for their anticonvulsant and hypnotic activities.[3] The 7-chloro analog of the title compound has also been investigated as an intermediate for pharmaceuticals targeting neurological disorders and has shown potential in antidepressant research.[4]
The methyl group at the 7-position can influence the molecule's lipophilicity and metabolic stability, potentially offering advantages in pharmacokinetic profiles compared to unsubstituted analogs. This makes this compound a compelling candidate for library synthesis and screening in drug discovery programs targeting central nervous system disorders.
Conclusion
This compound is a well-defined chemical entity with an established and efficient synthetic route. Its structural relationship to other biologically active benzoxepinones underscores its potential as a valuable scaffold in medicinal chemistry. This technical guide provides the foundational knowledge for its synthesis, characterization, and rationale for its exploration in drug discovery, particularly in the realm of neuropharmacology. Further biological evaluation of this specific compound is warranted to fully elucidate its therapeutic potential.
References
-
This compound. PubChem. [Link]
-
Beilstein Journal of Organic Chemistry. Search Results. [Link]
-
(E)-7-methyl-5-oximino-3,4-dihydro-1(2H)-benzoxepine. MOLBASE. [Link]
-
13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0224582). NP-MRD. [Link]
-
7-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol. SpectraBase. [Link]
-
Synthesis and evaluation of 7-substituted-3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-ones as anticonvulsant and hypnotic agents. ResearchGate. [https://www.researchgate.net/publication/51624687_Synthesis_and_evaluation_of_7-substituted-34-dihydrobenzo[f][5]oxazepin-5(2H)-ones_as_anticonvulsant_and_hypnotic_agents]([Link]5]oxazepin-5(2H)-ones_as_anticonvulsant_and_hypnotic_agents)
-
Synthesis of 2,5-Dihydrobenzo[b]oxepines and 5,6-Dihydro-2H-benzo[b]oxocines Based on a “[3 + 3] Cyclization-Olefin-Metathesis” Strategy. ResearchGate. [Link]
-
1H and 13C NMR identification of unexpected 3,4-dihydroquinoxalines in the syntheses of 1,5-benzodiazepine derivatives. PubMed. [Link]
-
Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. MDPI. [Link]
-
one, CAS Registry Number 28940-11-6. Fragrance Material Safety Assessment Center. [Link]
-
1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents. MDPI. [Link]
-
A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. Wiley Online Library. [Link]
-
1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents. ResearchGate. [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]
-
Benzodiazepine analogues. Part 21. 13C NMR analysis of benzoxathiepine derivatives. PubMed. [Link]
-
The Green Synthesis of 7-Methoxy-3, 4, 5, 6-Tetrahydro-2H-Azepine by ε -Caprolactam and Dimethylcarbonate as Methyl Reagents. ResearchGate. [Link]
-
Synthesis of 7-ethoxy-3-methyl-4H-1,4-benzothiazines. ResearchGate. [Link]
-
Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate and Its Analogues. ResearchGate. [Link]
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. 7-Methyl-3,4-dihydro-2h-benzo[b][1,4]dioxepin-3-ol | C10H12O3 | CID 16723715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
An In-depth Technical Guide to 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one
CAS Number: 41177-66-6
This guide provides a comprehensive technical overview of 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one, a significant heterocyclic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical synthesis, structural characterization, and potential applications, with a focus on the scientific integrity and practical insights essential for advanced research and development.
Introduction: Unveiling a Versatile Benzoxepinone Scaffold
This compound belongs to the benzoxepinone class of compounds, a seven-membered oxygen-containing heterocyclic motif fused to a benzene ring. This structural framework is of considerable interest in medicinal chemistry and material science due to its presence in various biologically active molecules and its utility as a versatile synthetic intermediate.[1][2] The introduction of a methyl group at the 7-position of the aromatic ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity and potential therapeutic applications.
The core structure of benzoxepinones has been associated with a wide array of pharmacological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and central nervous system effects.[1][2] This guide will focus specifically on the 7-methyl derivative, providing a detailed exploration of its synthesis and known characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 41177-66-6 | [1][3] |
| Molecular Formula | C₁₁H₁₂O₂ | [2][3] |
| Molecular Weight | 176.21 g/mol | [2][3] |
| Appearance | Not explicitly found, likely a solid or oil | |
| Solubility | Not explicitly found, likely soluble in organic solvents |
Synthesis and Mechanism: The Intramolecular Friedel-Crafts Acylation Approach
The most direct and commonly cited method for the synthesis of this compound is through the intramolecular Friedel-Crafts acylation of a suitable precursor, 4-(p-tolyloxy)butyric acid.[4] This acid-catalyzed cyclization is a powerful tool in organic synthesis for the formation of cyclic ketones.
The Underlying Chemistry: An Electrophilic Aromatic Substitution
The reaction proceeds via an electrophilic aromatic substitution mechanism. A strong acid, such as polyphosphoric acid (PPA), acts as both the catalyst and a dehydrating agent. PPA protonates the carboxylic acid group of 4-(p-tolyloxy)butyric acid, leading to the formation of a highly reactive acylium ion. This electrophilic species is then attacked by the electron-rich aromatic ring at the ortho position to the activating ether linkage. The choice of a strong dehydrating acid is crucial to drive the equilibrium towards the cyclized product.
Visualizing the Synthetic Pathway
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
The following is a representative, detailed protocol for the synthesis of this compound. Self-validation of this protocol in a laboratory setting is essential before large-scale synthesis.
Materials:
-
4-(p-tolyloxy)butyric acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 4-(p-tolyloxy)butyric acid.
-
Addition of Catalyst: Under a fume hood, carefully add polyphosphoric acid to the flask. The ratio of PPA to the starting material should be sufficient to ensure a stirrable paste.
-
Cyclization: Heat the reaction mixture with vigorous stirring to a temperature of approximately 80-100 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Neutralization: Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons (d, d, s), methylene protons adjacent to oxygen (t), methylene protons adjacent to the carbonyl group (t), methylene protons at C3 (quintet), and a methyl singlet. |
| ¹³C NMR | Carbonyl carbon (~190-200 ppm), aromatic carbons (quaternary and CH), methylene carbons, and a methyl carbon. |
| IR Spectroscopy | Strong C=O stretch (~1680 cm⁻¹), C-O-C stretches, and aromatic C-H stretches. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 176.0837. |
Potential Applications and Future Directions
The benzoxepinone scaffold is a privileged structure in medicinal chemistry, and the 7-methyl derivative is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.[1][2]
Drug Discovery and Development
Derivatives of benzoxepinones have shown a wide range of biological activities, making this class of compounds a fertile ground for drug discovery. Research into related structures suggests potential applications in areas such as:
-
Anticancer Agents: Certain benzoxepinone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1]
-
Antimicrobial Agents: The scaffold has been incorporated into molecules with antibacterial and antifungal properties.[2][5]
-
Central Nervous System (CNS) Agents: Modifications of the benzoxepinone core have led to compounds with antipsychotic and neuroleptic activities.[1]
The 7-methyl group can be further functionalized, or its electronic and steric influence can be leveraged to fine-tune the pharmacological profile of novel drug candidates.
Material Science
The rigid, fused-ring structure of this compound and its derivatives could be of interest in the development of novel organic materials. Potential applications might include their use as building blocks for polymers with specific thermal or optical properties.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood, especially during synthesis and purification.
-
Inhalation and Contact: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry and material science. Its synthesis via intramolecular Friedel-Crafts acylation is a robust and well-established method. Further research into the biological activities of this specific derivative and its analogs is warranted to fully explore its therapeutic potential. This guide provides a foundational understanding for researchers and developers to build upon in their scientific endeavors.
References
-
PubMed. Antibacterial Activity of New Dibenzoxepinone Oximes With Fluorine and Trifluoromethyl Group Substituents. (2012). Retrieved from [Link]
-
SciELO. Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[1][2]imidazo[1,2-d][1][6]oxazepine and Benzo[f]benzo[1][2]oxazolo[3,2-d][1][6]oxazepine Derivatives. (2022). Retrieved from [Link]
-
ResearchGate. Synthesis, Biological Activity and Crystal Structure Studies of Some Benzoxazepine Derivatives. (2022). Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 7-Methyl-3,4-dihydro-2h-benzo[b][1,4]dioxepin-3-ol | C10H12O3 | CID 16723715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0224582) [np-mrd.org]
- 6. 41177-66-6|7-Methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one|BLD Pharm [bldpharm.com]
physical and chemical properties of 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one, a heterocyclic ketone with potential applications in medicinal chemistry and drug development. While detailed experimental data for this specific compound is not extensively available in public literature, this guide synthesizes foundational knowledge, predicts properties based on analogous structures, and outlines the necessary experimental protocols for its full characterization. The ensuing sections will delve into its chemical identity, structural elucidation, a proposed synthetic pathway, and the analytical techniques required for its comprehensive analysis. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related benzoxepinone scaffolds.
Introduction: The Benzoxepinone Scaffold
The benzo[b]oxepine ring system is a prominent heterocyclic motif found in a variety of biologically active natural products and synthetic compounds. The fusion of a benzene ring to a seven-membered oxepine ring creates a structurally unique and versatile scaffold. Derivatives of this core structure have garnered significant interest in pharmaceutical research, exhibiting a wide range of biological activities, including potential as anticancer, anti-inflammatory, and central nervous system-acting agents. The introduction of a methyl group and a ketone functionality, as in this compound, is anticipated to modulate the molecule's physicochemical and pharmacological properties, making it a target of interest for further investigation.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is paramount for its application in research and development. This section details the known and predicted properties of this compound.
Compound Identification
| Identifier | Value |
| IUPAC Name | 7-Methyl-3,4-dihydro-2H-1-benzoxepin-5-one |
| CAS Number | 41177-66-6 |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol |
Predicted Physicochemical Properties
Due to a lack of publicly available experimental data, the following properties are predicted based on the compound's structure and data from analogous compounds. These values should be confirmed experimentally.
| Property | Predicted Value/Range |
| Melting Point | Solid at room temperature |
| Boiling Point | > 200 °C at atmospheric pressure |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, methanol, dichloromethane); sparingly soluble in water. |
| Appearance | Likely a white to off-white crystalline solid. |
Structural Elucidation and Spectroscopic Analysis
The definitive confirmation of the chemical structure of this compound requires a suite of spectroscopic techniques. This section outlines the expected spectral characteristics.
Chemical Structure
Caption: Chemical structure of this compound.
Predicted Spectroscopic Data
The following table outlines the expected signals in various spectroscopic analyses.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons (3H) in the region of δ 7.0-8.0 ppm. - A singlet for the methyl group (3H) around δ 2.3-2.5 ppm. - Two triplets for the methylene groups (-CH₂-CH₂-) of the oxepine ring, likely in the regions of δ 4.0-4.5 ppm (adjacent to oxygen) and δ 2.8-3.2 ppm. |
| ¹³C NMR | - A carbonyl carbon signal (>C=O) in the range of δ 190-200 ppm. - Aromatic carbon signals in the region of δ 120-160 ppm. - Methylene carbon signals in the aliphatic region (δ 20-70 ppm). - A methyl carbon signal around δ 20-25 ppm. |
| Infrared (IR) | - A strong carbonyl (C=O) stretching band around 1680-1700 cm⁻¹. - C-O-C stretching bands in the region of 1200-1300 cm⁻¹. - Aromatic C-H stretching bands above 3000 cm⁻¹. - Aliphatic C-H stretching bands below 3000 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 176.21. - Fragmentation patterns corresponding to the loss of CO, C₂H₄, and other fragments from the benzoxepinone core. |
Synthesis and Reactivity
A plausible and documented synthetic route to this compound involves the intramolecular cyclization of a substituted butyric acid derivative.[1]
Proposed Synthetic Pathway: Intramolecular Friedel-Crafts Acylation
The synthesis initiates from 4-(p-tolyloxy)butyric acid. The key step is an intramolecular Friedel-Crafts acylation reaction, typically mediated by a strong acid or Lewis acid, to facilitate the ring closure.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis
Materials:
-
4-(p-tolyloxy)butyric acid
-
Polyphosphoric acid (PPA) or Aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Appropriate organic solvents for purification (e.g., hexane, ethyl acetate)
Procedure:
-
To a stirred solution of 4-(p-tolyloxy)butyric acid in anhydrous dichloromethane, add polyphosphoric acid (or portion-wise addition of AlCl₃ at 0 °C).
-
Stir the reaction mixture at room temperature (or as determined by reaction optimization) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Expected Reactivity
The chemical reactivity of this compound is primarily dictated by the ketone functional group and the aromatic ring.
-
Carbonyl Group Reactions: The ketone is susceptible to nucleophilic attack, allowing for a variety of derivatizations such as reduction to the corresponding alcohol, formation of oximes and hydrazones, and Wittig-type reactions.
-
Aromatic Ring Reactions: The benzene ring can undergo electrophilic aromatic substitution reactions. The position of substitution will be directed by the existing ether and alkyl substituents.
Analytical Characterization Workflow
A robust analytical workflow is essential to confirm the identity, purity, and properties of the synthesized compound.
Caption: A standard workflow for the characterization of the target compound.
Potential Applications in Drug Discovery
The benzoxepinone scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. The specific substitution pattern of this compound suggests several potential avenues for drug discovery research:
-
Scaffold for Library Synthesis: The reactivity of the ketone and aromatic ring allows for the generation of a diverse library of derivatives for high-throughput screening.
-
Central Nervous System (CNS) Agents: The lipophilic nature of the molecule suggests potential for blood-brain barrier penetration, making it a candidate for the development of novel CNS-active compounds.
-
Enzyme Inhibitors: The rigid, three-dimensional shape of the benzoxepinone core could serve as a template for the design of specific enzyme inhibitors.
Conclusion
References
Sources
An In-depth Technical Guide to 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one
This guide provides a comprehensive technical overview of 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one, a heterocyclic ketone of significant interest in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's core properties, a robust synthetic protocol with mechanistic insights, and its relevance as a structural scaffold in modern chemical research.
Core Molecular Profile
This compound is a bicyclic compound featuring a benzene ring fused to a seven-membered oxepine ring. The methyl and ketone functionalities are key features that influence its chemical reactivity and potential biological activity.
Physicochemical Properties
A summary of the fundamental quantitative data for this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 41177-66-6 | [1] |
| Molecular Formula | C₁₁H₁₂O₂ | [1][2] |
| Molecular Weight | 176.21 g/mol | [1][2] |
| Appearance | (Predicted) White to off-white solid or pale oil | |
| Solubility | (Predicted) Soluble in common organic solvents (DCM, EtOAc, Acetone) |
Synthesis and Mechanistic Rationale
The principal and most efficient route to this compound is via an intramolecular Friedel-Crafts acylation of a carboxylic acid precursor.[1] This classic cyclization strategy is a cornerstone of aromatic ketone synthesis.
Precursor Molecule: 4-(p-tolyloxy)butyric acid
The synthesis begins with the precursor, 4-(p-tolyloxy)butyric acid. The choice of this starting material is strategic; the butyric acid chain provides the precise number of carbon atoms required to form the seven-membered dihydrooxepinone ring, while the p-tolyloxy group correctly positions the methyl substituent on the aromatic ring for the target molecule.
Experimental Protocol: Polyphosphoric Acid (PPA) Catalyzed Cyclization
Polyphosphoric acid (PPA) is the reagent of choice for this transformation. It serves as both a powerful dehydrating agent and a non-nucleophilic Brønsted acid catalyst, which is critical for promoting the desired intramolecular acylation while minimizing side reactions.[3] Unlike Lewis acids such as AlCl₃, PPA often results in cleaner reactions and simpler workup procedures for this class of cyclization.[4]
Step-by-Step Methodology:
-
Reagent Preparation: In a fume hood, pre-heat polyphosphoric acid (PPA, ~10 equivalents by weight to the substrate) to 60-70°C in a round-bottom flask equipped with a mechanical stirrer. This reduces the viscosity of the PPA, allowing for effective mixing.[4]
-
Substrate Addition: Slowly add 4-(p-tolyloxy)butyric acid (1.0 equivalent) to the stirring PPA. The mixture may become thick but should remain stirrable.
-
Reaction Execution: Increase the temperature to 90-100°C and maintain vigorous stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Reaction Quench: Allow the reaction mixture to cool to approximately 50-60°C. In a separate, large beaker, prepare a mixture of ice and water. Cautiously and slowly pour the viscous reaction mixture onto the ice-water with vigorous stirring. This will hydrolyze the PPA in a highly exothermic reaction and precipitate the organic product.
-
Extraction: Once the quench is complete and the mixture has reached room temperature, extract the aqueous slurry with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane, 3 x 100 mL).
-
Washing and Neutralization: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (to remove any residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.
Diagram of Synthetic Workflow:
Caption: Workflow for the synthesis of the target compound.
Causality of the Reaction Mechanism
The success of this synthesis hinges on the electrophilic aromatic substitution (Friedel-Crafts acylation) mechanism.
-
Activation of Carboxylic Acid: The carboxylic acid group of the precursor is protonated and subsequently dehydrated by PPA to form a highly electrophilic acylium ion.
-
Nucleophilic Attack: The electron-rich aromatic ring acts as a nucleophile. The ortho position relative to the activating ether linkage attacks the acylium ion. The para-methyl group provides additional electron density to the ring, facilitating this attack.
-
Rearomatization: The resulting cationic intermediate (a sigma complex) loses a proton to restore the aromaticity of the benzene ring, yielding the final cyclized ketone.
Diagram of Reaction Mechanism:
Caption: Key stages of the PPA-catalyzed cyclization mechanism.
Characterization and Spectroscopic Profile
Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known structure and are what a researcher should expect to observe.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons appearing as singlets and doublets in the ~7.0-7.8 ppm range.- Aromatic methyl group singlet at ~2.3 ppm.- Two aliphatic methylene groups (-CH₂-) appearing as triplets in the ~2.0-4.5 ppm range. |
| ¹³C NMR | - Carbonyl (C=O) carbon signal at ~190-200 ppm.- Aromatic carbons in the ~115-160 ppm range.- Aliphatic carbons in the ~20-70 ppm range. |
| IR Spectroscopy | - A strong C=O (ketone) stretching band at ~1680 cm⁻¹.- C-O-C (ether) stretching bands in the ~1200-1250 cm⁻¹ region.- Aromatic C-H and C=C stretching bands. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 176.08. |
Applications in Research and Drug Development
While specific biological activities for this compound are not extensively documented in public literature, its core structure is highly relevant to drug discovery. The benzoxepine scaffold is a "privileged structure" found in numerous biologically active compounds.[5]
-
Scaffold for Medicinal Chemistry: This compound serves as an excellent starting point or intermediate for the synthesis of more complex molecules. The ketone functionality is a versatile handle for further chemical modifications, such as reduction to an alcohol, conversion to an oxime, or use in condensation reactions.
-
Neuropharmacology: The broader class of dibenzo[b,f]oxepine derivatives has shown activity as antipsychotic, antidepressant, and anxiolytic agents.[5] This makes analogs and derivatives of the title compound attractive targets for screening in central nervous system (CNS) disease models.
-
Structure-Activity Relationship (SAR) Studies: As a methylated analog of the parent 3,4-dihydro-2H-benzo[b]oxepin-5-one, this molecule is valuable for SAR studies. It allows researchers to probe how the placement and nature of substituents on the aromatic ring affect a compound's interaction with biological targets.
References
-
Sciencemadness.org. Polyphosphoric Acid. [Link]
-
Canadian Center of Science and Education. Polyphosphoric Acid in Organic Synthesis. [Link]
-
MDPI. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. [Link]
Sources
- 1. Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03562F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. sciencemadness.org [sciencemadness.org]
- 4. ccsenet.org [ccsenet.org]
- 5. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine | MDPI [mdpi.com]
An In-depth Technical Guide to the Synthesis and Characterization of 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzo[b]oxepine scaffold is a privileged heterocyclic motif present in numerous biologically active compounds. This guide provides a comprehensive technical overview of the discovery and synthesis of a specific derivative, 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one. We will explore the strategic rationale behind a robust two-step synthetic pathway, commencing with the preparation of the key intermediate, 4-(p-tolyloxy)butyric acid, followed by an efficient intramolecular Friedel-Crafts acylation. This document furnishes detailed, step-by-step experimental protocols, a thorough analysis of the structural elucidation through spectroscopic methods, and a discussion on the potential pharmacological significance of this class of compounds, thereby offering a complete resource for researchers engaged in medicinal chemistry and drug discovery.
Introduction: The Significance of the Benzoxepinone Core
Seven-membered heterocyclic compounds, particularly those containing an oxygen atom, are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The benzoxepinone framework, a key structural class within this group, has been identified in molecules exhibiting a range of biological effects. Notably, certain benzoxepinone derivatives have been investigated for their potential as selective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII, highlighting their relevance in oncology research.[2] Furthermore, analogues of this scaffold have demonstrated anti-inflammatory properties, suggesting their potential in addressing neuroinflammatory conditions.[1]
The exploration of novel synthetic routes to access structurally diverse benzoxepinones is therefore a critical endeavor in the quest for new therapeutic agents. This guide focuses on this compound, a representative member of this class, to illustrate a fundamental and efficient synthetic strategy.
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of this compound can be logically approached through a retrosynthetic disconnection of the seven-membered ring. The most strategic bond to break is the acyl-aryl bond, which points to an intramolecular Friedel-Crafts acylation as the key ring-forming step. This leads back to the precursor, 4-(p-tolyloxy)butyric acid. This precursor, in turn, can be readily assembled from p-cresol and a suitable four-carbon building block.
Caption: Retrosynthetic analysis of the target molecule.
This two-step approach is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the generally high yields and reliability of the chosen reaction types.
Experimental Protocols
Synthesis of 4-(p-tolyloxy)butyric acid
The synthesis of the carboxylic acid precursor is a critical first step. While several methods exist for the formation of aryl ethers, the reaction of a phenoxide with an alkyl halide (Williamson ether synthesis) is a classic and effective approach. An alternative, and often higher-yielding, method involves the reaction of a phenol with a lactone under basic conditions.
Protocol:
-
Reagents and Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-cresol (1.0 eq) and sodium hydroxide (1.1 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Formation of Phenoxide: Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the sodium p-cresolate.
-
Addition of Alkylating Agent: To the stirred solution, add γ-butyrolactone (1.05 eq) dropwise.
-
Reaction: Heat the reaction mixture to 100-120 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into water and acidify with concentrated hydrochloric acid (HCl) until a pH of 1-2 is reached.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Causality of Experimental Choices:
-
Sodium Hydroxide: A strong base is required to deprotonate the weakly acidic phenolic hydroxyl group of p-cresol, forming the nucleophilic phenoxide.
-
γ-Butyrolactone: This reagent serves as an efficient and less hazardous alternative to 4-halobutyric acid derivatives for introducing the butyric acid side chain.
-
Acidification: Protonation of the carboxylate salt formed during the reaction is necessary to yield the final carboxylic acid product, which is then extractable into an organic solvent.
Intramolecular Friedel-Crafts Acylation: Synthesis of this compound
The key ring-closing step is an intramolecular Friedel-Crafts acylation. This reaction is effectively promoted by strong acids that can activate the carboxylic acid for electrophilic attack on the electron-rich aromatic ring. Polyphosphoric acid (PPA) is a particularly effective reagent for this type of cyclization, acting as both a catalyst and a solvent.[3][4][5]
Protocol:
-
Reagents and Setup: Place 4-(p-tolyloxy)butyric acid (1.0 eq) in a round-bottom flask equipped with a mechanical stirrer.
-
Addition of PPA: Add polyphosphoric acid (PPA) (approximately 10 times the weight of the carboxylic acid).
-
Reaction: Heat the mixture with stirring to 80-100 °C for 1-2 hours. The reaction is typically accompanied by a color change. Monitor the reaction by TLC.
-
Workup: Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Extraction: Extract the aqueous slurry with dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash successively with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality of Experimental Choices:
-
Polyphosphoric Acid (PPA): PPA is a viscous liquid that serves as an excellent medium for this reaction. It activates the carboxylic acid by protonation and facilitates the formation of the acylium ion electrophile. Its low nucleophilicity prevents side reactions.[3][6]
-
Ice Quench: The highly exothermic hydrolysis of PPA requires careful quenching on ice to control the temperature and safely precipitate the product.
-
Sodium Bicarbonate Wash: This step is crucial to remove any unreacted carboxylic acid precursor and any acidic residues from the PPA.
Caption: Synthetic workflow for the target molecule.
Structural Elucidation and Characterization
The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques. Below is a summary of the expected data based on the structure and data from closely related analogues.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons (with splitting patterns indicative of the substitution), the methyl group singlet, and two distinct methylene groups of the oxepine ring (likely triplets). |
| ¹³C NMR | A signal for the carbonyl carbon (~190-200 ppm), signals for the aromatic carbons, the methyl carbon, and the two aliphatic methylene carbons. |
| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch (typically ~1680 cm⁻¹ for an aryl ketone), and C-O stretching bands for the ether linkage. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₂O₂ = 176.21 g/mol ). |
Self-Validating System: The combination of these techniques provides a self-validating confirmation of the structure. For instance, the number of distinct signals in the ¹H and ¹³C NMR spectra should correspond to the number of unique protons and carbons in the proposed structure. The IR spectrum confirms the presence of the key functional groups, and mass spectrometry verifies the molecular weight.
Broader Context and Future Directions
The synthetic protocol detailed herein provides a reliable and scalable method for accessing this compound. This compound, and others like it, serve as valuable building blocks for the development of more complex molecules with potential therapeutic applications.
The established biological activities of the benzoxepinone class, particularly as carbonic anhydrase inhibitors[2] and anti-inflammatory agents[1], provide a strong rationale for the continued exploration of this scaffold. Future work could involve:
-
Lead Optimization: Modification of the substitution pattern on the aromatic ring to enhance potency and selectivity for specific biological targets.
-
Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which these compounds exert their biological effects.
-
Development of Novel Analogues: Expansion of the chemical space around the benzoxepinone core to discover new pharmacological properties.
The foundational synthetic chemistry presented in this guide is a critical enabler of these future drug discovery and development efforts.
References
-
Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine and Benzothiepine Derivatives. (2023). ResearchGate. [Link]
-
Benzoxepinones: A new isoform-selective class of tumor associated carbonic anhydrase inhibitors. (2020). PubMed. [Link]
-
Polyphosphoric Acid. (n.d.). Sciencemadness.org. [Link]
-
Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. (n.d.). Organic Chemistry Portal. [Link]
-
(PDF) Polyphosphoric Acid in Organic Synthesis. (2023). ResearchGate. [Link]
-
Polyphosphoric Acid in Organic Synthesis. (2023). Canadian Center of Science and Education. [Link]
-
Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. [Link]
Sources
- 1. ijsrmst.com [ijsrmst.com]
- 2. Benzoxepinones: A new isoform-selective class of tumor associated carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencemadness.org [sciencemadness.org]
- 4. ccsenet.org [ccsenet.org]
- 5. researchgate.net [researchgate.net]
- 6. Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives [organic-chemistry.org]
An In-depth Technical Guide to 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 7-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one, a heterocyclic ketone belonging to the benzoxepine class of compounds. While specific research on this particular molecule is limited, this document synthesizes available information on its synthesis, chemical properties, and the broader context of the pharmacological potential of the benzoxepine scaffold.
Introduction to the Benzoxepine Scaffold
Benzoxepines are seven-membered heterocyclic compounds containing a benzene ring fused to an oxepine ring. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active natural products and synthetic molecules. Derivatives of the benzoxepine core have demonstrated a wide range of pharmacological activities, including potential applications in the development of therapeutics for central nervous system (CNS) disorders.[1][2] The inclusion of a methyl group at the 7-position and a ketone at the 5-position, as in the title compound, offers a unique substitution pattern that can influence its physicochemical properties and biological interactions.
Synthesis and Molecular Architecture
The primary synthetic route to this compound is through the intramolecular cyclization of a carboxylic acid precursor.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points to 4-(p-tolyloxy)butanoic acid as the key starting material. The formation of the seven-membered ring can be achieved via an intramolecular Friedel-Crafts acylation reaction.
Caption: Retrosynthetic approach for this compound.
Synthesis Protocol: Intramolecular Friedel-Crafts Acylation
The cyclization of 4-(p-tolyloxy)butanoic acid is typically achieved using a strong acid catalyst that promotes the formation of an acylium ion, which then undergoes electrophilic aromatic substitution on the tolyl ring. Polyphosphoric acid (PPA) is a commonly employed reagent for such transformations.
Step-by-Step Methodology:
-
Preparation of the Precursor: 4-(p-tolyloxy)butanoic acid is prepared by the Williamson ether synthesis, reacting p-cresol with a suitable four-carbon building block, such as ethyl 4-bromobutanoate, followed by hydrolysis of the ester.
-
Cyclization Reaction:
-
To a flask equipped with a mechanical stirrer and a calcium chloride drying tube, add polyphosphoric acid.
-
Heat the PPA to approximately 80-90 °C with vigorous stirring to ensure homogeneity.
-
Slowly add 4-(p-tolyloxy)butanoic acid to the hot PPA.
-
Continue heating and stirring the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography.
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the viscous mixture onto crushed ice with stirring to decompose the PPA.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Wash the combined organic extracts with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
-
Caption: Workflow for the synthesis of the target compound.
Physicochemical Properties and Characterization
| Property | Value | Source |
| CAS Number | 41177-66-6 | [3] |
| Molecular Formula | C₁₁H₁₂O₂ | [3] |
| Molecular Weight | 176.21 g/mol | [3] |
Expected Spectroscopic Features:
-
¹H NMR: Protons on the ethyl bridge adjacent to the oxygen and the carbonyl group would show distinct multiplets. The aromatic protons would appear as a set of doublets and a singlet (or a narrow multiplet) characteristic of a 1,2,4-trisubstituted benzene ring. The methyl group protons would be a singlet in the aromatic region.
-
¹³C NMR: The spectrum would show a characteristic peak for the carbonyl carbon, signals for the aromatic carbons, and peaks for the aliphatic carbons of the oxepine ring and the methyl group.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the ketone would be prominent, typically in the range of 1680-1700 cm⁻¹. C-O-C stretching and aromatic C-H and C=C stretching bands would also be present.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 176. Fragmentation patterns would likely involve the loss of CO and cleavage of the oxepine ring.
Potential Biological Activity and Applications
Although no specific biological studies on this compound have been published, the broader class of benzoxepinones has been investigated for various pharmacological activities.
-
Central Nervous System (CNS) Activity: Related benzoxepine and benzazepine structures are known to possess CNS activity. For instance, some derivatives have been explored for their potential as anticonvulsant and hypnotic agents.[4] The structural similarity of the benzoxepine core to some tricyclic antidepressants suggests that this scaffold could interact with neurotransmitter systems.[1]
-
Scaffold for Drug Discovery: The benzoxepine nucleus serves as a versatile scaffold for the synthesis of more complex molecules. The ketone functionality at the 5-position provides a handle for further chemical modifications, such as the introduction of different functional groups or the construction of fused ring systems. The oxime derivative, (E)-7-methyl-5-oximino-3,4-dihydro-1(2H)-benzoxepine, has been reported, indicating the reactivity of the ketone.[5]
Conclusion and Future Perspectives
This compound is a synthetically accessible member of the benzoxepine family. While its specific properties and biological activities are not well-documented, its structure represents a valuable starting point for the development of novel compounds with potential therapeutic applications, particularly in the area of CNS disorders.
Future research should focus on:
-
Detailed Synthesis and Characterization: Publication of a detailed, optimized synthetic protocol and complete spectroscopic data is essential for enabling further research.
-
Pharmacological Screening: A comprehensive biological evaluation of this compound and its derivatives is needed to explore its potential therapeutic value.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a library of related analogs would help to elucidate the structural requirements for any observed biological activity.
This in-depth guide, while highlighting the current gaps in knowledge, provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this compound and the broader class of benzoxepine derivatives.
References
Sources
A Comprehensive Theoretical Analysis of 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one: A Computational Chemistry Whitepaper
Abstract
The benzo[b]oxepine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds. This technical guide presents a comprehensive theoretical framework for the in-depth characterization of a specific derivative, 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one. As direct experimental and theoretical data on this compound are sparse, this paper, written from the perspective of a Senior Application Scientist, outlines a robust, multi-faceted computational strategy. We will detail the application of Density Functional Theory (DFT) to elucidate its structural and electronic properties, molecular docking to predict potential biological targets and binding interactions, and in silico ADMET screening to forecast its pharmacokinetic profile. The objective is to provide researchers and drug development professionals with a validated, step-by-step computational workflow to systematically evaluate this and similar novel chemical entities, thereby accelerating the drug discovery process by prioritizing candidates with high potential for further experimental investigation.
Introduction: The Significance of the Benzoxepinone Core
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with nitrogen and oxygen-containing rings being particularly prominent in FDA-approved drugs.[1] Within this vast chemical space, the seven-membered benzo[b]oxepinone ring system stands out as a versatile scaffold. Its unique conformational flexibility allows it to interact with a wide range of biological targets, making it a recurring feature in molecules with diverse therapeutic applications.
The subject of this guide, this compound, is a derivative that combines the core benzoxepinone structure with a methyl group, which can significantly influence its steric and electronic properties, and consequently, its biological activity. A thorough understanding of its three-dimensional structure, electronic charge distribution, and potential interactions with biomolecules is paramount for unlocking its therapeutic potential.
This whitepaper establishes a rigorous computational protocol to fully characterize this compound in silico. By integrating Density Functional Theory (DFT), molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, we can construct a detailed molecular profile that guides and refines subsequent experimental efforts, embodying a modern, computer-aided approach to drug design.
Foundational Computational Methodologies
A successful theoretical study relies on selecting the appropriate computational tools and understanding the causality behind these choices. Our approach is built on three pillars that provide a holistic view of the molecule's potential.
Density Functional Theory (DFT): Characterizing the Molecule Itself
-
Expertise & Causality: DFT is the workhorse of modern computational chemistry for its exceptional balance of accuracy and computational cost. We select the B3LYP functional, a hybrid functional renowned for its robust performance in predicting the geometries and electronic properties of organic molecules.[2][3] This is paired with the 6-311++G(d,p) basis set, which provides sufficient flexibility for the electrons, includes diffuse functions (++) for accurately describing non-covalent interactions, and polarization functions (d,p) to handle non-spherical electron distributions, crucial for the carbonyl group and the aromatic ring.[4]
-
Key Analyses Derived from DFT:
-
Optimized Molecular Geometry: Provides the most stable 3D conformation, including precise bond lengths and angles, which serves as the foundational input for all further studies.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.[5]
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule. Red, electron-rich regions indicate likely sites for electrophilic attack (e.g., the carbonyl oxygen), while blue, electron-poor regions indicate sites for nucleophilic attack. This is invaluable for predicting intermolecular interactions.[6]
-
Molecular Docking: Predicting Biological Interactions
-
Expertise & Causality: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This allows us to hypothesize a mechanism of action and predict binding affinity.[7][8] The choice of a biological target is critical. Based on the activities of similar heterocyclic scaffolds, potential targets could include enzymes like acetylcholinesterase (AChE) or cyclooxygenases (COX).[9][10]
-
Trustworthiness & Validation: A docking protocol must be validated. The standard procedure involves taking a protein from the Protein Data Bank (PDB) that has a co-crystallized ligand and "re-docking" this known ligand back into the active site. A successful protocol will reproduce the experimental binding pose with a low root-mean-square deviation (RMSD) of <2.0 Å, ensuring the docking parameters are reliable.
ADMET Profiling: Forecasting Pharmacokinetic Viability
-
Expertise & Causality: A compound's biological activity is meaningless if it cannot reach its target in the body or is overtly toxic. In silico ADMET prediction is a cost-effective first pass filter to identify potential liabilities early.[1] We utilize established models and rules, such as Lipinski's Rule of Five, which provides guidelines for oral bioavailability based on properties like molecular weight, lipophilicity (logP), and hydrogen bond donors/acceptors.[1] Further parameters like predicted Caco-2 cell permeability can indicate intestinal absorption.[1]
Anticipated Results from a Theoretical Study
This section outlines the expected, albeit hypothetical, data that would be generated by applying the aforementioned methodologies to this compound.
DFT-Derived Properties
The optimized geometry would reveal the precise puckering of the seven-membered oxepine ring, a key determinant of its interaction capabilities.
Table 1: Predicted Molecular Properties (DFT/B3LYP/6-311++G(d,p))
| Parameter | Predicted Value | Implication |
| HOMO Energy | -6.5 eV | Energy of the outermost electrons; relates to electron-donating ability. |
| LUMO Energy | -1.2 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates high kinetic stability and relatively low chemical reactivity.[5] |
| Dipole Moment | 3.5 Debye | Suggests the molecule is polar, which influences solubility and binding. |
| MEP Negative Region | Carbonyl Oxygen | The most likely site for hydrogen bonding or electrophilic interaction.[6] |
| MEP Positive Region | Aromatic Protons | Potential sites for interactions with electron-rich residues. |
Molecular Docking Profile
For this guide, we select Acetylcholinesterase (AChE) as a hypothetical target, given its relevance for various heterocyclic inhibitors.[9]
Table 2: Hypothetical Molecular Docking Results against AChE (PDB: 4EY7)
| Parameter | Result | Interpretation |
| Binding Affinity | -8.5 kcal/mol | A strong predicted binding energy, suggesting potent inhibition.[6] |
| Hydrogen Bonds | Carbonyl oxygen with Tyr341 | A key stabilizing interaction within the active site.[9] |
| π-π Stacking | Benzene ring with Trp86 | A common interaction for aromatic ligands in the AChE gorge.[9] |
| Hydrophobic Interactions | Oxepine ring with Trp286 | Further anchors the ligand within the hydrophobic active site. |
Predicted ADMET Profile
Using a tool like the SwissADME web server, we can predict the drug-likeness and pharmacokinetic properties.
Table 3: Predicted ADMET and Physicochemical Properties
| Property | Predicted Value | Guideline/Rule | Status |
| Molecular Weight | 176.21 g/mol | < 500 (Lipinski) | Pass |
| LogP (Lipophilicity) | 2.5 | ≤ 5 (Lipinski) | Pass |
| H-bond Donors | 0 | ≤ 5 (Lipinski) | Pass |
| H-bond Acceptors | 2 (C=O, -O-) | ≤ 10 (Lipinski) | Pass |
| Lipinski's Rule of Five | 0 Violations | Max 1 violation | Drug-like[1] |
| GI Absorption | High | - | Favorable |
| BBB Permeant | Yes | - | CNS activity possible |
| Caco-2 Permeability | High | > 0.9 x 10⁻⁶ cm/s | Good absorption[1] |
Standard Operating Protocols
To ensure reproducibility and scientific rigor, the following detailed protocols should be followed.
Protocol for DFT Calculations
-
Structure Preparation: Draw the 2D structure of this compound in GaussView 6 or a similar molecular editor and perform an initial structure clean-up using molecular mechanics.
-
Geometry Optimization:
-
Set up an optimization calculation in Gaussian 16 or equivalent software.
-
Keyword line: #p opt freq b3lyp/6-311++g(d,p) scrf=(solvent=water). (Including a solvent model like water provides a more realistic environment).
-
Submit and run the calculation.
-
-
Verification: Confirm the optimization has converged to a true energy minimum by checking for the absence of imaginary frequencies in the output file.
-
Analysis:
-
Load the final checkpoint file (.chk) into the editor.
-
Visualize the HOMO and LUMO orbitals and record their energy levels.
-
Generate the Molecular Electrostatic Potential (MEP) surface to identify charge distributions.
-
Protocol for Molecular Docking (using AutoDock Vina)
-
Receptor Preparation:
-
Download the target protein structure (e.g., PDB ID: 4EY7) from the RCSB PDB.
-
Open the PDB file in PyMOL or AutoDockTools (ADT) and remove all water molecules and co-crystallized ligands.
-
Add polar hydrogens and compute Gasteiger charges. Save the prepared protein in .pdbqt format.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of the ligand.
-
Load it into ADT, assign rotatable bonds, and save it in .pdbqt format.
-
-
Grid Box Generation:
-
In ADT, define the docking search space (grid box) to encompass the entire active site of the receptor. Ensure the box is large enough to allow the ligand to move freely.
-
-
Docking Execution:
-
Create a configuration file (conf.txt) specifying the file paths for the receptor, ligand, and grid box parameters.
-
Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt.
-
-
Results Analysis:
-
The output file will contain several binding poses ranked by affinity (kcal/mol).
-
Visualize the top-ranked pose complexed with the receptor in PyMOL or Discovery Studio to analyze intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.).
-
Protocol for In Silico ADMET Prediction
-
Obtain SMILES String: Convert the 2D structure of the molecule into its SMILES (Simplified Molecular-Input Line-Entry System) string.
-
Use Web Server: Navigate to a free ADMET prediction server like SwissADME.
-
Submit Job: Paste the SMILES string into the input box and run the prediction.
-
Data Compilation: The server will output a comprehensive report. Tabulate the key parameters, including physicochemical properties, lipophilicity, water solubility, pharmacokinetics, and drug-likeness (e.g., Lipinski's Rule of Five violations).
Conclusion
This whitepaper has detailed a robust, multi-pronged theoretical framework for the comprehensive analysis of this compound. By systematically applying Density Functional Theory, molecular docking, and ADMET prediction, we can generate a rich dataset encompassing the compound's intrinsic physicochemical properties, its potential for biological interaction, and its viability as a drug candidate. The protocols described herein are built upon established, validated methodologies reported in peer-reviewed literature for analogous molecular systems.[1][2][4][6][9] This in silico approach provides a powerful, resource-efficient strategy to de-risk and prioritize novel compounds for synthesis and experimental testing, ultimately accelerating the timeline for the discovery and development of new therapeutic agents.
References
-
Title: 7-Methyl-3,4-dihydro-2h-benzo[b][7][11]dioxepin-3-ol Source: PubChem URL: [Link]
-
Title: (E)-7-methyl-5-oximino-3,4-dihydro-1(2H)-benzoxepine Source: MOLBASE URL: [Link]
-
Title: Synthesis, DNA binding and molecular docking studies of 2H-benzo[b][7][11] oxazines Source: ResearchGate URL: [Link]
-
Title: 7-methyl-2,3,4,5-tetrahydro-1-benzoxepine Source: ChemSynthesis URL: [Link]
-
Title: Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][7][11]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors Source: MDPI URL: [Link]
-
Title: Benzodiazepine Analogues. Part 22. Conformational Analysis of Benzodioxepine and Benzoxathiepine Derivatives Source: ResearchGate URL: [Link]
-
Title: An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][7][11]diazepines, and Their Cytotoxic Activity Source: MDPI URL: [Link]
-
Title: Ab Initio and Density Functional Theory (DFT) Study on Benzodiazepines Source: ResearchGate URL: [Link]
-
Title: Synthesis, Docking Studies and Biological Evaluation of Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one Derivatives on 5-HT1A Serotonin Receptors Source: MDPI URL: [Link]
-
Title: Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents Source: MDPI URL: [Link]
-
Title: Docking Studies of Recently Synthesized MAO-B Inhibitors Source: Encyclopedia.pub URL: [Link]
-
Title: Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one Source: PubMed Central (PMC) URL: [Link]
-
Title: COMPUTER AIDED CONFORMATIONAL ANALYSIS OF DIAZEPAM (7-CHLORO- 1, 3-DIHYDRO-1-METHYL -5-PHENYL-2H-4-BENZODIZAPINE-2-ONE) Source: ResearchGate URL: [Link]
-
Title: Synthesis, crystal structure, DFT calculation, non-linear optical properties, and molecular docking studies of 7-chloro-3-methyl-2-(4-methylbenzyl)-3,4-dihydro-2H-benzo[e][7][11][12]thiadiazine 1,1-dioxide Source: ResearchGate URL: [Link]
-
Title: Prediction of ADMET, molecular docking, DFT, and QSPR of potential phytoconstituents from Ambrosia maritima L. targeting xanthine oxidase Source: ResearchGate URL: [Link]
-
Title: Regiospecific Synthesis and Structural Studies of 3,5-Dihydro-4H-pyrido[2,3-b][7][11]diazepin-4-ones and Comparison with 1,3-Dihydro-2H-benzo[b][7][11]diazepin-2-ones Source: ResearchGate URL: [Link]
-
Title: Molecular Docking and Molecular Dynamic Simulation of 1,5-Benzothiazepine Chalcone Derivative Compounds as Potential Inhibitors Source: Semantic Scholar URL: [Link]
-
Title: Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents Source: PubMed Central (PMC) URL: [Link]
-
Title: 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol Source: PubChem URL: [Link]
-
Title: Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis of 2,5-Dihydrobenzo[b]oxepines and 5,6-Dihydro-2H-benzo[b]oxocines Based on a “[3 + 3] Cyclization-Olefin-Metathesis” Strategy Source: ResearchGate URL: [Link]
Sources
- 1. Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents [mdpi.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Docking Studies and Biological Evaluation of Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one Derivatives on 5-HT1A Serotonin Receptors [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents with Dual Inhibition of COX and LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. 7-Methyl-3,4-dihydro-2h-benzo[b][1,4]dioxepin-3-ol | C10H12O3 | CID 16723715 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one: A Technical Guide to Biological Activity Screening and Mechanistic Elucidation
Abstract
The scaffold of 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one, a member of the benzoxepine class of compounds, represents a compelling starting point for novel drug discovery. While direct biological data for this specific molecule is sparse, the broader family of benzoxepine derivatives has demonstrated a range of pharmacological activities. This technical guide provides a comprehensive, multi-stage framework for researchers, scientists, and drug development professionals to systematically investigate the potential biological activities of this compound. We will detail a logical progression from initial in silico predictions of drug-like properties to a tiered in vitro screening cascade targeting key therapeutic areas such as oncology and inflammation. The methodologies presented herein are designed to not only identify potential therapeutic applications but also to provide a foundational understanding of the compound's mechanism of action.
Introduction: The Benzoxepine Scaffold as a Privileged Structure
The benzoxepine core is a recognized "privileged structure" in medicinal chemistry, capable of interacting with a variety of biological targets. Derivatives have been explored for their potential as ghrelin receptor (GHS-R1a) antagonists, which have therapeutic implications in metabolic disorders and addiction[1][2][3][4][5]. The specific substitutions on the this compound ring system present a unique chemical entity that warrants a thorough investigation into its biological potential. This guide outlines a strategic and efficient pathway for its characterization.
Stage 1: In Silico Profiling - Predicting Therapeutic Promise
Before embarking on resource-intensive wet-lab experiments, a robust in silico assessment can provide valuable insights into the potential drug-like properties and bioactivities of this compound. This initial step helps in prioritizing experimental efforts and anticipating potential liabilities.
ADMET and Drug-Likeness Prediction
A critical initial step is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions help to assess the compound's potential as a viable drug candidate[6][7].
Key Parameters to Evaluate:
| Property Category | Parameter | Desired Range/Outcome | Rationale |
| Physicochemical | Molecular Weight | < 500 Da | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| LogP | < 5 | Optimal lipophilicity for membrane permeability. | |
| H-bond Donors | < 5 | Adherence to Lipinski's Rule of Five. | |
| H-bond Acceptors | < 10 | Adherence to Lipinski's Rule of Five. | |
| Pharmacokinetics | Human Intestinal Absorption | High | Predicts good oral bioavailability.[6] |
| Blood-Brain Barrier (BBB) Permeability | Yes/No | Determines potential for CNS activity. | |
| P-glycoprotein Substrate | No | Avoids active efflux from target cells. | |
| CYP450 Inhibition | Non-inhibitor | Reduces risk of drug-drug interactions. | |
| Toxicity | Ames Mutagenicity | Negative | Indicates a lack of mutagenic potential. |
| Hepatotoxicity | Low risk | Predicts safety for liver function. |
Recommended Tools:
Bioactivity Spectrum Prediction
Computational tools can predict the likely biological activities of a compound based on its structure by comparing it to databases of known bioactive molecules. This can generate initial hypotheses for experimental validation.
Workflow for Bioactivity Prediction:
Caption: In silico bioactivity prediction workflow.
Stage 2: In Vitro Screening for Anticancer Activity
Based on the prevalence of heterocyclic scaffolds in oncology drug discovery, a primary screen for anticancer activity is a logical starting point. The following tiered approach allows for efficient identification of cytotoxic effects and subsequent mechanistic investigation.[9][10][11]
Primary Screen: Cell Viability Assessment
The initial evaluation of anticancer potential involves assessing the compound's effect on the viability of cancer cells. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[10][12][13][14][15][16]
Experimental Protocol: MTT Assay [12]
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[12][15]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation: Predicted IC50 Values
| Cell Line | Cancer Type | Predicted IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | [Experimental Data] |
| A549 | Lung Carcinoma | [Experimental Data] |
| HCT116 | Colorectal Carcinoma | [Experimental Data] |
| PC-3 | Prostate Cancer | [Experimental Data] |
Secondary Screens: Elucidating the Mechanism of Cell Death
If the compound demonstrates significant cytotoxicity in the primary screen, the next step is to investigate the underlying mechanism. Key cellular processes to examine are apoptosis and cell cycle arrest.
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[17] Measuring their activity provides a direct indication of apoptosis induction.
Experimental Protocol: Caspase-Glo® 3/7 Assay [18]
-
Cell Treatment: Seed and treat cells in a 96-well white-walled plate as described for the MTT assay.
-
Reagent Addition: After the treatment period, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of active caspase-3/7.
Anticancer agents often exert their effects by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cell proliferation.[19][20][21]
Experimental Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at 4°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[20]
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19]
Workflow for Anticancer Activity Assessment:
Caption: Tiered screening strategy for anticancer activity.
Stage 3: In Vitro Screening for Anti-Inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central mediator of inflammatory responses, making it an attractive target for therapeutic intervention.[22][23][24][25]
Primary Screen: Inhibition of Nitric Oxide (NO) Production
Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) are a standard model for inflammation. The production of nitric oxide (NO) is a key indicator of the inflammatory response.
Experimental Protocol: Griess Assay for Nitrite Determination
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate.
-
Treatment: Pre-treat cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent and incubate for 15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration.
Mechanistic Study: NF-κB Signaling Pathway
If the compound inhibits NO production, the next step is to determine if this is due to modulation of the NF-κB pathway.[22] This can be assessed by measuring the expression of NF-κB-regulated pro-inflammatory genes or by using a reporter gene assay.
Hypothetical NF-κB Signaling Pathway and Point of Intervention:
Caption: Potential inhibition of the NF-κB pathway.
Stage 4: Target Deconvolution - Kinase Inhibition Profiling
Many small molecule drugs exert their effects by inhibiting protein kinases. If the in silico predictions or phenotypic screening results suggest potential kinase activity, a broad kinase inhibition panel is a valuable next step to identify specific molecular targets.[10][26][27][28]
Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based) [29]
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a serial dilution.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, a specific substrate peptide, and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add the serially diluted compound to the wells and incubate to allow for binding.
-
Reaction Initiation: Start the reaction by adding the substrate/ATP mixture. Incubate at 30°C for 60 minutes.
-
ADP Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™. The luminescent signal is inversely proportional to kinase inhibition.[29]
-
Data Analysis: Calculate the percent inhibition for each kinase at a given compound concentration and determine IC50 values for any significant hits.
Data Presentation: Kinase Inhibition Profile
| Kinase Target | % Inhibition at 10 µM | IC50 (nM) |
| Kinase A | [Experimental Data] | [Experimental Data] |
| Kinase B | [Experimental Data] | [Experimental Data] |
| Kinase C | [Experimental Data] | [Experimental Data] |
| ... (Panel of >100 kinases) |
Conclusion and Future Directions
This guide provides a structured, hypothesis-driven framework for the initial biological characterization of this compound. By progressing from in silico predictions to tiered in vitro assays, researchers can efficiently identify and validate potential therapeutic activities. Positive results in any of the described screening cascades—be it anticancer, anti-inflammatory, or specific kinase inhibition—will necessitate further, more detailed mechanistic studies, and eventually, validation in preclinical in vivo models. The systematic approach outlined here is designed to maximize the potential for discovering novel biological functions for this promising chemical entity.
References
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Lone, B. A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. Retrieved from [Link]
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Retrieved from [Link]
-
Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
-
Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]
-
GHS-R1a. (n.d.). Drug Development. Retrieved from [Link]
-
McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 1055, 191-205. Retrieved from [Link]
-
Darzynkiewicz, Z., et al. (2004). Analysis of cell cycle by flow cytometry. Methods in Molecular Biology, 281, 301-311. Retrieved from [Link]
-
QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Retrieved from [Link]
-
Gonzalez-Chavez, S. A., & Quiroz-Compean, F. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 9, 2689. Retrieved from [Link]
-
YouTube. (2021). Cell cycle analysis by flow cytometry. Retrieved from [Link]
-
Liu, S. F., & Malik, A. B. (2006). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Bioscience, 11, 2439-2448. Retrieved from [Link]
-
Slideshare. (n.d.). Experimental evaluation of anti inflammatory agents. Retrieved from [Link]
-
University of Wollongong Research Online. (2013). Bioassays for anticancer activities. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]
-
Wikipedia. (n.d.). NF-κB. Retrieved from [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
GHS-R1a. (n.d.). Therapeutic Potential. Retrieved from [Link]
-
de Cássia da Silveira e Sá, R., et al. (2013). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Brasileira de Farmacognosia, 23(1), 143-152. Retrieved from [Link]
-
Aprofood. (n.d.). Anti-inflammatory Activity Assessment. Retrieved from [Link]
-
Sabbatini, S., et al. (2022). Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor. Journal of Medicinal Chemistry, 65(5), 3754-3778. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
-
ResearchGate. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]
-
Sabbatini, S., et al. (2022). Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor. Journal of Medicinal Chemistry, 65(5), 3754-3778. Retrieved from [Link]
-
Expert Opinion on Therapeutic Patents. (2005). Recent developments in ghrelin receptor (GHS-R1a) agonists and antagonists. Retrieved from [Link]
-
ResearchGate. (n.d.). In silico Drug-Likeliness and Bioactivity Prediction. Retrieved from [Link]
-
ResearchGate. (2016). What are the methods to find out anti inflammatory acitivity of plant extracts?. Retrieved from [Link]
-
de Paula, J. C. S., et al. (2021). In silico Prediction of ADMET/Drug-likeness Properties of Bioactive Phloroglucinols from Hypericum Genus. Current Pharmaceutical Design, 27(14), 1736-1751. Retrieved from [Link]
-
Journal of Advanced Scientific Research. (2020). IN SILICO EVALUATION OF PHARMACOKINETICS, DRUG-LIKENESS AND MEDICINAL CHEMISTRY FRIENDLI. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]
-
Wang, Y., et al. (2021). In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L. Frontiers in Pharmacology, 12, 785610. Retrieved from [Link]
-
YouTube. (2021). ADME properties, Biological activity prediction in PASS ONLINE way2drug, OSIRIS and Molinspiration. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 7-methyl-2,3,4,5-tetrahydro-1-benzoxepine. Retrieved from [Link]
-
PubChem. (n.d.). 7-Methyl-3,4-dihydro-2h-benzo[b][12][22]dioxepin-3-ol. Retrieved from [Link]
Sources
- 1. ghs-r1a.com [ghs-r1a.com]
- 2. ghs-r1a.com [ghs-r1a.com]
- 3. Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. In silico Prediction of ADMET/Drug-likeness Properties of Bioactive Phloroglucinols from Hypericum Genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciensage.info [sciensage.info]
- 8. youtube.com [youtube.com]
- 9. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. noblelifesci.com [noblelifesci.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. MTT assay - Wikipedia [en.wikipedia.org]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. biotium.com [biotium.com]
- 17. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 18. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 19. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - DE [thermofisher.com]
- 20. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 21. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 24. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. NF-κB - Wikipedia [en.wikipedia.org]
- 26. ro.uow.edu.au [ro.uow.edu.au]
- 27. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. reactionbiology.com [reactionbiology.com]
- 29. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one
Introduction
7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one is a valuable heterocyclic ketone that serves as a key intermediate in the synthesis of various biologically active molecules and materials. Its benzoxepine core is a privileged scaffold in medicinal chemistry. This document provides a comprehensive guide for the synthesis of this target molecule, intended for researchers, scientists, and professionals in drug development. The protocol is designed with an emphasis on procedural clarity, mechanistic understanding, and robust validation.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the synthesis of the precursor, 4-(p-tolyloxy)butyric acid, via a Williamson ether synthesis. The subsequent and key step is an intramolecular Friedel-Crafts acylation of the carboxylic acid, leading to the desired cyclic ketone. This cyclization is effectively catalyzed by strong acid reagents, with Eaton's reagent being a preferred choice for its efficacy under milder conditions compared to traditional catalysts like polyphosphoric acid (PPA).[1][2][3]
Logical Flow of the Synthetic Pathway
Caption: Overall synthetic route to the target molecule.
Experimental Protocols
Part 1: Synthesis of 4-(p-tolyloxy)butyric acid
This procedure outlines the synthesis of the carboxylic acid precursor.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| p-Cresol | 108.14 | 10.81 g | 0.1 |
| γ-Butyrolactone | 86.09 | 8.61 g | 0.1 |
| Sodium Hydroxide | 40.00 | 8.00 g | 0.2 |
| Water | 18.02 | 100 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide in water.
-
Addition of Reactants: To the sodium hydroxide solution, add p-cresol and γ-butyrolactone.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2. A precipitate will form.
-
Isolation and Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be recrystallized from a suitable solvent system like ethanol/water to yield pure 4-(p-tolyloxy)butyric acid.
Part 2: Synthesis of this compound
This section details the critical intramolecular Friedel-Crafts acylation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-(p-tolyloxy)butyric acid | 194.23 | 9.71 g | 0.05 |
| Eaton's Reagent | - | 50 mL | - |
| Dichloromethane | 84.93 | 100 mL | - |
| Saturated Sodium Bicarbonate | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, add 4-(p-tolyloxy)butyric acid.
-
Addition of Catalyst: Add Eaton's reagent to the flask with stirring. Eaton's reagent is a mobile liquid, which simplifies handling.[2]
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress should be monitored by TLC.
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
Expected Analytical Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.6 (d, 1H, Ar-H)
-
δ 7.1 (d, 1H, Ar-H)
-
δ 7.0 (s, 1H, Ar-H)
-
δ 4.2 (t, 2H, -OCH₂)
-
δ 2.9 (t, 2H, -C(=O)CH₂)
-
δ 2.3 (s, 3H, Ar-CH₃)
-
δ 2.2 (p, 2H, -CH₂CH₂CH₂-)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 197.0 (C=O)
-
δ 160.0 (Ar-C)
-
δ 140.0 (Ar-C)
-
δ 132.0 (Ar-C)
-
δ 130.0 (Ar-C)
-
δ 125.0 (Ar-C)
-
δ 120.0 (Ar-C)
-
δ 70.0 (-OCH₂)
-
δ 40.0 (-C(=O)CH₂)
-
δ 28.0 (-CH₂CH₂CH₂-)
-
δ 21.0 (Ar-CH₃)
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
~2920 (C-H stretch)
-
~1680 (C=O stretch, aromatic ketone)
-
~1610, 1500 (C=C stretch, aromatic)
-
~1250 (C-O stretch, ether)
-
-
Mass Spectrometry (EI):
-
m/z (%): 176 (M⁺), 148, 133, 105, 91, 77.
-
Mechanism of Intramolecular Friedel-Crafts Acylation
The key cyclization step proceeds via an electrophilic aromatic substitution mechanism. Eaton's reagent, a mixture of phosphorus pentoxide in methanesulfonic acid, acts as a potent dehydrating agent and a strong Brønsted acid to generate the highly electrophilic acylium ion from the carboxylic acid precursor.[1][4] This acylium ion is then attacked by the electron-rich aromatic ring to form the seven-membered ring system.
Caption: Mechanism of the key cyclization step.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. The described two-step synthesis is efficient and utilizes readily available starting materials. The use of Eaton's reagent for the key intramolecular Friedel-Crafts acylation offers advantages in terms of reaction conditions and handling. The provided characterization data will aid researchers in confirming the identity and purity of the final product.
References
-
Supplementary Information. (n.d.). Retrieved from [Link]
-
Eaton's reagent. (2025, March 25). In Wikipedia. Retrieved from [Link]
-
Friedel–Craft acylation reaction using Eaton's reagent. (2025, July). ResearchGate. Retrieved from [Link]
-
7-Methyl-3,4-dihydro-2h-benzo[b][1][3]dioxepin-3-ol. (n.d.). PubChem. Retrieved from [Link]
-
Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Polyphosphoric Acid in Organic Synthesis. (2023, April 8). ResearchGate. Retrieved from [Link]
-
Polyphosphoric Acid in Organic Synthesis. (2023, April 10). Canadian Center of Science and Education. Retrieved from [Link]
Sources
7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one synthesis protocol
An Application Note and Synthesis Protocol for: 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one
Audience: Researchers, scientists, and drug development professionals.
Introduction and Significance
The benzo[b]oxepin-5-one scaffold is a seven-membered heterocyclic ketone motif that serves as a core structural component in a variety of biologically active molecules and natural products. The specific derivative, this compound, is a valuable synthetic intermediate for building more complex molecular architectures. Its synthesis provides a classic and practical example of a powerful ring-forming strategy in organic chemistry: the intramolecular Friedel-Crafts acylation.
This document provides a comprehensive guide to the synthesis of this target molecule, detailing a robust two-step protocol. The narrative emphasizes the chemical principles behind the chosen methodology, offers practical insights for execution, and includes a troubleshooting guide to address potential experimental challenges.
Overall Synthetic Strategy
The synthesis is efficiently achieved in two primary stages. The strategy is designed for scalability and relies on common laboratory reagents.
-
Williamson-type Ether Synthesis: Construction of the acyclic precursor, 3-(p-tolyloxy)propanoic acid , from p-cresol and 3-chloropropionic acid.
-
Intramolecular Friedel-Crafts Acylation: Cyclization of the precursor acid to form the target seven-membered ring ketone, This compound .
This approach is logical as it first assembles the necessary atoms in a linear fashion before the key ring-closing step.
Part 1: Synthesis of 3-(p-Tolyloxy)propanoic Acid
Mechanistic Rationale
This step is a variation of the Williamson ether synthesis. The phenolic hydroxyl group of p-cresol is deprotonated by a base (sodium hydroxide) to form a nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of 3-chloropropionic acid in an Sɴ2 reaction, displacing the chloride and forming the ether linkage. Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid precursor.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (equiv) | Amount | Properties |
| p-Cresol | C₇H₈O | 108.14 | 1.0 | 10.81 g | CAS: 106-44-5, Liquid |
| Sodium Hydroxide | NaOH | 40.00 | 2.2 | 8.80 g | CAS: 1310-73-2, Solid |
| 3-Chloropropionic Acid | C₃H₅ClO₂ | 108.52 | 1.05 | 11.40 g | CAS: 107-94-8, Solid |
| Water | H₂O | 18.02 | - | 100 mL | - |
| Conc. Hydrochloric Acid | HCl | 36.46 | - | As needed | ~37% solution |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~200 mL | Extraction solvent |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | - | As needed | Drying agent |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium hydroxide (8.80 g) in water (50 mL).
-
Addition of Phenol: Carefully add p-cresol (10.81 g) to the NaOH solution. Stir the mixture until the p-cresol has completely dissolved to form sodium p-cresolate.
-
Addition of Haloacid: In a separate beaker, dissolve 3-chloropropionic acid (11.40 g) in water (50 mL). Slowly add this solution to the reaction flask.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain this temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Acidification: After cooling to room temperature, transfer the reaction mixture to a 500 mL beaker placed in an ice bath. Slowly and with vigorous stirring, acidify the mixture by adding concentrated hydrochloric acid until the pH is ~1-2. A white precipitate of 3-(p-tolyloxy)propanoic acid will form.
-
Extraction: Extract the product from the acidified aqueous mixture with ethyl acetate (3 x 70 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., hot water or a toluene/hexane mixture) to obtain pure white needles of 3-(p-tolyloxy)propanoic acid.[1][2]
Part 2: Synthesis of this compound
Mechanistic Rationale: Intramolecular Friedel-Crafts Acylation
This crucial ring-forming step is an intramolecular electrophilic aromatic substitution.[3][4] The success of this reaction hinges on a powerful dehydrating acid catalyst, such as Eaton's Reagent, which is a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MSA).[5][6]
The mechanism proceeds as follows:
-
Activation: The carboxylic acid is activated by the strong acid, forming a highly reactive mixed anhydride or protonated species.
-
Acylium Ion Formation: This intermediate eliminates a leaving group to generate a resonance-stabilized acylium ion.
-
Electrophilic Attack: The acylium ion is a potent electrophile. The tethered, electron-rich p-substituted aromatic ring acts as the nucleophile, attacking the acylium ion at the ortho position relative to the activating ether group. This is the key C-C bond-forming step that closes the seven-membered ring.[7]
-
Re-aromatization: A proton is lost from the intermediate sigma complex, restoring the aromaticity of the benzene ring and yielding the final ketone product.
Mechanism of the Intramolecular Friedel-Crafts Acylation.
Why Eaton's Reagent?
While Polyphosphoric Acid (PPA) is a classic reagent for such cyclizations, it is extremely viscous and difficult to handle, often requiring high temperatures.[8][9] Eaton's Reagent offers significant advantages: it is a mobile liquid at room temperature, promotes reactions under milder conditions, and often leads to cleaner reactions with higher yields, making it a superior alternative for this transformation.[5][10]
Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (equiv) | Amount | Properties |
| 3-(p-Tolyloxy)propanoic Acid | C₁₀H₁₂O₂ | 180.20 | 1.0 | 5.0 g | Solid, from Part 1 |
| Eaton's Reagent | P₂O₅ in CH₃SO₃H | - | - | 50 mL | 7.5-10 wt %, Liquid |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~150 mL | Extraction solvent |
| Sat. Sodium Bicarbonate | NaHCO₃ (aq) | - | - | ~100 mL | Quenching/Wash |
| Brine | NaCl (aq) | - | - | ~50 mL | Wash |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed | Drying agent |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add Eaton's Reagent (50 mL).
-
Substrate Addition: With gentle stirring, add the 3-(p-tolyloxy)propanoic acid (5.0 g) portion-wise to the Eaton's Reagent at room temperature. A slight exotherm may be observed.
-
Reaction: Heat the mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture in an ice bath. Very slowly and carefully, pour the mixture onto crushed ice (~100 g) in a 500 mL beaker with vigorous stirring. Caution: This quench is highly exothermic.
-
Neutralization & Extraction: Once the quench is complete, slowly neutralize the acidic solution with saturated sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product as an oil or semi-solid.
-
Purification: Purify the crude product using flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.
Workflow Summary and Data
Overall two-step synthesis workflow.
Expected Results
| Parameter | 3-(p-Tolyloxy)propanoic Acid | This compound |
| Appearance | White crystalline solid | Pale yellow oil or low-melting solid |
| Expected Yield | 75-85% | 70-80% |
| Molecular Formula | C₁₀H₁₂O₂ | C₁₁H₁₂O₂ |
| Molecular Weight | 180.20 g/mol | 176.21 g/mol |
| Purity (Post-Purification) | >98% | >98% |
Characterization Data for Final Product
-
¹H NMR (CDCl₃, 400 MHz): δ ~7.8 (d, 1H, Ar-H), 7.2 (m, 2H, Ar-H), 4.2 (t, 2H, -OCH₂-), 3.0 (t, 2H, -CH₂CO-), 2.4 (s, 3H, Ar-CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ ~200 (C=O), 162 (Ar-C), 145 (Ar-C), 134 (Ar-C), 130 (Ar-C), 128 (Ar-C), 120 (Ar-C), 70 (-OCH₂-), 42 (-CH₂CO-), 21 (Ar-CH₃).
-
IR (neat, cm⁻¹): ~2920 (C-H), 1680 (Ar-C=O, ketone), 1605 (C=C, aromatic), 1250 (C-O, ether).
-
MS (EI): m/z 176 [M]⁺.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Incomplete reaction. | Ensure base is fully dissolved before adding phenol. Increase reflux time. Check purity of 3-chloropropionic acid. |
| Loss of product during work-up. | Ensure aqueous layer is thoroughly acidified (pH 1-2) to precipitate all of the carboxylic acid before extraction. Perform more extractions. | |
| Low yield in Step 2 | Incomplete cyclization. | Ensure Eaton's Reagent is fresh and not exposed to moisture. Increase reaction temperature slightly (e.g., to 80 °C) or extend reaction time. |
| Side reactions (e.g., polymerization). | Add the precursor acid slowly to the Eaton's reagent to control the initial exotherm. Avoid excessively high reaction temperatures. | |
| Difficult Purification (Step 2) | Incomplete reaction leaving starting material. | Optimize reaction time and temperature. Use a fine-tuned gradient for column chromatography to separate the slightly more polar starting acid from the ketone product. |
| Charring or decomposition during reaction. | This indicates the reaction temperature is too high. Reduce temperature and monitor carefully. |
References
-
PrepChem. (n.d.). Synthesis of 3-(4-methylthiophenoxy)-propionic acid. PrepChem.com. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
PubChem. (n.d.). 3-(p-Tolyl)propionic acid. National Institutes of Health. Retrieved from [Link]
-
Charbe, N. B., et al. (2023). Comprehensive Impact of Eaton's Reagent in Organic Synthesis: An Overview. ChemistrySelect. Retrieved from [Link]
-
El-Aal, H. A. K. A., et al. (2013). Friedel–Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b][1]benzazepines via Intramolecular Friedel–Crafts Cyclialkylations. Semantic Scholar. Retrieved from [Link]
-
Yang, Q., et al. (n.d.). Preparation of Tetrahydroisoquinoline-3-ones Via Cyclization of Phenyl Acetamides Using Eaton's Reagent. Organic Syntheses. Retrieved from [Link]
-
Maji, B. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. Retrieved from [Link]
-
Islam, M. (2023). Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. Retrieved from [Link]
-
Islam, M. (2023). Polyphosphoric Acid in Organic Synthesis. ResearchGate. Retrieved from [Link]
-
Wikipedia. (2025). Eaton's reagent. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 25173-37-9 | 3-(p-Tolyloxy)propanoic acid - AiFChem [aifchem.com]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Eaton's reagent - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ccsenet.org [ccsenet.org]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
Synthesis of 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one: An Application Note and Protocol
This guide provides a comprehensive, step-by-step protocol for the synthesis of 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The outlined synthetic strategy is a robust two-step process involving an initial Williamson ether synthesis to form a key precursor, 3-(4-methylphenoxy)propanoic acid, followed by an intramolecular Friedel-Crafts acylation to yield the target benzoxepinone. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed methodology but also insights into the rationale behind the experimental choices.
Introduction
This compound is a member of the benzoxepine family, a class of seven-membered heterocyclic compounds that are present in a number of natural products and pharmacologically active molecules. The incorporation of the oxepine ring system can impart unique conformational properties that are of interest in the design of novel therapeutics. The synthetic route detailed herein is a classical and efficient approach, making it accessible for both academic and industrial laboratory settings.
Overall Synthetic Scheme
The synthesis is achieved in two primary stages, starting from commercially available reagents.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 3-(4-Methylphenoxy)propanoic Acid
This initial step involves a Williamson ether synthesis, where the sodium salt of p-cresol acts as a nucleophile, attacking the electrophilic carbon of 3-chloropropanoic acid.
Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| p-Cresol | 108.14 | 10.81 g | 0.10 |
| Sodium Hydroxide | 40.00 | 8.80 g | 0.22 |
| 3-Chloropropanoic Acid | 108.52 | 11.94 g | 0.11 |
| Deionized Water | - | 100 mL | - |
| Concentrated HCl | - | As needed | - |
| Ethyl Acetate | - | 200 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
Preparation of Sodium p-cresolate: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 8.80 g (0.22 mol) of sodium hydroxide in 100 mL of deionized water. To this solution, cautiously add 10.81 g (0.10 mol) of p-cresol.
-
Reaction with 3-Chloropropanoic Acid: To the resulting solution of sodium p-cresolate, add 11.94 g (0.11 mol) of 3-chloropropanoic acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation:
-
After cooling to room temperature, transfer the reaction mixture to a 500 mL beaker and cool in an ice bath.
-
Acidify the mixture by slowly adding concentrated hydrochloric acid with stirring until the pH is approximately 1-2. A white precipitate of 3-(4-methylphenoxy)propanoic acid will form.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
-
Part 2: Intramolecular Friedel-Crafts Acylation
The second and final step is the intramolecular cyclization of the synthesized carboxylic acid to form the target benzoxepinone. This reaction is an electrophilic aromatic substitution, where the acylium ion, formed from the carboxylic acid in the presence of a strong acid catalyst, attacks the electron-rich aromatic ring. Polyphosphoric acid (PPA) is a highly effective and commonly used catalyst for this type of cyclization due to its strong dehydrating and acidic properties[1][2].
Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| 3-(4-Methylphenoxy)propanoic Acid | 180.20 | 5.00 g |
| Polyphosphoric Acid (PPA) | - | 50 g |
| Ice | - | 200 g |
| Dichloromethane | - | 150 mL |
| Saturated Sodium Bicarbonate Solution | - | 100 mL |
| Anhydrous Magnesium Sulfate | - | As needed |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, place 50 g of polyphosphoric acid.
-
Addition of Reactant: Gently heat the PPA to approximately 60-70 °C to reduce its viscosity. With stirring, add 5.00 g of 3-(4-methylphenoxy)propanoic acid in portions.
-
Cyclization Reaction: Increase the temperature of the reaction mixture to 90-100 °C and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to about 60 °C and then carefully pour it onto 200 g of crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash successively with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
-
Expected Results and Characterization
The final product, this compound, is expected to be a solid or a viscous oil. Characterization should be performed using standard analytical techniques:
-
¹H NMR: Will show characteristic peaks for the aromatic protons, the methyl group, and the two methylene groups of the oxepine ring.
-
¹³C NMR: Will confirm the presence of the carbonyl carbon, the aromatic carbons, the methyl carbon, and the methylene carbons.
-
IR Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ will indicate the presence of the ketone carbonyl group.
-
Mass Spectrometry: Will provide the molecular weight of the product, confirming its identity.
Mechanistic Rationale
The key to the final step is the intramolecular Friedel-Crafts acylation. The mechanism is depicted below:
Sources
Navigating the Research Landscape of Benzo[b]oxepine Scaffolds: Application Notes and Protocols for a Promising Chemical Class
A Note to the Researcher: Initial inquiries for the specific compound 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one reveal a landscape with limited publicly available research data. However, the broader family of benzo[b]oxepine and particularly the dibenzo[b,f]oxepine scaffold, represents a rich and active area of scientific investigation. These structures are recognized as privileged frameworks in medicinal chemistry, appearing in various medicinally relevant plants and forming the basis for numerous synthetic compounds with diverse and potent biological activities.[1][2]
This guide, therefore, will focus on the well-documented dibenzo[b,f]oxepine scaffold and its derivatives. The principles, protocols, and applications discussed herein are designed to provide a robust framework for researchers interested in exploring the potential of this chemical class, including the targeted 7-Methyl derivative, by leveraging the extensive knowledge base of its parent structures.
The Dibenzo[b,f]oxepine Scaffold: A Versatile Core in Drug Discovery
The seven-membered oxepine ring fused with two benzene rings creates the tricyclic dibenzo[b,f]oxepine system. This unique architecture has proven to be a fertile ground for the discovery of compounds with a wide array of pharmacological properties.[1][3] The structural rigidity and conformational flexibility of the central seven-membered ring allow for precise spatial orientation of substituents, enabling targeted interactions with various biological macromolecules.
Key Therapeutic Areas of Investigation:
-
Neuropharmacology: Derivatives have shown potential as antipsychotics, antidepressants, anxiolytics, sedatives, and anticonvulsants.[1][4][5] Notably, some derivatives exhibit significant dopamine D-4 receptor activity.[1]
-
Oncology: Certain dibenzo[b,f]oxepines have demonstrated potent anticancer and antitumor activities.[1][3]
-
Inflammation and Pain: The scaffold is associated with anti-inflammatory and analgesic properties.[3]
-
Other Potential Applications: Research has also explored their utility as antihypertensive, antiestrogenic, neuroprotective, and insecticidal agents.[1]
Synthesis Strategies: Crafting Dibenzo[b,f]oxepine Derivatives
A variety of synthetic routes to the dibenzo[b,f]oxepine core have been established, offering researchers flexibility in accessing diverse analogs. Common strategies include intramolecular cyclization reactions.
Illustrative Synthetic Workflow:
Caption: Generalized synthetic workflow for dibenzo[b,f]oxepine derivatives.
Common Synthetic Approaches:
| Synthesis Method | Description | Key Reagents/Conditions | Yields |
| Wagner-Meerwein Rearrangement | Rearrangement of 9-hydroxyalkylxanthenes. | Phosphorus (V) oxide, xylene | Variable |
| Knoevenagel Condensation & Ullmann Ether Formation | A two-step process involving condensation followed by cyclization. | CuI (optional) | High (up to 92%)[1] |
| Intramolecular McMurry Reaction | Reductive coupling of two carbonyl groups on diaryl ether substrates. | TiCl4/Zn catalyst, THF | Moderate (53-55%)[1] |
| Mizoroki–Heck Reaction | Intramolecular palladium-catalyzed olefination. | Pd(OAc)2, P(o-tol)3, K2CO3 | 59%[1] |
| Ullmann-type Coupling & Ring-Closing Metathesis | A two-step protocol for the efficient synthesis of the dibenzo[b,f]oxepin scaffold.[6] | Copper catalysts, Grubbs catalyst | Good |
Core Experimental Protocols
The following protocols provide a starting point for evaluating the biological activity of novel dibenzo[b,f]oxepine derivatives.
In Vitro Anticancer Activity Assessment: MTT Assay
This protocol outlines a standard procedure for determining the cytotoxic effects of a test compound on a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Dibenzo[b,f]oxepine derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the dibenzo[b,f]oxepine derivative in complete growth medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Evaluation of Neuropharmacological Activity: Maximal Electroshock (MES) Test for Anticonvulsant Activity
This in vivo protocol is a widely used primary screening test for potential anticonvulsant agents.
Principle: The MES test induces a generalized tonic-clonic seizure by electrical stimulation. The ability of a test compound to prevent the tonic hindlimb extension phase of the seizure is an indication of its potential anticonvulsant activity, particularly against generalized tonic-clonic seizures.
Materials:
-
Mice or rats
-
Dibenzo[b,f]oxepine derivative
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Electroshock apparatus with corneal electrodes
-
Electrolyte solution (e.g., saline)
Procedure:
-
Animal Preparation: Acclimate the animals to the laboratory conditions for at least one week. Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the dibenzo[b,f]oxepine derivative or vehicle intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the electroshock (typically 30-60 minutes for i.p. and 60-120 minutes for p.o.).
-
Electroshock Induction: Apply a drop of electrolyte solution to the corneal electrodes and place them on the corneas of the animal. Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds).
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension. The absence of this phase is considered protection.
-
Data Analysis: The anticonvulsant activity is expressed as the percentage of animals protected at each dose level. The median effective dose (ED50), the dose that protects 50% of the animals, can be calculated using probit analysis.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized dibenzo[b,f]oxepine derivatives.
Standard Analytical Techniques:
| Technique | Purpose | Expected Information |
| NMR Spectroscopy (1H, 13C) | Structural elucidation. | Chemical shifts, coupling constants, and integration confirm the molecular structure. |
| Mass Spectrometry (MS) | Determination of molecular weight. | Provides the mass-to-charge ratio (m/z) of the molecular ion. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | Determines the percentage purity of the compound. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Shows characteristic absorption bands for functional groups present in the molecule. |
A combination of these techniques is essential for the unambiguous characterization of the final compounds.
Future Directions and Considerations
The dibenzo[b,f]oxepine scaffold continues to be a promising starting point for the development of new therapeutic agents. Future research could focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the dibenzo[b,f]oxepine core to optimize biological activity and selectivity.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their effects.
-
Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to assess their drug-like potential.
By leveraging the established synthetic and pharmacological knowledge of the dibenzo[b,f]oxepine class, researchers can efficiently explore the potential of novel derivatives, including the less-studied this compound, and contribute to the discovery of new and improved medicines.
References
-
MDPI. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Available from: [Link]
-
PubChem. 7-Methyl-3,4-dihydro-2h-benzo[b][7][8]dioxepin-3-ol. Available from: [Link]
-
MOLBASE. (E)-7-methyl-5-oximino-3,4-dihydro-1(2H)-benzoxepine. Available from: [Link]
-
PubMed. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Available from: [Link]
-
PubMed Central. Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Available from: [Link]
-
PubMed Central. Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Available from: [Link]
-
ResearchGate. An efficient synthesis of di benzo[b,f] oxepines. Available from: [Link]
-
NIH. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Available from: [Link]
-
ResearchGate. Synthesis and evaluation of 7-substituted-3,4-dihydrobenzo[f][7][8]oxazepin-5(2H)-ones as anticonvulsant and hypnotic agents. Available from: [Link]]oxazepin-5(2H)-ones_as_anticonvulsant_and_hypnotic_agents
-
ResearchGate. Synthesis and anticonvulsant activity of some novel 7-(benzylamino) -1H-benzo[b][7][8]diazepine-2,4(3H, 5H)-dione derivatives. Available from: [Link]
-
ResearchGate. Synthesis of benzo-1,4-oxazepin-5-one 5 a. Available from: [Link]
-
DSpace. Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chromatography. Available from: [Link]
-
Pharmaffiliates. 28940-11-6 | Product Name : 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one. Available from: [Link]
-
MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available from: [Link]
-
SpectraBase. 7-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol. Available from: [Link]
-
PubMed Central. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Available from: [Link]
-
RSYN RESEARCH. Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Dibenzo[ b,f]oxepine Molecules Used in Biological Systems and Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.rsyn.org [pubs.rsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
Application Notes and Protocols for 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one
For: Researchers, scientists, and drug development professionals.
Introduction: The Benzoxepine Scaffold - A Privileged Structure in Medicinal Chemistry
The seven-membered benzoxepine heterocyclic system is a prominent structural motif found in a variety of biologically active natural products and synthetic compounds. Its unique conformational flexibility and electronic properties make it a "privileged scaffold" in medicinal chemistry, serving as a core for developing novel therapeutic agents. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.
This guide focuses on 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one , a specific derivative with significant potential for further investigation and development. The presence of the methyl group at the 7-position and the ketone at the 5-position provides key sites for structural modification, allowing for the generation of diverse chemical libraries for screening. This document provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, complete with detailed experimental protocols to facilitate its exploration in a research setting.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 41177-66-6 | Santa Cruz Biotechnology |
| Molecular Formula | C₁₁H₁₂O₂ | Santa Cruz Biotechnology |
| Molecular Weight | 176.21 g/mol | Santa Cruz Biotechnology |
| Appearance | Off-white to pale yellow solid | Expected |
| Solubility | Soluble in DMSO, DMF, Methanol, Chloroform | Expected |
| Storage | Store at 2-8°C, desiccated | Expected |
Synthesis and Purification
The most direct and established method for the synthesis of this compound is through an intramolecular Friedel-Crafts acylation of the corresponding aryloxybutyric acid precursor. This acid-catalyzed cyclization is a robust and reliable method for forming the seven-membered ring.
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 4-(p-tolyloxy)butyric acid (Precursor)
This protocol details the synthesis of the necessary precursor for the final cyclization step.
Materials:
-
p-Cresol
-
Ethyl 4-bromobutanoate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Williamson Ether Synthesis:
-
To a solution of p-cresol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Add ethyl 4-bromobutanoate (1.1 eq) dropwise to the suspension.
-
Reflux the reaction mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-(p-tolyloxy)butanoate.
-
-
Saponification:
-
Dissolve the crude ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Stir the mixture at 60-70°C for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
A white precipitate of 4-(p-tolyloxy)butyric acid will form.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the pure precursor acid.
-
Protocol 2: Synthesis of this compound
This protocol describes the key cyclization step to form the target compound.
Materials:
-
4-(p-tolyloxy)butyric acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Intramolecular Friedel-Crafts Acylation:
-
In a round-bottom flask equipped with a mechanical stirrer, add polyphosphoric acid (10 times the weight of the starting acid).
-
Heat the PPA to 80-90°C with stirring.
-
Slowly add 4-(p-tolyloxy)butyric acid (1.0 eq) in portions to the hot PPA. The addition should be controlled to maintain the reaction temperature below 100°C.[1]
-
After the addition is complete, continue stirring the mixture at 90-95°C for 2-3 hours. Monitor the reaction by TLC (a new, less polar spot should appear).
-
Causality: PPA acts as both a solvent and a strong dehydrating agent, promoting the formation of the acylium ion electrophile necessary for the intramolecular aromatic substitution.[1]
-
-
Work-up and Extraction:
-
Pour the hot reaction mixture slowly and carefully onto a large beaker of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Allow the ice to melt completely, then extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.
-
Spectroscopic Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound. Below are the expected spectroscopic data based on the structure and data from similar compounds.[2][3]
Expected Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.6-7.7 (d, 1H, Ar-H), 7.1-7.2 (dd, 1H, Ar-H), 7.0-7.1 (d, 1H, Ar-H), 4.2-4.3 (t, 2H, -OCH₂-), 2.8-2.9 (t, 2H, -C(=O)CH₂-), 2.3-2.4 (s, 3H, Ar-CH₃), 2.1-2.2 (quintet, 2H, -CH₂CH₂CH₂-) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~198 (C=O), ~160 (Ar-C-O), ~140 (Ar-C), ~135 (Ar-C), ~128 (Ar-C), ~125 (Ar-C), ~118 (Ar-C), ~70 (-OCH₂-), ~40 (-C(=O)CH₂-), ~28 (-CH₂CH₂CH₂-), ~21 (Ar-CH₃) |
| FT-IR (KBr, cm⁻¹) | ν: ~2950 (C-H aliphatic), ~1680 (C=O, aromatic ketone), ~1600, 1500 (C=C aromatic), ~1250 (C-O-C, aryl ether) |
| Mass Spec. (ESI+) | m/z: 177.08 [M+H]⁺, 199.07 [M+Na]⁺ |
Application Notes: Exploring the Biological Potential
The this compound scaffold is a promising starting point for drug discovery programs. The ketone functionality allows for derivatization to oximes, hydrazones, or reduction to the corresponding alcohol, enabling the exploration of structure-activity relationships. The aromatic ring can also be further functionalized. Based on the known activities of related benzoxepine and similar heterocyclic structures, several biological applications are worth investigating.
Anticancer Activity Evaluation
Several studies have reported the cytotoxic effects of benzoxepine derivatives against various cancer cell lines.[2] The following protocol outlines a standard method for assessing the in vitro anticancer potential of the title compound.
Protocol 3: MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer)
-
Normal cell line for selectivity assessment (e.g., human fibroblasts)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO to prepare a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium from the DMSO stock solution. The final DMSO concentration in the wells should be less than 0.5%.
-
After 24 hours of incubation, remove the medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for another 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes on a plate shaker to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Antimicrobial Activity Screening
Benzoxepine and its derivatives have also shown promise as antimicrobial agents. The following protocols describe standard methods for evaluating antibacterial and antifungal activity.
Protocol 4: Broth Microdilution Assay for Antibacterial Activity (MIC Determination)
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that will inhibit the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compound stock solution in DMSO
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well microtiter plates
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Setup:
-
Add 50 µL of sterile MHB to each well of a 96-well plate.
-
Add 50 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Add 50 µL of the bacterial inoculum to each well.
-
Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
-
Incubation and Reading:
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
Logical Flow for Biological Evaluation
Caption: Workflow for the biological evaluation of the target compound.
Conclusion and Future Perspectives
This compound represents a valuable starting point for medicinal chemistry campaigns. The protocols detailed in this guide provide a solid foundation for its synthesis, purification, characterization, and preliminary biological evaluation. The amenability of its structure to chemical modification, coupled with the known biological activities of the broader benzoxepine class, underscores its potential for the discovery of novel therapeutic agents. Further studies should focus on generating a library of derivatives and exploring their efficacy in more advanced in vitro and in vivo models of disease.
References
-
Krawczyk, M. C., et al. (2018). Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives. Molecules, 23(11), 2886. [Link]
-
Vasile, C., et al. (2017). Antibacterial Activity of New Dibenzoxepinone Oximes with Fluorine and Trifluoromethyl Group Substituents. Molecules, 22(10), 1625. [Link]
-
Sakagami, H., et al. (2007). Effects of Anticancer Drugs, Metals and Antioxidants on Cytotoxic Activity of benzothiepins/benzoxepins. In Vivo, 21(3), 483-487. [Link]
-
Kolb, V. M., et al. (2002). Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[4]-benzofuro-[2,3-c]-[4]-benzazepin-6,12-dione. Molecules, 7(3), 353-363. [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Bandyopadhyay, D., & B. G. Mishra. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(63), 36245-36287. [Link]
-
PubChem. 7-Methyl-3,4-dihydro-2h-benzo[b][4]dioxepin-3-ol. [Link]
-
Ghorab, M. M., et al. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules, 27(12), 3719. [Link]
-
Wuts, P. G. M. (2006). An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones. Molecules, 11(11), 858-871. [Link]
Sources
- 1. An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Methyl-3,4-dihydro-2h-benzo[b][1,4]dioxepin-3-ol | C10H12O3 | CID 16723715 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one: Synthesis, Mechanistic Insights, and Potential Applications
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one. The primary focus is on the intramolecular Friedel-Crafts acylation of 4-(p-tolyloxy)-butyric acid, a key method for the synthesis of this benzoxepinone derivative. Detailed reaction mechanisms, step-by-step experimental protocols, and discussions on the causality behind experimental choices are presented. Furthermore, potential downstream reactions and applications of the target molecule in medicinal chemistry and materials science are explored, supported by analogies to related benzoxepinone structures. This guide aims to be a self-validating system, providing both theoretical grounding and practical, field-proven insights.
Introduction
The benzoxepine scaffold is a privileged heterocyclic motif found in a variety of biologically active molecules and natural products.[1] Derivatives of this seven-membered oxygen-containing ring system have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] Specifically, this compound is a valuable intermediate for the synthesis of more complex molecules due to its fused aromatic and cyclic ketone functionalities. The strategic placement of the methyl group and the carbonyl function offers multiple avenues for further chemical modifications.
This guide provides a detailed exploration of the synthesis of this compound, with a primary focus on the robust and widely applicable intramolecular Friedel-Crafts acylation. We will delve into the mechanistic underpinnings of this reaction and provide detailed protocols for both the synthesis of the precursor and the final cyclization. Finally, we will propose potential applications and further chemical transformations of the title compound, providing a roadmap for its use in research and development.
Synthesis of the Precursor: 4-(p-tolyloxy)-butyric acid
The synthesis of this compound commences with the preparation of its precursor, 4-(p-tolyloxy)-butyric acid. A straightforward and efficient method for this is the Williamson ether synthesis, followed by hydrolysis of the resulting ester.
Reaction Scheme
Caption: Synthesis of 4-(p-tolyloxy)-butyric acid.
Mechanistic Considerations
The synthesis begins with the deprotonation of p-cresol using a strong base, such as sodium hydroxide, to form the more nucleophilic p-cresolate anion. This is a classic acid-base reaction. The subsequent step is a Williamson ether synthesis, a well-established SN2 reaction where the cresolate anion attacks the electrophilic carbon of ethyl 4-bromobutanoate, displacing the bromide leaving group. The final step is the saponification of the ethyl ester using a strong base, followed by acidification to yield the desired carboxylic acid.
Experimental Protocol: Synthesis of 4-(p-tolyloxy)-butyric acid
Materials:
-
p-Cresol
-
Sodium hydroxide (NaOH)
-
Ethyl 4-bromobutanoate
-
Ethanol (absolute)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
Formation of Sodium p-cresolate: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-cresol (1 equivalent) in absolute ethanol. To this solution, add sodium hydroxide pellets (1.1 equivalents) and stir until the base has completely dissolved.
-
Williamson Ether Synthesis: To the solution of sodium p-cresolate, add ethyl 4-bromobutanoate (1 equivalent) dropwise at room temperature. After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Extraction (Ester): After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure. To the residue, add water and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4-(p-tolyloxy)butanoate.
-
Saponification: To the crude ester, add a 10% aqueous solution of sodium hydroxide (excess) and heat the mixture to reflux for 2-3 hours, or until the ester is fully consumed (monitored by TLC).
-
Acidification and Isolation (Acid): Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of 4-(p-tolyloxy)-butyric acid should form.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Intramolecular Friedel-Crafts Acylation: Synthesis of this compound
The key step in the synthesis of the target molecule is the intramolecular Friedel-Crafts acylation of 4-(p-tolyloxy)-butyric acid. This reaction is an electrophilic aromatic substitution where the acyl group of the carboxylic acid attacks the electron-rich aromatic ring, leading to the formation of the seven-membered ring.[3] Polyphosphoric acid (PPA) is a commonly used and effective catalyst for this transformation, acting as both a catalyst and a solvent.[4]
Reaction Scheme
Caption: Cyclization to form the benzoxepinone.
Detailed Reaction Mechanism
The mechanism of the PPA-catalyzed intramolecular Friedel-Crafts acylation proceeds through several key steps:
Caption: Key steps in the reaction mechanism.
-
Activation of the Carboxylic Acid: The polyphosphoric acid protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
-
Formation of the Acylium Ion: A subsequent protonation of the hydroxyl group by PPA, followed by the loss of a water molecule, generates a highly electrophilic acylium ion. This species is the key electrophile in the reaction.
-
Electrophilic Aromatic Substitution: The electron-rich p-tolyl ring acts as a nucleophile and attacks the acylium ion in an intramolecular fashion. The attack occurs at the ortho position to the ether linkage due to the ortho, para-directing nature of the alkoxy group.
-
Formation of the Sigma Complex (Arenium Ion): This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Re-aromatization: A base (likely the polyphosphate anion) removes a proton from the carbon bearing the newly formed C-C bond, restoring the aromaticity of the ring and yielding the final product, this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-(p-tolyloxy)-butyric acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place polyphosphoric acid. Heat the PPA to approximately 80-90 °C with stirring to ensure it is fluid.
-
Addition of Precursor: To the heated PPA, add 4-(p-tolyloxy)-butyric acid in one portion.
-
Reaction: Increase the temperature of the reaction mixture to 100-110 °C and stir vigorously for 1-2 hours. The reaction mixture will typically become deeply colored. Monitor the reaction progress by TLC (a higher Rf value is expected for the product compared to the starting carboxylic acid).
-
Quenching: After the reaction is complete, allow the mixture to cool to about 60-70 °C. Carefully and slowly pour the warm reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Work-up and Extraction: Allow the ice to melt completely. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) or by recrystallization.
Characterization Data (Predicted)
The following table summarizes the expected spectroscopic data for this compound.
| Spectroscopic Data | Expected Values |
| ¹H NMR (CDCl₃) | δ 7.8-7.9 (d, 1H, Ar-H), 7.2-7.3 (dd, 1H, Ar-H), 7.0-7.1 (d, 1H, Ar-H), 4.2-4.3 (t, 2H, -O-CH₂-), 2.9-3.0 (t, 2H, -CH₂-C=O), 2.3-2.4 (s, 3H, Ar-CH₃), 2.1-2.2 (m, 2H, -CH₂-CH₂-CH₂-) |
| ¹³C NMR (CDCl₃) | δ 195-197 (C=O), 160-162 (Ar-C-O), 140-142 (Ar-C-CH₃), 135-137 (Ar-C), 130-132 (Ar-CH), 125-127 (Ar-CH), 120-122 (Ar-CH), 70-72 (-O-CH₂-), 40-42 (-CH₂-C=O), 25-27 (-CH₂-CH₂-CH₂-), 20-22 (Ar-CH₃) |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2950 (Aliphatic C-H), ~1680 (Ar-C=O), ~1600, 1480 (C=C aromatic), ~1250 (Ar-O-C stretch) |
| Mass Spec (EI) | m/z (%): 190 (M⁺), 162, 147, 133, 115, 91, 77 |
Potential Reactions and Applications
The structure of this compound, featuring a reactive ketone and an aromatic ring, makes it a versatile intermediate for the synthesis of a variety of derivatives with potential biological activities.
Caption: Potential chemical transformations.
Reduction of the Carbonyl Group
-
Reduction to an Alcohol: The ketone can be readily reduced to the corresponding secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This introduces a new chiral center and a hydroxyl group that can be further functionalized.
-
Reduction to a Methylene Group: Complete deoxygenation of the carbonyl to a methylene group can be achieved through a Clemmensen reduction (using zinc amalgam and HCl)[5][6][7][8][9] or a Wolff-Kishner reduction (using hydrazine and a strong base).[10][11][12][13][14] This would yield 7-methyl-2,3,4,5-tetrahydro-1H-benzo[b]oxepine.
Reactions at the Carbonyl Carbon
-
Oxime Formation: Reaction with hydroxylamine hydrochloride can produce the corresponding oxime.[2][15][16][17] Oximes of benzoxepinone derivatives have been investigated for their antimicrobial activities.[18]
-
Wittig Reaction: The Wittig reaction provides a powerful method for converting the carbonyl group into a carbon-carbon double bond, allowing for the introduction of various substituents.[19][20][21][22][23] This opens up possibilities for creating exocyclic alkenes.
-
Baeyer-Villiger Oxidation: Oxidation with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would lead to a Baeyer-Villiger rearrangement, converting the cyclic ketone into a lactone (an eight-membered ring).[24][25][26][27][28]
Potential Biological Screening
Given that various benzoxepine and benzoxepinone derivatives have shown a range of biological activities, this compound and its derivatives would be prime candidates for biological screening.[29][30][31] Areas of interest could include:
-
Anticancer Activity: Screening against various cancer cell lines to assess cytotoxicity and antiproliferative effects.
-
Antimicrobial Activity: Testing against a panel of bacteria and fungi.
-
Enzyme Inhibition Assays: Depending on the structural modifications, derivatives could be tested as inhibitors for various enzymes implicated in disease.
Conclusion
This compound is a synthetically accessible and versatile molecule. The intramolecular Friedel-Crafts acylation of 4-(p-tolyloxy)-butyric acid provides a reliable and scalable route to this important intermediate. The presence of a reactive ketone functional group and an aromatic ring allows for a multitude of subsequent chemical transformations, making it a valuable building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently synthesize and further explore the chemical space around this promising benzoxepinone scaffold.
References
-
Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. MDPI. [Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific Research Publishing. [Link]
-
Antibacterial Activity of New Dibenzoxepinone Oximes With Fluorine and Trifluoromethyl Group Substituents. PubMed. [Link]
-
Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride. NIH. [Link]
-
benzophenone oxime. Organic Syntheses Procedure. [Link]
-
Why are cyclic ketones more reactive than open chain analogous ketones?. Quora. [Link]
-
A Complete and Sustained Clemmensen Reduction Mechanism. Scientific Research Publishing. [Link]
-
Oxime Formation: Preparation of Benzophenone Oxime | PDF | Organic Chemistry. Scribd. [Link]
-
Baeyer–Villiger Oxidation. Thieme. [Link]
-
When a cyclic ketone reacts with diazomethane, the next larger cy... | Study Prep in Pearson+. Pearson. [Link]
-
Green Approach for Synthesis of Oximes by Using Natural Acids. ResearchGate. [Link]
-
Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives. PubMed Central. [Link]
-
Clemmensen reduction. Wikipedia. [Link]
-
Oxime. Wikipedia. [Link]
-
Baeyer–Villiger oxidation. Wikipedia. [Link]
-
Wolff Kishner Reduction. Pharmaguideline. [Link]
-
Wolff–Kishner reduction. Wikipedia. [Link]
-
Synthesis of Benzophenone oxime from Benzophenone | Look in Discription for sound. YouTube. [Link]
-
Intramolecular Friedel-Crafts acylation of a lactone in polyphosphoric acid. Synthesis of 2-phenylphenalen-1-one. ACS Publications. [Link]
-
Clemmensen Reduction reaction. BYJU'S. [Link]
-
19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
Clemmensen Reduction. GeeksforGeeks. [Link]
-
Aromatic Reactivity. MSU chemistry. [Link]
-
Baeyer-Villiger Oxidation. Organic Chemistry Portal. [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Clemmensen Reduction. J&K Scientific LLC. [Link]
-
Wolff-Kishner Reduction. J&K Scientific LLC. [Link]
-
The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. [Link]
-
Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Publishing. [Link]
-
19.8 Baeyer Villiger Oxidation | Organic Chemistry. YouTube. [Link]
-
Wittig reaction. Wikipedia. [Link]
-
Wittig Reaction. Chemistry LibreTexts. [Link]
-
Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]
-
The Wittig Reaction. Chemistry LibreTexts. [Link]
-
4-(4-chloro-m-tolyloxy)-butyric acid. PubChem. [Link]
-
Synthesis and biological profile of benzoxazolone derivatives. PubMed. [Link]
-
Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. PubChem. [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. NIH. [Link]
-
The Catalytic Intramolecular Friedel-Crafts Acylation of Meldrum's Acid Derivatives and The Total Synthesis of Taiwaniaquinol B. UWSpace. [Link]
-
4-(4-Chloro-m-tolyloxy)-butyric acid. PubChem. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. MDPI. [Link]
- Synthesis of 4-phenylbutyric acid.
-
Biological screening test for trichothecenes. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. article.sapub.org [article.sapub.org]
- 6. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. geeksforgeeks.org [geeksforgeeks.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 11. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. jk-sci.com [jk-sci.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. scribd.com [scribd.com]
- 16. Oxime - Wikipedia [en.wikipedia.org]
- 17. m.youtube.com [m.youtube.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. Wittig Reaction [organic-chemistry.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Wittig reaction - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Thieme E-Books & E-Journals [thieme-connect.de]
- 25. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 26. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 27. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. youtube.com [youtube.com]
- 29. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. Biological screening test for trichothecenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the large-scale synthesis of 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one, a key intermediate in the development of various pharmaceutical compounds. The described methodology is centered around an efficient intramolecular Friedel-Crafts acylation of 4-(p-tolyloxy)butyric acid. This guide offers detailed, step-by-step protocols for the synthesis of the precursor, the subsequent cyclization to the target molecule, and its purification. Furthermore, it includes critical considerations for process scale-up, safety, and analytical characterization, aiming to equip researchers and production chemists with the necessary knowledge for a successful and safe synthesis campaign.
Introduction: Significance of this compound
The benzo[b]oxepin-5-one scaffold is a privileged heterocyclic motif present in a variety of biologically active molecules and natural products.[1] The specific derivative, this compound, serves as a crucial building block in medicinal chemistry, particularly for the synthesis of novel therapeutic agents targeting the central nervous system.[2] Its structural features allow for diverse functionalization, making it an attractive starting point for the development of new drugs. The efficient and scalable synthesis of this intermediate is therefore of paramount importance for advancing drug discovery and development programs.
Synthetic Strategy: An Overview
The most direct and industrially viable route for the synthesis of this compound involves a two-step process:
-
Synthesis of the Precursor: Preparation of 4-(p-tolyloxy)butyric acid from readily available starting materials, p-cresol and γ-butyrolactone.
-
Intramolecular Friedel-Crafts Acylation: Cyclization of the precursor to the target ketone using a strong acid catalyst.
This strategy is advantageous due to the accessibility of the starting materials and the robustness of the Friedel-Crafts reaction, a cornerstone of aromatic chemistry.[3][4]
Detailed Experimental Protocols
PART A: Synthesis of 4-(p-tolyloxy)butyric acid (Precursor)
This protocol is adapted for a large-scale laboratory setting.
Reaction Scheme:
A schematic of the synthesis of the precursor.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| p-Cresol | 108.14 | 1.08 kg | 10.0 |
| Sodium Hydroxide | 40.00 | 400 g | 10.0 |
| γ-Butyrolactone | 86.09 | 947 g (850 mL) | 11.0 |
| Toluene | - | 5 L | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
| Water | - | As needed | - |
Protocol:
-
Formation of Sodium p-cresolate: To a 10 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 5 L of toluene and 1.08 kg (10.0 mol) of p-cresol. Stir the mixture until the p-cresol is fully dissolved.
-
Carefully add 400 g (10.0 mol) of sodium hydroxide pellets to the solution. The reaction is exothermic; control the temperature rise by circulating a coolant through the reactor jacket.
-
Heat the mixture to reflux (approximately 110 °C) and continue stirring for 2-3 hours to ensure complete formation of the sodium salt. Water will be removed azeotropically.
-
Addition of γ-Butyrolactone: Cool the reaction mixture to 80 °C. Slowly add 947 g (11.0 mol) of γ-butyrolactone over a period of 1 hour.
-
After the addition is complete, heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Add 5 L of water and stir vigorously for 15 minutes.
-
Separate the aqueous layer. Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid. The product will precipitate as a white solid.
-
Cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Expected Yield: 1.6 - 1.75 kg (82-90%) of 4-(p-tolyloxy)butyric acid as a white to off-white solid.
PART B: Intramolecular Friedel-Crafts Acylation to this compound
This protocol describes the cyclization of the precursor to the final product.
Reaction Scheme:
Cyclization to the target molecule.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-(p-tolyloxy)butyric acid | 194.23 | 1.0 kg | 5.15 |
| Polyphosphoric Acid (PPA) | - | 5 kg | - |
| Dichloromethane (DCM) | - | 10 L | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
| Ice | - | As needed | - |
Protocol:
-
Reaction Setup: In a 10 L jacketed glass reactor equipped with a powerful mechanical stirrer and a temperature probe, add 5 kg of polyphosphoric acid. PPA is highly viscous and should be handled with care.
-
Heat the PPA to 60 °C with stirring to reduce its viscosity.
-
Addition of Precursor: Slowly and in portions, add 1.0 kg (5.15 mol) of 4-(p-tolyloxy)butyric acid to the warm PPA. The addition should be controlled to manage the exotherm.
-
Reaction: After the addition is complete, heat the reaction mixture to 90-100 °C and stir vigorously for 2-3 hours. The reaction is typically complete when gas evolution (water vapor) ceases. Monitor the reaction by TLC or HPLC.
-
Quenching: Cool the reaction mixture to below 50 °C. In a separate large vessel (e.g., a 50 L reactor), prepare a slurry of crushed ice and water (approximately 10 kg of ice in 10 L of water).
-
Very slowly and carefully, pour the reaction mixture onto the ice-water slurry with vigorous stirring. This quenching step is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood.
-
Extraction: Once the PPA is fully decomposed and the mixture has reached room temperature, transfer it to a large separatory funnel or extraction vessel. Extract the aqueous mixture with dichloromethane (3 x 3 L).
-
Washing: Combine the organic extracts and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine (2 x 2 L).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification:
The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate). For large-scale operations, vacuum distillation is often more practical.
Expected Yield: 750 - 850 g (83-94%) of this compound as a pale yellow oil or low-melting solid.
Scale-Up Considerations
Transitioning from a laboratory scale to a large-scale synthesis introduces challenges that must be addressed to ensure safety, efficiency, and product quality.
-
Heat Management: The Friedel-Crafts acylation is an exothermic reaction.[5] On a large scale, the surface area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. A jacketed reactor with a reliable cooling system is essential to maintain the desired reaction temperature and prevent runaway reactions.
-
Mixing: Efficient mixing is critical for ensuring uniform temperature and concentration throughout the reaction mixture, especially when dealing with viscous materials like polyphosphoric acid.[6][7] A powerful overhead mechanical stirrer with an appropriately designed impeller is necessary. Inadequate mixing can lead to localized overheating, side reactions, and reduced yields.[8]
-
Reagent Addition: The rate of addition of reagents, particularly the precursor to the hot PPA, should be carefully controlled to manage the exotherm. A programmable dosing pump can be utilized for precise and safe addition on a larger scale.
-
Quenching: The quenching of the reaction mixture is a highly energetic process. The addition of the reaction mass to the ice-water slurry must be done slowly and with efficient stirring to prevent violent boiling and splashing.
Safety and Hazard Information
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemically resistant gloves when handling the chemicals involved in this synthesis.
-
p-Cresol: Toxic and corrosive. Avoid inhalation and contact with skin and eyes.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
γ-Butyrolactone: Harmful if swallowed.
-
Polyphosphoric Acid (PPA): Corrosive. Causes severe skin and eye burns. Reacts with water, generating heat.[7] Handle in a well-ventilated area and avoid contact with moisture.
-
Aluminum Chloride (Alternative Catalyst): Reacts violently with water, releasing heat and toxic hydrogen chloride gas.[6][8][9][10] It is corrosive and causes severe skin and eye burns. All equipment must be scrupulously dried before use.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle in a fume hood.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Predicted Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.65 (s, 1H, Ar-H)
-
δ 7.15 (d, J=8.0 Hz, 1H, Ar-H)
-
δ 7.05 (d, J=8.0 Hz, 1H, Ar-H)
-
δ 4.20 (t, J=6.0 Hz, 2H, -OCH₂)
-
δ 2.90 (t, J=6.0 Hz, 2H, -CH₂CO-)
-
δ 2.35 (s, 3H, Ar-CH₃)
-
δ 2.20 (p, J=6.0 Hz, 2H, -CH₂CH₂CH₂-)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 195.0 (C=O)
-
δ 158.0 (Ar-C)
-
δ 138.0 (Ar-C)
-
δ 132.0 (Ar-CH)
-
δ 128.0 (Ar-CH)
-
δ 125.0 (Ar-C)
-
δ 121.0 (Ar-CH)
-
δ 70.0 (-OCH₂)
-
δ 40.0 (-CH₂CO-)
-
δ 28.0 (-CH₂CH₂CH₂-)
-
δ 21.0 (Ar-CH₃)
-
-
IR (neat, cm⁻¹):
-
~2920 (C-H stretch)
-
~1680 (C=O stretch, aromatic ketone)
-
~1600, 1490 (C=C stretch, aromatic)
-
~1250 (C-O stretch, ether)
-
-
Mass Spectrometry (EI):
-
m/z 176 (M⁺)
-
m/z 148
-
m/z 133
-
m/z 115
-
m/z 91
-
Conclusion
The synthetic protocol detailed in this application note provides a robust and scalable method for the production of this compound. By carefully considering the reaction parameters, scale-up challenges, and safety precautions, researchers and production chemists can confidently and efficiently synthesize this valuable pharmaceutical intermediate. The provided analytical data serves as a benchmark for quality control, ensuring the final product meets the required specifications for further use in drug discovery and development.
References
-
Cole-Parmer. "Material Safety Data Sheet - Polyphosphoric acid." [Link]
-
Chemistry Steps. "Friedel-Crafts Acylation with Practice Problems." [Link]
-
Carl ROTH. "Safety Data Sheet: Polyphosphoric Acid." [Link]
-
Carl ROTH. "Safety Data Sheet: Aluminium chloride." [Link]
-
KISHIDA CHEMICAL CO., LTD. "Polyphosphoric acid,6307E-3,2021/08/05 - Safety Data Sheet." [Link]
-
Materion. "Safety Data Sheet: Aluminum chloride (AlCl3)." [Link]
-
New Jersey Department of Health. "Hazardous Substance Fact Sheet - Aluminum Chloride." [Link]
-
PubChem. "4-(4-Chloro-m-tolyloxy)-butyric acid." [Link]
-
Master Organic Chemistry. "Intramolecular Friedel-Crafts Reactions." [Link]
-
MDPI. "Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine." [Link]
-
Mettler Toledo. "Mixing and Mass Transfer | Reaction Rate." [Link]
-
IKA. "Stirring." [Link]
- Google Patents. "EP1404638B1 - Synthesis of 4-phenylbutyric acid."
-
Mettler Toledo. "Friedel-Crafts Alkylation Reaction." [Link]
-
NIH. "Applications of Friedel–Crafts reactions in total synthesis of natural products." [Link]
Sources
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. websites.umich.edu [websites.umich.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mt.com [mt.com]
- 7. ikaprocess.com [ikaprocess.com]
- 8. Chemical engineers defend stirring in reactions after study claims mixing unnecessary | Chemistry World | Chemistry World [chemistryworld.com]
- 9. becht.com [becht.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
improving yield of 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one synthesis
An essential scaffold in medicinal chemistry, 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one is a key intermediate in the synthesis of various pharmacologically active compounds. Its efficient synthesis is crucial for drug development pipelines. However, researchers often face challenges in achieving high yields and purity due to the specific nature of the intramolecular cyclization required for its formation.
This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative references.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
The most prevalent method is the intramolecular Friedel-Crafts acylation of 3-(m-tolyloxy)propanoic acid.[1] This reaction involves the cyclization of the carboxylic acid onto the aromatic ring, promoted by a strong acid catalyst, to form the seven-membered ketone ring. This method is generally favored for its straightforwardness and use of readily available starting materials.
Q2: What are the key reagents for this synthesis and what are their specific roles?
The critical reagent is the acid catalyst responsible for promoting the cyclization. The most common choices are:
-
Polyphosphoric Acid (PPA): This is often the reagent of choice as it acts as both a Brønsted acid catalyst and a dehydrating agent, facilitating the formation of the key acylium ion intermediate.[2][3] Its high viscosity also allows it to serve as the reaction solvent at elevated temperatures.
-
Eaton's Reagent (Phosphorus Pentoxide in Methanesulfonic Acid): This is another powerful dehydrating acid medium that can effectively promote the cyclization, sometimes under milder conditions than PPA.[4]
-
Lewis Acids (e.g., AlCl₃): While a classic catalyst for Friedel-Crafts reactions, AlCl₃ can be overly harsh for this substrate, potentially leading to charring and side products.[5][6] It is typically used after converting the carboxylic acid to the more reactive acyl chloride.
Q3: What are the major challenges and side products encountered in this synthesis?
The primary challenges are achieving high yield and regioselectivity. The main side product is the isomeric 9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one. This arises from the electrophilic attack occurring at the other available ortho position on the m-cresol ring. Additionally, harsh reaction conditions can lead to polymerization and decomposition of the starting material, resulting in a dark, tarry reaction mixture and low yields.
Troubleshooting Guide: Navigating Common Experimental Issues
Problem 1: Low or No Yield of the Desired Product
Q: My reaction has resulted in a very low yield or only recovered starting material. What are the likely causes and how can I fix them?
A: This is a common issue that can often be traced back to reagent quality, reaction conditions, or insufficient activation of the electrophile.
-
Cause 1: Inactive Catalyst/Dehydrating Agent. Polyphosphoric acid (PPA) is highly hygroscopic. If it has absorbed atmospheric moisture, its efficacy as a dehydrating agent and catalyst will be severely compromised.
-
Solution: Use freshly opened PPA or PPA from a properly sealed container stored in a desiccator. Ensure all glassware is rigorously dried before use.
-
-
Cause 2: Insufficient Reaction Temperature or Time. Intramolecular Friedel-Crafts acylations require significant thermal energy to overcome the activation barrier, especially for forming a seven-membered ring.
-
Solution: The reaction temperature typically needs to be in the range of 80-120°C when using PPA. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time.
-
-
Cause 3: Purity of Starting Material. Impurities in the 3-(m-tolyloxy)propanoic acid can interfere with the reaction.
-
Solution: Ensure the starting material is pure. If necessary, recrystallize or purify it by column chromatography before proceeding with the cyclization step.
-
Problem 2: Formation of an Undesired Isomer
Q: My NMR analysis shows a mixture of two isomers. How can I improve the regioselectivity to favor the 7-methyl product?
A: The formation of both the 7-methyl (desired) and 9-methyl (undesired) isomers is a classic regioselectivity challenge in electrophilic aromatic substitution. The cyclization is directed by both electronic and steric factors.
-
Mechanistic Insight: The methyl group is an ortho-, para-directing activator. In m-cresol, the positions ortho to the ether linkage are C2 and C6. The incoming electrophile (the acylium ion) can attack either position. Attack at C2 (para to the methyl group) leads to the desired 7-methyl isomer, while attack at C6 (ortho to the methyl group) leads to the 9-methyl isomer.
-
Solution 1: Steric Hindrance. The ether linkage and the propanoic acid chain can sterically hinder the approach to the C6 position, which is flanked by the methyl group. This inherent steric bias usually favors the formation of the 7-methyl isomer. However, this selectivity can be temperature-dependent.
-
Recommendation: Running the reaction at the lower end of the effective temperature range (e.g., 80-90°C) can often enhance the steric differentiation, leading to a higher ratio of the desired 7-methyl product.
-
-
Solution 2: Choice of Catalyst. While PPA is common, exploring other bulky Lewis or Brønsted acids could potentially increase steric hindrance around the C6 position, further improving selectivity.
Problem 3: Reaction Mixture Turns into a Black Tar
Q: The reaction mixture became a dark, intractable tar, making product isolation impossible. What causes this and how can it be prevented?
A: Charring or polymerization is a clear sign that the reaction conditions are too harsh, causing decomposition and intermolecular side reactions.
-
Cause 1: Excessive Temperature. Overheating the reaction mixture, especially with a strong acid like PPA, can lead to uncontrolled side reactions and decomposition.
-
Solution: Maintain careful temperature control using an oil bath and a contact thermometer. Do not exceed 120°C. It is better to run the reaction for a longer time at a moderate temperature than to force it with excessive heat.
-
-
Cause 2: Catalyst Concentration. Using a vast excess of the acid catalyst can increase the rate of decomposition pathways.
-
Solution: While PPA often serves as the solvent, the ratio of PPA to substrate is still important. A common ratio is 10:1 by weight. Drastically increasing this can be detrimental.
-
-
Workflow Diagram for Troubleshooting Low Yield: This diagram illustrates a logical flow for diagnosing and solving issues related to poor reaction outcomes.
Caption: Troubleshooting workflow for low yield synthesis.
Optimized Experimental Protocol
This protocol incorporates best practices to maximize the yield and purity of this compound.
Step 1: Preparation of the Starting Material
-
Synthesize 3-(m-tolyloxy)propanoic acid via Williamson ether synthesis from m-cresol and a 3-halopropanoic acid ester, followed by saponification. Ensure the final product is pure by checking its melting point and NMR spectrum.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Place polyphosphoric acid (PPA, ~50 g) into a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.
-
Heat the PPA to 80°C with stirring under a slow stream of nitrogen.
-
Add pure 3-(m-tolyloxy)propanoic acid (5.0 g) portion-wise to the hot PPA over 10 minutes.
-
After the addition is complete, raise the internal temperature to 100°C and maintain it for 2-4 hours.
-
Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the starting material spot has disappeared.
Step 3: Work-up and Purification
-
Allow the reaction mixture to cool to approximately 60-70°C.
-
Carefully and slowly pour the viscous mixture onto crushed ice (~200 g) in a large beaker with vigorous stirring. This is a highly exothermic process.
-
The product will often precipitate as a solid or oil. Continue stirring until all the ice has melted and the PPA is fully hydrolyzed.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 100 mL).
-
Combine the organic layers and wash sequentially with water, 5% aqueous sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.
-
Synthetic Workflow Diagram: This diagram outlines the key stages from starting materials to the final purified product.
Caption: Overall synthetic workflow for the target molecule.
Data Summary: Influence of Reaction Conditions
The choice of catalyst and temperature significantly impacts the reaction outcome. The following table provides a comparative summary based on literature precedents and established chemical principles.
| Catalyst | Typical Temperature | Typical Yield | Key Advantages | Key Disadvantages |
| Polyphosphoric Acid (PPA) | 80-120°C | 60-85% | Good dehydrating agent; acts as solvent; cost-effective. | Viscous and difficult to handle; work-up can be challenging. |
| Eaton's Reagent | 25-80°C | 70-90% | High reactivity; often allows for lower temperatures. | Corrosive; preparation requires care. |
| AlCl₃ / Acyl Chloride | 0-25°C | 50-75% | Standard Friedel-Crafts conditions. | Requires conversion to acyl chloride; risk of charring.[5] |
References
-
Organic Chemistry Portal. (n.d.). Synthesis of benzoxepines. Retrieved from [Link]
-
Mąkosza, M., & Płoska, A. (2023). Synthetic Study of Natural Metabolites Containing a Benzo[c]oxepine Skeleton: Heterocornol C and D. Molecules, 28(12), 4829. Available from: [Link]
-
Patel, R. P., & Shah, D. A. (2023). Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine and Benzothiepine Derivatives. International Journal of Scientific Research in Modern Science and Technology, 2(4), 36-54. Available from: [Link]
-
Garg, A., & Goyal, R. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 12(10), 1646-1665. Available from: [Link]
-
Conte, R., et al. (2023). One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. Organic Letters, 25(45), 8171–8175. Available from: [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Li, Y., et al. (2022). Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells. RSC Advances, 12(43), 28213-28217. Available from: [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03562F [pubs.rsc.org]
- 3. Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives [organic-chemistry.org]
- 4. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one
Welcome to the technical support center for the synthesis of 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary insights to navigate the common challenges encountered during this synthesis, ensuring a higher success rate and purity of your target molecule.
I. Introduction to the Synthesis
The synthesis of this compound is a critical process in the development of various pharmaceutical compounds. The most common and established route involves the intramolecular Friedel-Crafts acylation of 4-(p-tolyloxy)butyric acid.[1] This reaction is typically catalyzed by a strong acid, with polyphosphoric acid (PPA) being a prevalent choice. While seemingly straightforward, this cyclization is often accompanied by the formation of specific byproducts that can complicate purification and reduce yields. This guide will delve into the mechanistic origins of these byproducts and provide actionable solutions to mitigate their formation.
II. Reaction Mechanism and Potential Pitfalls
The core of the synthesis is an electrophilic aromatic substitution reaction. The carboxylic acid of 4-(p-tolyloxy)butyric acid is activated by the acid catalyst (e.g., PPA) to form a highly reactive acylium ion. This electrophile is then attacked by the electron-rich aromatic ring to form the desired seven-membered ring of the benzo[b]oxepin-5-one.
Diagram: Synthesis Pathway and Key Intermediates
Caption: General synthesis pathway for this compound.
III. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
| Observed Issue | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Yield of Target Molecule | 1. Insufficient Catalyst Activity: PPA can absorb moisture from the air, reducing its efficacy. 2. Reaction Temperature Too Low: The activation energy for the cyclization may not be reached. 3. Deactivated Aromatic Ring: While the methyl group is activating, other substituents could deactivate the ring. | 1. Use fresh or properly stored PPA. Consider using alternative catalysts like Eaton's reagent (P₂O₅ in methanesulfonic acid) which can be more potent. 2. Gradually increase the reaction temperature. Monitor the reaction by TLC to find the optimal temperature without promoting byproduct formation. 3. Ensure the purity of your starting material. Deactivating impurities can inhibit the reaction. |
| Presence of a Major Impurity with a Similar Rf to the Product | 1. Isomeric Byproduct Formation: The acylium ion may attack the aromatic ring at a different position, leading to the formation of an isomeric ketone. This is a known issue in Friedel-Crafts acylations. 2. Dimerization or Polymerization: Under harsh acidic conditions, the starting material or product can undergo intermolecular reactions. | 1. Optimize the catalyst and temperature. A less aggressive catalyst or lower temperature may favor the desired regioselectivity. 2. Careful purification by column chromatography using a shallow solvent gradient is crucial. Analyze fractions by TLC or HPLC to ensure separation. 3. Consider a slow addition of the starting material to the hot catalyst to maintain a low concentration and minimize intermolecular reactions. |
| Dark, Tarry Reaction Mixture | Excessive Heat or Reaction Time: Prolonged exposure to strong acids at high temperatures can lead to decomposition and polymerization of the starting materials and products. | Reduce the reaction temperature and/or time. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Difficult Purification | Formation of multiple byproducts with similar polarities. This is a common challenge in Friedel-Crafts reactions. | Employ advanced purification techniques. Consider preparative HPLC or crystallization if column chromatography is insufficient. |
IV. Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this synthesis?
A1: The primary byproducts are typically isomeric ketones resulting from the acylation at different positions on the aromatic ring. While the methyl group directs ortho and para, steric hindrance often favors the para-product, which in this case is the desired 7-methyl isomer. However, some ortho-acylation can occur, leading to the formation of the 5-methyl isomer. Additionally, intermolecular acylation can lead to dimeric or polymeric materials, especially at high concentrations or temperatures.
Diagram: Formation of a Potential Isomeric Byproduct
Caption: Formation pathway of a potential isomeric byproduct.
Q2: Can I use a different catalyst instead of PPA?
A2: Yes, several other catalysts can be used for intramolecular Friedel-Crafts acylations. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is often more effective and can lead to cleaner reactions. Aluminum chloride (AlCl₃) is a classic Friedel-Crafts catalyst, but it can be harsh and may lead to more byproducts. Amberlyst-15, a solid-supported acid catalyst, offers the advantage of easier work-up. The choice of catalyst can significantly impact the yield and purity of your product, so some optimization may be necessary.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, product, and any major byproducts. The disappearance of the starting material spot is a good indicator that the reaction is complete. For more quantitative analysis, HPLC can be used.
Q4: What are the key parameters to control for a successful synthesis?
A4: The three most critical parameters are:
-
Purity of the Starting Material: Ensure your 4-(p-tolyloxy)butyric acid is free of any impurities that could interfere with the reaction.
-
Catalyst Quality and Quantity: Use a fresh, anhydrous catalyst in the appropriate stoichiometric amount.
-
Temperature and Reaction Time: Carefully control the temperature to promote the desired reaction without causing decomposition. Monitor the reaction to determine the optimal reaction time.
Q5: What are the expected spectral data for the pure this compound?
A5: While experimental data can vary slightly based on the solvent and instrument, you can generally expect the following:
-
¹H NMR: Signals corresponding to the aromatic protons (typically in the range of 7-8 ppm), the methylene protons of the oxepine ring (around 2-4 ppm), and a singlet for the methyl group (around 2.3 ppm).
-
¹³C NMR: A signal for the carbonyl carbon (around 190-200 ppm), signals for the aromatic carbons, and signals for the aliphatic carbons of the oxepine ring.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₂O₂ = 176.21 g/mol ).
It is highly recommended to acquire your own analytical data and compare it with literature values or a known standard for confirmation.
V. Experimental Protocol: A General Guideline
The following is a generalized protocol for the synthesis of this compound. It should be adapted and optimized for your specific laboratory conditions.
Materials:
-
4-(p-tolyloxy)butyric acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 4-(p-tolyloxy)butyric acid.
-
Add polyphosphoric acid (typically 10-20 times the weight of the starting material).
-
Heat the mixture with stirring to the desired temperature (e.g., 80-100 °C) and maintain for the determined reaction time (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
VI. References
Sources
Technical Support Center: Synthesis of 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one
Welcome to the technical support center for the synthesis of 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important benzoxepinone core, a scaffold found in various biologically active molecules. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on the widely used intramolecular Friedel-Crafts acylation of 4-(m-tolyloxy)butanoic acid.
I. Overview of the Core Synthesis
The most common and direct route to this compound involves a two-step process:
-
Williamson Ether Synthesis: Reaction of m-cresol with a suitable four-carbon building block, such as γ-butyrolactone or ethyl 4-bromobutanoate, to form the precursor, 4-(m-tolyloxy)butanoic acid.
-
Intramolecular Friedel-Crafts Acylation: Cyclization of the carboxylic acid precursor using a strong acid catalyst to form the seven-membered ketone ring.
This guide will primarily focus on the challenges and troubleshooting aspects of the second step, the intramolecular Friedel-Crafts acylation, as it is often the most critical and problematic stage of the synthesis.
II. Troubleshooting Guide: Intramolecular Friedel-Crafts Acylation
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Problem 1: Low or No Yield of the Desired Product
Question: I am attempting the intramolecular Friedel-Crafts cyclization of 4-(m-tolyloxy)butanoic acid using polyphosphoric acid (PPA), but I am getting a very low yield or none of the desired this compound. What are the possible causes and how can I troubleshoot this?
Answer:
Low or no yield in this reaction is a common issue and can stem from several factors related to reagents, reaction conditions, and the nature of the substrate itself.
Possible Causes and Solutions:
-
Insufficient Catalyst Activity:
-
Causality: Polyphosphoric acid (PPA) is a viscous and hygroscopic reagent. Its efficacy as a catalyst is highly dependent on its freshness and the absence of absorbed water. Water will hydrolyze the activated acylium ion intermediate, preventing cyclization.
-
Troubleshooting Protocol:
-
Use Fresh PPA: Always use freshly opened or properly stored PPA. If the PPA is old or has been exposed to the atmosphere, its activity will be compromised.
-
Ensure Anhydrous Conditions: Dry your glassware thoroughly before use. The starting material, 4-(m-tolyloxy)butanoic acid, should also be completely dry.
-
Increase Catalyst Loading: While a catalytic amount of a Lewis acid is sufficient in theory, in practice, a larger excess of PPA is often required to drive the reaction to completion and to act as a solvent. A common ratio is 1:10 to 1:20 (w/w) of starting material to PPA.
-
-
-
Inadequate Reaction Temperature or Time:
-
Causality: Intramolecular Friedel-Crafts acylations require sufficient thermal energy to overcome the activation barrier for the formation of the acylium ion and the subsequent electrophilic aromatic substitution. However, excessive heat can lead to decomposition and side reactions.
-
Troubleshooting Protocol:
-
Optimize Temperature: A typical temperature range for PPA-mediated cyclizations is 80-120 °C. If you are running the reaction at a lower temperature, a gradual increase may improve the yield. Monitor the reaction by TLC or LC-MS to track the consumption of the starting material and the formation of the product.
-
Extend Reaction Time: These reactions can be slow. If the temperature is on the lower end of the optimal range, extending the reaction time may be necessary. Again, monitoring the reaction progress is key.
-
-
-
Alternative Catalysts:
-
Causality: PPA can be difficult to handle due to its high viscosity. In some cases, alternative catalysts may provide better results or easier workup.
-
Troubleshooting Protocol:
-
Eaton's Reagent (Phosphorus pentoxide in methanesulfonic acid): This is a powerful and less viscous alternative to PPA that can often promote cyclization at lower temperatures.
-
Methanesulfonic Acid (MSA): MSA is another strong acid that can be an effective catalyst for this transformation.[1]
-
Conversion to Acyl Chloride followed by Lewis Acid Catalysis: You can convert the carboxylic acid to the corresponding acyl chloride using thionyl chloride or oxalyl chloride. The purified acyl chloride can then be cyclized using a Lewis acid like aluminum chloride (AlCl₃) in an inert solvent like dichloromethane or nitrobenzene. This two-step approach can sometimes provide higher yields and cleaner reactions.
-
-
Problem 2: Formation of an Isomeric Byproduct
Question: My reaction is working, but I am observing the formation of an isomeric byproduct along with the desired this compound. How can I confirm the structure of the isomer and how can I improve the regioselectivity of the reaction?
Answer:
The formation of an isomeric byproduct is a key challenge in this synthesis due to the directing effects of the substituents on the aromatic ring of the precursor, 4-(m-tolyloxy)butanoic acid.
Understanding the Regioselectivity:
The precursor has two activating groups on the aromatic ring: the ether oxygen (ortho-, para-directing) and the methyl group (ortho-, para-directing). The intramolecular acylation can occur at either of the two available ortho positions relative to the ether linkage.
-
Position 2 (ortho to ether, meta to methyl): Cyclization at this position leads to the desired This compound .
-
Position 6 (ortho to ether, ortho to methyl): Cyclization at this position leads to the isomeric byproduct, 5-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one .
Generally, the ether oxygen is a more powerful activating group than the methyl group, and acylation tends to occur at the positions ortho to it. However, the methyl group also exerts its influence. Steric hindrance at position 6 (flanked by the ether linkage and the methyl group) can disfavor cyclization at this position, often making the 7-methyl isomer the major product. However, the exact ratio of isomers can be sensitive to the reaction conditions.
Troubleshooting Protocol:
-
Confirming Isomer Formation:
-
Chromatographic Analysis: Use thin-layer chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate/hexane) to visualize the two spots. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) will show two peaks with the same mass-to-charge ratio.
-
Spectroscopic Analysis: Isolate the two isomers by column chromatography. The ¹H NMR spectra of the two isomers will be distinct, particularly in the aromatic region. The coupling patterns of the aromatic protons will differ due to their positions relative to the methyl and carbonyl groups. For the 7-methyl isomer, you would expect to see three distinct aromatic protons, while the 5-methyl isomer would also show three, but with different chemical shifts and coupling constants.
-
-
Improving Regioselectivity:
-
Lowering Reaction Temperature: Running the reaction at the lower end of the effective temperature range can sometimes increase the selectivity for the thermodynamically favored product, which is often the less sterically hindered 7-methyl isomer.
-
Choice of Catalyst: The size and nature of the Lewis acid catalyst can influence the regioselectivity. Experimenting with different catalysts (e.g., PPA, Eaton's reagent, AlCl₃, SnCl₄) may alter the isomer ratio.
-
Solvent Effects (for acyl chloride route): If using the acyl chloride route, the choice of solvent can impact the selectivity. Less polar solvents may favor the formation of one isomer over the other.
-
Problem 3: Difficult Purification of the Product
Question: I have a mixture of the desired product and the starting material/isomeric byproduct, and I am having difficulty separating them by column chromatography. What are some effective purification strategies?
Answer:
Purification can be challenging, especially when dealing with isomers that have similar polarities.
Purification Strategies:
-
Optimizing Column Chromatography:
-
Solvent System: A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane or heptane) is often effective. Start with a very low percentage of the polar solvent and increase it slowly.
-
Silica Gel: Use a high-quality silica gel with a small particle size for better resolution.
-
Column Dimensions: A long, thin column will provide better separation than a short, wide one.
-
Loading: Do not overload the column. A smaller amount of crude material will lead to a better separation.
-
-
Recrystallization:
-
If the product is a solid, recrystallization can be a highly effective method for purification, especially for removing small amounts of impurities. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane).
-
-
Preparative HPLC:
-
Chemical Purification (for removing unreacted starting material):
-
If the main impurity is the unreacted 4-(m-tolyloxy)butanoic acid, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated and move into the aqueous layer, while the neutral ketone product will remain in the organic layer.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: The yield can vary significantly depending on the specific conditions and the scale of the reaction. Reported yields for similar intramolecular Friedel-Crafts acylations can range from moderate to good (40-80%). Optimization of the reaction conditions is crucial for achieving a high yield.
Q2: Are there any specific safety precautions I should take when working with PPA or Eaton's reagent?
A2: Yes, both PPA and Eaton's reagent are highly corrosive and strong dehydrating agents. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. These reagents react exothermically with water, so care must be taken during the workup. Quench the reaction mixture by slowly adding it to ice-water with vigorous stirring.
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of this compound should be confirmed using a combination of analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the structure of the molecule and can be used to identify any isomeric impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: This will show the characteristic carbonyl (C=O) stretch of the ketone.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques can be used to determine the purity of the sample.
Q4: Can I use m-cresol directly with γ-butyrolactone in the Friedel-Crafts acylation step?
A4: No, this is not a viable one-pot reaction. The Friedel-Crafts reaction requires an activated acylating agent. You must first synthesize the 4-(m-tolyloxy)butanoic acid precursor before performing the intramolecular cyclization.
IV. Experimental Protocols and Data
Illustrative Protocol for Intramolecular Friedel-Crafts Acylation
This is a general procedure and may require optimization for your specific setup.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add polyphosphoric acid (PPA) (e.g., 50 g).
-
Heat the PPA to 80-90 °C with stirring to reduce its viscosity.
-
Slowly add 4-(m-tolyloxy)butanoic acid (e.g., 5.0 g) to the hot PPA with continuous stirring.
-
Increase the temperature of the reaction mixture to 100-110 °C and maintain it for 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 hexane/ethyl acetate).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the viscous reaction mixture onto crushed ice (e.g., 200 g) in a large beaker with vigorous stirring.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 100 mL).
-
Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Data Presentation
| Compound | Molecular Formula | Molecular Weight | Appearance |
| This compound | C₁₁H₁₂O₂ | 176.21 g/mol | Off-white to pale yellow solid or oil |
V. Visualization of the Synthetic Pathway
Caption: Synthetic workflow for this compound.
VI. References
-
Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]
-
Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. [Link]
-
Chromatography Today. Easy purification of isomers with prepacked glass columns. [Link]
-
Gonzalez, A., Foster, K. L., & Hanrahan, G. (2007). Method development and validation for optimized separation of benzo[a]pyrene-quinone isomers using liquid chromatography-mass spectrometry and chemometric response surface methodology. Journal of Chromatography A, 1167(2), 135–142. [Link]
-
Holden, M. S., Crouch, R. D., & Barker, K. A. (2005). Formation of α-Tetralone by Intramolecular Friedel-Crafts Acylation. Journal of Chemical Education, 82(6), 934. [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one
Welcome to the technical support center for the synthesis of 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and achieve optimal reaction outcomes.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via an intramolecular Friedel-Crafts acylation of a suitable precursor, 4-(p-tolyloxy)butyric acid. This cyclization is typically mediated by a strong protic acid or Lewis acid catalyst, with polyphosphoric acid (PPA) being a widely used and effective choice.[1] The reaction involves the formation of an acylium ion intermediate which then attacks the electron-rich aromatic ring to form the seven-membered heterocyclic ketone. While seemingly straightforward, this reaction is sensitive to a number of parameters that can significantly impact yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Question 1: My reaction yield is very low, or I'm recovering mostly unreacted starting material. What are the likely causes and how can I improve it?
Answer:
Low conversion is a common issue in intramolecular Friedel-Crafts reactions. The root cause often lies in suboptimal reaction conditions or reagent quality. Here’s a systematic approach to troubleshooting:
Plausible Causes & Solutions:
-
Insufficient Catalyst Activity: Polyphosphoric acid (PPA) is highly hygroscopic. Absorbed moisture will significantly reduce its efficacy as a dehydrating and cyclizing agent.
-
Solution: Use freshly opened or properly stored PPA. If the PPA is old, consider using a fresh batch. Alternatively, other strong acids like Eaton's reagent (P₂O₅ in methanesulfonic acid) can be effective.[2]
-
-
Inadequate Reaction Temperature or Time: The activation energy for the cyclization may not be reached, or the reaction may not have proceeded to completion.
-
Solution: Gradually increase the reaction temperature in increments of 10°C (a typical range is 80-120°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. A kinetic study has shown that for similar PPA-catalyzed cyclizations, increasing the reaction time can significantly improve the yield up to a certain point, after which side reactions may occur.[3]
-
-
High Dilution: While intramolecular reactions are generally favored at high dilution to prevent intermolecular side reactions, excessive dilution can slow down the desired reaction to an impractical rate.
-
Solution: If you suspect your reaction is too dilute, try increasing the concentration of the starting material in PPA.
-
-
Purity of Starting Material: Impurities in the 4-(p-tolyloxy)butyric acid can interfere with the reaction.
-
Solution: Ensure the starting material is pure. Recrystallize or chromatograph if necessary. Characterize the starting material by ¹H NMR and melting point to confirm its identity and purity.
-
Question 2: My final product is impure, and I'm having difficulty with purification. What are the likely side products and how can I remove them?
Answer:
Impurity formation is a frequent challenge, especially with the use of strong acids like PPA. The work-up procedure is critical for obtaining a pure product.
Common Side Products:
-
Polymeric Material: At higher temperatures or concentrations, intermolecular acylation can lead to the formation of high molecular weight polymers, which are often difficult to remove.
-
Ether Cleavage Products: Harsh acidic conditions can potentially cleave the ether linkage of the starting material or product, leading to phenolic impurities.
-
Incomplete Cyclization Products: If the reaction does not go to completion, you will have unreacted starting material.
Purification Strategy:
-
Work-up: The work-up of PPA reactions can be challenging due to the high viscosity of the acid.
-
Protocol: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product. The exothermic nature of this step requires caution.
-
Extraction: Extract the aqueous slurry with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to remove acidic impurities), and brine. Dry the organic layer over anhydrous sodium sulfate.
-
-
Chromatography: Column chromatography is typically the most effective method for purifying the final product.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point for elution. The optimal solvent system should be determined by TLC analysis.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be an effective final purification step.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ratio of polyphosphoric acid (PPA) to the starting material?
The amount of PPA can influence the reaction rate and yield. A common starting point is to use PPA in a 10:1 to 20:1 weight ratio relative to the 4-(p-tolyloxy)butyric acid. It should be sufficient to act as both the solvent and the catalyst. Experimentally, it has been observed that varying the amount of PPA can have a significant effect on the yield of cyclization reactions.[3]
Q2: How can I monitor the progress of the reaction?
Monitoring the reaction is crucial for determining the optimal reaction time and preventing the formation of degradation products.
-
TLC: Periodically take small aliquots from the reaction mixture, quench them in ice-water, extract with an organic solvent, and spot on a TLC plate. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.
-
LC-MS: For more precise monitoring, LC-MS can be used to track the consumption of the starting material and the formation of the product and any major byproducts.
Q3: Are there any alternative catalysts to PPA?
Yes, other strong acids can be used. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is a powerful dehydrating agent and cyclization catalyst that is often easier to handle than PPA.[2] Lewis acids such as aluminum chloride (AlCl₃) can also be used, though they may require anhydrous conditions and an inert atmosphere.
Q4: What are the expected spectral characteristics of this compound?
-
¹H NMR: Expect aromatic protons in the range of 7.0-7.8 ppm. The methyl group on the aromatic ring should appear as a singlet around 2.3-2.4 ppm. The methylene protons of the oxepine ring will likely appear as triplets in the ranges of 2.2-2.5 ppm and 4.2-4.5 ppm.
-
¹³C NMR: The carbonyl carbon should appear around 190-200 ppm. Aromatic carbons will be in the 120-160 ppm range. The methyl carbon will be around 20-25 ppm, and the methylene carbons of the oxepine ring will be in the 25-45 ppm and 65-75 ppm regions.
-
IR Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹. Aromatic C-H stretches will be observed above 3000 cm⁻¹, and C-O ether stretches will be in the 1200-1300 cm⁻¹ region.
-
Mass Spectrometry: The molecular ion peak (M+) for C₁₁H₁₂O₂ would be at m/z = 176.08.
Visualizations and Protocols
Reaction Mechanism
The reaction proceeds via an electrophilic aromatic substitution mechanism.
Caption: Intramolecular Friedel-Crafts Acylation Mechanism.
General Experimental Workflow
A typical workflow for optimizing the synthesis is outlined below.
Caption: Experimental workflow for synthesis and optimization.
Troubleshooting Decision Tree
Use this decision tree to diagnose and resolve common issues.
Caption: A decision tree for troubleshooting common problems.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on similar cyclization reactions. Optimization may be required.
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, add polyphosphoric acid (e.g., 50 g). Heat the PPA to 60-70°C to reduce its viscosity.
-
Addition of Starting Material: Slowly add 4-(p-tolyloxy)butyric acid (e.g., 5 g, 1 equivalent) to the stirred PPA.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100°C) and stir for the optimized time (e.g., 2-4 hours), monitoring by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a stirred slurry of ice (250 g).
-
Extraction: Once the PPA is fully hydrolyzed, extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic extracts and wash with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| PPA to Substrate Ratio (w/w) | 10:1 to 20:1 | Ensures PPA acts as both solvent and catalyst. |
| Reaction Temperature | 80 - 120 °C | Balances reaction rate against potential side reactions. |
| Reaction Time | 1 - 5 hours | Should be optimized by monitoring reaction progress. |
| Typical Yield | 60 - 85% | Highly dependent on optimized conditions and purity of reagents. |
References
-
Yuan, Y., et al. (2022). Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells. RSC Advances. [Link]
-
PubChem. 7-Methyl-3,4-dihydro-2h-benzo[b][1][4]dioxepin-3-ol. [Link]
-
ChemSynthesis. 7-methyl-2,3,4,5-tetrahydro-1-benzoxepine. [Link]
-
MDPI. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. [Link]
-
PubMed. Etherolytic cleavage of 4-(2,4-dichlorophenoxy)butyric acid and 4-(4-chloro-2-methylphenoxy)butyric acid by species of Rhodococcus and Aureobacterium isolated from an alkaline environment. [Link]
-
PubChem. Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. [Link]
-
RSYN RESEARCH. Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. [Link]
-
MOLBASE. (E)-7-methyl-5-oximino-3,4-dihydro-1(2H)-benzoxepine. [Link]
-
MDPI. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. [Link]
-
MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]
-
PubChem. 4-(4-Chloro-m-tolyloxy)-butyric acid. [Link]
-
Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]
-
MDPI. Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. [Link]
-
PubMed. Super acid-induced Pummerer-type cyclization reaction: improvement in the synthesis of chiral 1,3-dimethyl-1,2,3,4-tetrahydroisoquinolines. [Link]
Sources
Technical Support Center: 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one
Introduction: This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals encountering challenges in the purification of 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one. While this specific molecule is not extensively documented in purification literature, the principles outlined here are derived from established methodologies for related heterocyclic ketones and aromatic compounds. This center provides troubleshooting guides, FAQs, and standard protocols to navigate common purification hurdles, ensuring the attainment of high-purity material essential for downstream applications.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the basic physical properties of this compound?
While specific experimental data for this exact molecule is sparse, we can infer properties from its structure and from related compounds like 7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one[1].
| Property | Expected Value/Characteristic | Rationale |
| Molecular Formula | C₁₁H₁₂O₂ | Based on chemical structure. |
| Molecular Weight | ~176.21 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a pale yellow to white solid or a viscous oil. | Many similar benzoxepinone derivatives are solids or high-boiling liquids[1][2]. |
| Solubility | Soluble in common organic solvents (DCM, Ethyl Acetate, Acetone, THF). Sparingly soluble in non-polar solvents (Hexane). Insoluble in water. | The structure contains a polar ketone and ether group but is dominated by a non-polar aromatic ring and alkyl chain. |
| Boiling Point | Expected to be high (>250 °C at atm. pressure). | Similar structures have high boiling points; for example, a chloro-derivative boils at 98-122 °C at 5 mmHg[1]. |
| Storage | Store at 2-8°C under an inert atmosphere. | Ketones can be susceptible to oxidation or side reactions over time. Storing at reduced temperatures minimizes degradation[1][2]. |
Q2: Which analytical techniques are most suitable for assessing the purity of this compound?
A multi-technique approach is always recommended for robust purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the method of choice for quantitative purity analysis of heterocyclic compounds and is widely used for benzodiazepine analysis, a related class of molecules.[3] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product. Given the expected boiling point, a high-temperature GC method may be necessary. GC is often used for assay determination of similar compounds[2][4].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and identifying structurally similar impurities. Integration of the ¹H NMR spectrum can provide a semi-quantitative purity assessment if a certified internal standard is used.
-
Thin-Layer Chromatography (TLC): An indispensable, rapid technique for monitoring reaction progress and guiding the development of column chromatography methods[5].
Q3: What are the likely impurities I might encounter?
Impurities typically stem from the synthetic route. A common synthesis for benzoxepinones involves an intramolecular Friedel-Crafts reaction of a precursor acid[6]. Potential impurities could include:
-
Starting Materials: Unreacted 4-(p-tolyloxy)-butyric acid or its acid chloride[7].
-
Side-Products: Isomers formed from cyclization at an alternative position on the aromatic ring, though sterically less favored.
-
Solvent Adducts: Residual high-boiling solvents used in the reaction (e.g., DMF, DMSO).
-
Degradation Products: Products arising from oxidation or ring-opening, especially if exposed to harsh acidic or basic conditions during workup.
Part 2: Troubleshooting Purification Problems
This section addresses specific issues encountered during the purification workflow.
Scenario 1: Low Yield and/or Poor Separation During Column Chromatography
Q: I'm getting poor separation of my target compound from a closely-eluting impurity on a silica gel column. How can I improve this?
A: The primary cause is an improperly optimized mobile phase (eluent). A solvent system with the wrong polarity fails to establish a sufficient separation factor (ΔRf) between your product and the impurity.
Troubleshooting Steps:
-
Systematic TLC Analysis: Before running the column, screen various solvent systems using TLC. The goal is to find a system where the target compound has an Rf value of 0.25-0.35 , and the impurity is as far away as possible.
-
Start with a standard system: 9:1 Hexane:Ethyl Acetate.
-
Increase polarity: 8:2, 7:3 Hexane:Ethyl Acetate.
-
Try different solvents: Replace Ethyl Acetate with Dichloromethane (DCM) or Diethyl Ether to alter selectivity. Sometimes, adding 0.5% triethylamine can sharpen spots for basic compounds, or 0.5% acetic acid for acidic compounds.
-
-
Optimize Column Parameters:
-
Column Dimensions: Use a longer, narrower column for difficult separations. A higher ratio of stationary phase to sample (aim for at least 50:1 by weight) is crucial.
-
Loading Method: Load the crude product onto the column using a minimal amount of solvent (ideally the column eluent itself) or by adsorbing it onto a small amount of silica gel first (dry loading). This ensures a narrow starting band.
-
-
Consider an Alternative Stationary Phase: If silica gel (a polar, acidic support) fails, the impurity may have a similar polarity but different functional groups. Consider using:
-
Alumina (Neutral or Basic): Better for acid-sensitive compounds.
-
Reversed-Phase Silica (C18): Separates based on hydrophobicity. You will need to use polar solvents like water/acetonitrile.
-
Workflow for Optimizing Column Chromatography```dot
graph TD { A[Start: Crude Product] --> B{Perform TLC Screen}; B --> C{Rf(Product) ≈ 0.3?}; C -- Yes --> D[Run Column with Optimized Solvent]; C -- No --> E{Adjust Solvent Polarity}; E -- Too High (Rf > 0.5) --> F[Decrease Polar Solvent %]; E -- Too Low (Rf < 0.2) --> G[Increase Polar Solvent %]; F --> B; G --> B; B --> H{Good Spot Separation?}; H -- No --> I[Change Solvent System (e.g., DCM/MeOH)]; I --> B; H -- Yes --> D; D --> J[Collect Fractions & Analyze by TLC]; J --> K[Combine Pure Fractions]; K --> L[Evaporate Solvent]; L --> M[End: Purified Product];
}
Caption: Principle of separation in flash column chromatography.
Part 4: Final Purity Assessment
After purification, it is critical to confirm the identity and quantify the purity of this compound.
Q: What is a standard protocol for final purity verification?
A: A combination of chromatographic and spectroscopic methods is required.
-
HPLC Analysis:
-
Method: Use a validated method, typically on a C18 column. A generic gradient might be 5% to 95% Acetonitrile in Water (with 0.1% formic acid or TFA) over 15 minutes.
-
Acceptance Criteria: For drug development, purity should typically be >99.0%. The presence of any single unknown impurity greater than 0.10% must be investigated and characterized.[8]
-
-
¹H NMR Analysis:
-
Method: Dissolve ~5-10 mg of the sample in CDCl₃ or DMSO-d₆.
-
Acceptance Criteria: The spectrum should show all expected proton signals with correct chemical shifts, multiplicities, and integrations. There should be no significant unassigned peaks. The absence of solvent peaks (e.g., ethyl acetate, hexane) should be confirmed.
-
-
Mass Spectrometry:
-
Method: Use GC-MS or LC-MS to confirm the molecular weight.
-
Acceptance Criteria: The mass spectrum should show the correct molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺).
-
By following these troubleshooting guides and standard procedures, researchers can effectively overcome the common challenges associated with the purification of this compound, ensuring the high-quality material required for reliable scientific outcomes.
References
-
PubChem. (n.d.). 7-Methyl-3,4-dihydro-2h-benzo[b]d[2][5]ioxepin-3-ol. Retrieved from [Link]
- Leo, S., & Ernst, G. (1979). Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones. U.S. Patent No. 4,155,904. Washington, DC: U.S. Patent and Trademark Office.
-
Molbase. (n.d.). (E)-7-methyl-5-oximino-3,4-dihydro-1(2H)-benzoxepine. Retrieved from [Link]
-
The Fragrance Conservatory. (n.d.). 7-Methyl-2H-benzo-1,5-dioxepin-3(4H)-one. Retrieved from [Link]
-
Li, M., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(11), 1444. Retrieved from [Link]
-
Qriouet, Z., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2019, 8374301. Retrieved from [Link]
-
Patil, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501. Retrieved from [Link]
-
Qriouet, Z., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. Retrieved from [Link]
-
Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 63(3), 385-396. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one. Retrieved from [Link]
- Leo, S., & Ernst, G. (1976). Process for preparing benzodiazepines. U.S. Patent No. 3,996,209. Washington, DC: U.S. Patent and Trademark Office.
- Chen, J. (2014). Method for preparing high-purity 7-chloro-5-phenyl-benzodiazepine-2-one. Chinese Patent No. CN103804310A.
-
precisionFDA. (n.d.). METHYL BENZODIOXEPINONE. Retrieved from [Link]
-
PubChem. (n.d.). 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-ethoxy-8-methyl-4H-chromen-4-one. Retrieved from [Link]
-
Al-Said, M. S., et al. (2011). Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate and Its Analogues. Molecules, 16(8), 6596-6606. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one analytical standard 28940-11-6 [sigmaaldrich.com]
- 5. US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones - Google Patents [patents.google.com]
- 6. Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate and Its Analogues | Semantic Scholar [semanticscholar.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one
Welcome to the technical support guide for 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one (CAS: 41177-66-6). This document is designed for researchers, medicinal chemists, and formulation scientists to navigate the potential stability challenges associated with this compound. Due to the limited specific stability data in published literature for this exact molecule, this guide synthesizes field-proven insights with fundamental principles of organic chemistry and data from structurally related benzoxepinones. Our goal is to empower you to anticipate and troubleshoot stability issues, ensuring the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential degradation pathways for this compound based on its structure?
A1: The chemical structure of this compound, featuring a ketone, an ether linkage within a seven-membered ring, and a substituted aromatic ring, suggests several potential degradation pathways.
-
Oxidative Degradation: Oxidation is a common degradation route for many pharmaceuticals.[1] The ether linkage and the benzylic methylene group (C4) are susceptible to auto-oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxides present as impurities in solvents.[2][3] This can lead to the formation of hydroperoxides, which may further decompose into a complex mixture of products, potentially including ring-opened species.
-
Hydrolysis: While the ether bond is generally stable, the ketone functionality can be a point of reactivity. Under strongly acidic or basic conditions, enolization can occur. Extreme pH conditions could potentially promote the hydrolysis of the ether bond, leading to the opening of the oxepine ring, though this would likely require harsh conditions (e.g., elevated temperatures and strong acids/bases).[4]
-
Photodegradation: Aromatic ketones are known to be photosensitive. Upon absorption of UV light, the ketone can be excited to a triplet state, which can then participate in various photochemical reactions, including hydrogen abstraction from the solvent or other molecules, leading to the formation of radical species and subsequent degradation products.
Q2: How should I properly store this compound to ensure its long-term stability?
A2: Proper storage is critical to prevent degradation. Based on the potential instabilities outlined above, we recommend the following:
-
Temperature: Store at low temperatures, ideally at 2-8°C for short-term storage and -20°C or lower for long-term storage. A related compound, 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one, is recommended to be stored at 2-8°C.[5]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation.
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.
-
Container: Use a tightly sealed, high-quality glass vial to prevent moisture ingress and potential leaching from plastic containers.
Q3: I am observing unexpected peaks in my HPLC/LC-MS analysis after my reaction workup. What could they be?
A3: The appearance of new peaks suggests product degradation. The identity of these impurities depends on the specific conditions of your reaction and workup.
-
Oxidation Products: If your workup involved exposure to air for prolonged periods, especially in the presence of certain solvents like THF or in basic conditions, you might be observing oxidized byproducts. These could have masses corresponding to the addition of one or more oxygen atoms (M+16, M+32, etc.).
-
Solvent Adducts: If using reactive solvents (e.g., methanol) under acidic or basic conditions, you could potentially form adducts.
-
Ring-Opened Products: If the workup involved harsh pH conditions, you might see peaks corresponding to the hydrolyzed, ring-opened form of the molecule.
We strongly recommend analyzing a sample of your starting material under the same analytical conditions to confirm its initial purity and running a control reaction without your substrate to identify any artifacts from the reagents or solvent.
Q4: Is this compound sensitive to acidic or basic conditions?
A4: Yes, sensitivity to pH is a strong possibility.
-
Acidic Conditions: Strong acids can catalyze the hydrolysis of the ether linkage, although this may require heat. More commonly, acidic conditions can promote enolization of the ketone.
-
Basic Conditions: Basic conditions can readily deprotonate the carbon alpha to the ketone, forming an enolate. This enolate can then participate in various side reactions. Furthermore, basic conditions can accelerate oxidation, particularly if trace metals are present. The stability of related benzodiazepine structures has been shown to be highly pH-dependent, with irreversible degradation occurring in acidic environments.[6]
Troubleshooting Guide
This section addresses common experimental scenarios involving the instability of this compound.
Scenario: Low Yield or Significant Impurity Formation During Synthesis/Workup
You've completed a synthesis or deprotection step to yield the target compound, but TLC or LC-MS analysis of the crude or purified material shows low yield and multiple unidentified spots/peaks. This suggests degradation is occurring during the reaction or, more commonly, during the aqueous workup and purification.
The following workflow provides a systematic approach to identify and mitigate the source of degradation.
Caption: Troubleshooting workflow for degradation issues.
-
Step 1: Analyze Crude Reaction Mixture: The first critical step is to determine when the degradation occurs. If the desired product is the major species before workup, your reaction conditions are likely appropriate, and the instability is triggered by the workup procedure (e.g., pH change, oxygen exposure).
-
Step 2: Scrutinize the Workup:
-
pH Control: Many organic molecules are stable within a neutral pH range but degrade rapidly in strongly acidic or basic environments. Using buffered washes instead of strong acid/base can prevent this.
-
Inert Atmosphere: The process of extraction and separation significantly increases the surface area of the solution exposed to air, accelerating oxidation.[1] Degassing solvents and maintaining an inert atmosphere minimizes this risk.
-
Solvent Purity: Ethereal solvents like THF can form explosive peroxides upon storage, which are potent oxidizing agents. Always use freshly distilled or peroxide-free grades of such solvents.
-
-
Step 3: Re-evaluate Reaction Conditions: If degradation is happening during the reaction itself, consider the "energy" input. High temperatures or highly reactive reagents can provide the activation energy needed to access degradation pathways.
Experimental Protocol: Forced Degradation Study
To proactively understand the stability of your specific batch of this compound, a forced degradation (or stress testing) study is invaluable. This protocol provides a framework to assess its stability under various conditions.
Objective: To identify the degradation pathways and the conditions under which the compound is unstable.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV and/or MS detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear glass vial.
-
Acid Hydrolysis: 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: 30% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Stress: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in acetonitrile for analysis.
-
Photolytic Stress: Expose the stock solution in a quartz cuvette to light in a photostability chamber (ICH Q1B guidelines).
-
-
Control Sample: Mix 1 mL of the stock solution with 1 mL of water. Keep at 2-8°C.
-
Time Points: Take aliquots from each sample at t=0, 2, 8, and 24 hours (or as appropriate).
-
Sample Preparation for Analysis: Before injection, neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively. Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.
-
HPLC Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient). Monitor the peak area of the parent compound and the formation of any new peaks. An MS detector is highly recommended to obtain mass information on the degradation products.
Data Presentation: Expected Outcomes of Forced Degradation
| Stress Condition | Expected Observation | Potential Degradation Mechanism |
| Acidic (HCl) | Moderate to significant degradation, especially with heat. | Ether hydrolysis, leading to ring-opening.[4] |
| Basic (NaOH) | Significant degradation. | Enolate-mediated side reactions; accelerated oxidation. |
| Oxidative (H₂O₂) | Significant degradation. | Oxidation at the ether linkage or benzylic position.[3] |
| Thermal | Minor to moderate degradation. | General acceleration of other degradation pathways. |
| Photolytic | Moderate to significant degradation. | Ketone-mediated free radical reactions. |
Visualization of Potential Degradation Pathways
The following diagram illustrates chemically plausible, yet hypothetical, degradation pathways based on the compound's functional groups. This serves as a conceptual guide for identifying unknown peaks in your analyses.
Caption: Potential degradation pathways for the compound.
References
-
(E)-7-methyl-5-oximino-3,4-dihydro-1(2H)-benzoxepine. MOLBASE. [Link]
-
Piccinelli, A. L., et al. (2009). Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
-
7-Methyl-3,4-dihydro-2h-benzo[b][7][8]dioxepin-3-ol. PubChem. [Link]
-
Benzoate Degradation Pathway. Eawag-BBD. [Link]
-
Waterman, K. C., & Adami, R. C. (2001). Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. Journal of Pharmaceutical Sciences. [Link]
-
7-methyl-2,3,4,5-tetrahydro-1-benzoxepine. ChemSynthesis. [Link]
-
Ekoja, A. (2017). Degradation Pathway. ResearchGate. [Link]
-
7-Methyl-2H-benzo-1,5-dioxepin-3(4H)-one. The Fragrance Conservatory. [Link]
-
Angeli, A., et al. (2020). Benzoxepinones: A new isoform-selective class of tumor associated carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Request PDF: Benzoxepinones: A new isoform-selective class of tumor associated carbonic anhydrase inhibitors. ResearchGate. [Link]
-
Request PDF: Stabilization of Pharmaceuticals to Oxidative Degradation. ResearchGate. [Link]
-
Nguyen, V. T. H., et al. (2006). Synthesis of 2,5-Dihydrobenzo[b]oxepines and 5,6-Dihydro-2H-benzo[b]oxocines Based on a “[3 + 3] Cyclization-Olefin-Metathesis” Strategy. ResearchGate. [Link]
-
An, T., et al. (2016). Degradation of oxcarbazepine by UV-activated persulfate oxidation: kinetics, mechanisms, and pathways. Environmental Science and Pollution Research International. [Link]
-
Scott, C., et al. (2009). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Annual Review of Microbiology. [Link]
-
Takeda, A., et al. (2021). Elucidation of Degradation Behavior of Hydroxy Group-Containing Benzodiazepines in Artificial Gastric Juice. Biological & Pharmaceutical Bulletin. [Link]
-
Li, G., et al. (2020). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][7][8]diazepine-3-carboxylate does not influence bioavailability. Scientific Reports. [Link]
Sources
- 1. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Elucidation of Degradation Behavior of Hydroxy Group-Containing Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one analytical standard 28940-11-6 [sigmaaldrich.com]
- 6. Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate does not influence bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.molbase.com [m.molbase.com]
- 8. 7-Methyl-3,4-dihydro-2h-benzo[b][1,4]dioxepin-3-ol | C10H12O3 | CID 16723715 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one
Welcome to the technical support center for the purification of 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving high purity of this important synthetic intermediate.
I. Understanding the Challenge: The Chemistry of Purification
This compound is typically synthesized via an intramolecular Friedel-Crafts acylation of 4-(p-tolyloxy)butyric acid.[1] This reaction, often promoted by strong dehydrating agents like polyphosphoric acid (PPA), is effective for forming the seven-membered ring but can introduce specific impurities that complicate purification.[2][3][4] Understanding the nature of your crude product is the first step toward devising an effective purification strategy.
Key Molecular Properties:
-
Molecular Formula: C₁₁H₁₂O₂
-
Molecular Weight: 176.21 g/mol
-
Appearance: Expected to be a solid at room temperature, likely a pale white or off-white powder. A related compound, 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one, has a melting point of 35-41°C.[5]
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is largely dictated by the synthetic route. For the intramolecular Friedel-Crafts acylation of 4-(p-tolyloxy)butyric acid, the primary impurities are:
-
Unreacted Starting Material: 4-(p-tolyloxy)butyric acid. Due to its acidic nature, it can be removed with a basic wash during workup, but some may persist.
-
Polymeric/Tar-like Byproducts: Polyphosphoric acid (PPA) is a powerful dehydrating agent and can cause intermolecular reactions, leading to high molecular weight, often colored, impurities.[2][3]
-
Isomeric Products: While the desired product involves cyclization ortho to the ether linkage, there is a possibility of cyclization at the other ortho position (next to the methyl group), though this is generally less favored due to sterics.
Q2: My crude product is a dark, oily residue. Can I still purify it?
A2: Yes. This is a common issue when using PPA. The dark color is indicative of polymeric impurities. The first step should be a thorough aqueous workup. Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) and wash sequentially with a saturated sodium bicarbonate solution (to remove acidic starting material and residual PPA), water, and finally brine. After drying and concentrating, you will likely have a solid or a viscous oil. If it remains oily, this suggests a higher level of impurities. Column chromatography is typically the most effective method for removing these colored, high-molecular-weight byproducts.
Q3: How do I assess the purity of my final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly assess the number of components in your sample. A single spot is a good indication of purity.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2°C). A broad melting range suggests the presence of impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method for confirming the structure and assessing purity. The absence of signals corresponding to starting materials or other byproducts is a strong indicator of high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A single, sharp peak on an HPLC chromatogram is indicative of a pure compound.[7]
III. Troubleshooting and Purification Protocols
This section provides a question-and-answer formatted guide to address specific issues you may encounter during the purification process.
Initial Workup & Impurity Removal
Q: After quenching my PPA reaction with ice water, I have a sticky solid that is difficult to handle. What should I do?
A: This is common as the viscous PPA is diluted. Solution:
-
Ensure the reaction is fully quenched and the PPA is hydrolyzed by adding a sufficient amount of ice and water and stirring vigorously until the mixture is homogeneous.
-
Perform an extraction with a water-immiscible organic solvent such as ethyl acetate or dichloromethane. The product is expected to be soluble in these solvents.
-
Perform multiple extractions (e.g., 3x with your chosen solvent) to ensure complete recovery of the product from the aqueous phase.
-
Combine the organic layers and proceed with the basic and neutral washes as described in FAQ Q2. This will help break down the sticky residue and remove water-soluble impurities.
Purification Method Selection
The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.
Decision Workflow for Purification Method
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide: Purification Techniques
| Technique | Principle of Separation | Best For... | Common Problems & Solutions |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Removing small amounts of impurities from a mostly pure solid product. | Problem: Product "oils out" instead of crystallizing.Solution: The boiling point of the solvent may be higher than the melting point of your compound. Add more solvent to lower the saturation point, or switch to a lower-boiling point solvent system. Problem: No crystals form upon cooling.Solution: The solution may not be saturated. Try evaporating some solvent. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase (e.g., silica gel) as a liquid mobile phase passes through. | Separating complex mixtures with multiple components, removing colored/polymeric impurities, and purifying oils. | Problem: Poor separation of spots (co-elution).Solution: Your mobile phase is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., from 3:1 Hexane:EtOAc to 9:1).Problem: Product is not eluting from the column.Solution: Your mobile phase is not polar enough. Gradually increase the polarity of the eluent. |
IV. Detailed Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
Objective: To quickly assess the purity of the crude product and determine an appropriate solvent system for column chromatography.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
Mobile Phase: Start with a mixture of n-Hexane and Ethyl Acetate (EtOAc) (e.g., 3:1 ratio).
-
UV lamp (254 nm)
-
Visualizing Stain (e.g., potassium permanganate or p-anisaldehyde stain)
Procedure:
-
Dissolve a small amount of your crude product in a few drops of dichloromethane or ethyl acetate.
-
Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Place the plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp. Circle any visible spots.
-
If spots are not UV-active, dip the plate in a visualizing stain (like potassium permanganate, which is good for ketones) and gently heat with a heat gun to develop the spots.[8]
-
Analysis: A pure compound should ideally show a single spot. The starting material (4-(p-tolyloxy)butyric acid) will likely have a lower Rf value (be more polar) than the ketone product. Polymeric tars will often remain on the baseline.
TLC Analysis Workflow
Caption: Workflow for Thin-Layer Chromatography analysis.
Protocol 2: Purification by Column Chromatography
Objective: To separate this compound from starting material and polymeric byproducts.
Materials:
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent: n-Hexane and Ethyl Acetate
-
Collection tubes
Procedure:
-
Determine Eluent System: Based on your TLC results, choose a solvent system where the desired product has an Rf value of approximately 0.25-0.35. A good starting point is often a 9:1 or 4:1 mixture of Hexane:EtOAc.
-
Pack the Column:
-
Add a small plug of cotton or glass wool to the bottom of the column. Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Add another thin layer of sand on top of the silica bed.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Alternatively, for better resolution, perform a "dry loading": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
Monitor the elution process by collecting small fractions and analyzing them by TLC.
-
The less polar product will elute before the more polar starting material. The polymeric tars will likely remain at the top of the column.
-
-
Combine and Concentrate:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 3: Purification by Recrystallization
Objective: To purify a solid crude product containing minor impurities.
Materials:
-
Erlenmeyer flask
-
Hot plate
-
Recrystallization solvent(s)
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For a ketone, good starting solvents to test are:
-
Alcohols (Ethanol, Isopropanol)
-
Hexane or Heptane
-
A mixture of solvents, such as Ethanol/Water or Ethyl Acetate/Hexane.[3]
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently on a hot plate with swirling. Continue adding small portions of hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove the last traces of solvent.
V. References
-
ScienceMadness.org. (n.d.). Polyphosphoric Acid. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Mendoza, L., Bedoya, L., Cabrera, E. V., Arrieche, D., & Banerjee, A. K. (2023). Polyphosphoric Acid in Organic Synthesis. International Journal of Chemistry, 15(1). Retrieved from [Link]
-
Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. Retrieved from [Link]
-
Severina, H. I., et al. (2018). Substances yield after recrystallization from different solvents. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 7-Methyl-3,4-dihydro-2h-benzo[b][3][5]dioxepin-3-ol. Retrieved from [Link]
-
Nguyen, V. T. H., et al. (2006). Synthesis of 2,5-Dihydrobenzo[b]oxepines and 5,6-Dihydro-2H-benzo[b]oxocines Based on a “[3 + 3] Cyclization-Olefin-Metathesis” Strategy. Tetrahedron Letters, 47(2), 113–116.
-
J&K Scientific. (n.d.). 3,4-Dihydro-2H-benzo[b]oxepin-5-one. Retrieved from [Link]
-
MOLBASE. (n.d.). (E)-7-methyl-5-oximino-3,4-dihydro-1(2H)-benzoxepine. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 7-methyl-2,3,4,5-tetrahydro-1-benzoxepine. Retrieved from [Link]
-
Khan Academy. (n.d.). Thin layer chromatography (TLC). Retrieved from [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (2008). Mild, Efficient Friedel-Crafts Acylations from Carboxylic Acids Using Cyanuric Chloride and AlCl3. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
Adronov Group, McMaster University. (n.d.). TLC stains. Retrieved from [Link]
-
Google Patents. (n.d.). CN103804310A - Method for preparing high-purity 7-chloro-5-phenyl-benzodiazepine-2-one. Retrieved from
-
Reddit. (2021). Polyphosphoric acid for Bischler-Napieralski type cyclization. Retrieved from [Link]
-
PubMed. (2022). Friedel-Crafts Acylation of Aminocarboxylic Acids in Strong Brønsted Acid Promoted by Lewis Base P4O10. Retrieved from [Link]
-
ResearchGate. (2016). How do you prepare TLC plates and mobile phase solutions for ionic compounds?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: TLC Stains/Dips. Retrieved from [Link]
-
Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]
-
YouTube. (2020). Friedel-Crafts Acetylation. Retrieved from [Link]
-
Fieser, L. F., & Williamson, K. L. (n.d.). Crystallization Solvents. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. CN103804310A - Method for preparing high-purity 7-chloro-5-phenyl-benzodiazepine-2-one - Google Patents [patents.google.com]
- 7. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
- 8. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one
Welcome to the technical support center for the synthesis of 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific intramolecular Friedel-Crafts acylation. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your reaction outcomes.
Introduction to the Synthesis
The synthesis of this compound is a classic example of an intramolecular Friedel-Crafts acylation. The most common route involves the cyclization of 4-(p-tolyloxy)butyric acid using a strong acid catalyst, typically polyphosphoric acid (PPA).[1] This reaction forms the seven-membered oxepinone ring, a key structural motif in various biologically active molecules.
While seemingly straightforward, this reaction is prone to several issues that can lead to low yields, difficult purification, or complete reaction failure. This guide will address these potential pitfalls and provide actionable solutions.
Visualizing the Reaction Pathway
Caption: General reaction pathway for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction has failed to produce any of the desired product. What are the most likely causes?
A1: Complete reaction failure in an intramolecular Friedel-Crafts acylation typically points to fundamental issues with your reagents or reaction conditions. Here’s a breakdown of the most common culprits:
-
Inactive Catalyst: Polyphosphoric acid (PPA) is highly hygroscopic.[2] Moisture contamination will significantly reduce its efficacy.
-
Troubleshooting:
-
Use freshly opened PPA or a recently purchased bottle.
-
If the PPA is old or has been exposed to air, its dehydrating power may be compromised. Consider using a fresh batch.
-
Ensure all glassware is rigorously dried before use. Flame-drying under vacuum or oven-drying at >120°C for several hours is recommended.
-
-
-
Poor Quality Starting Material: Impurities in the 4-(p-tolyloxy)butyric acid can inhibit the reaction.
-
Troubleshooting:
-
Verify the purity of your starting material by melting point or NMR spectroscopy.
-
If necessary, recrystallize the 4-(p-tolyloxy)butyric acid before use.
-
-
-
Insufficient Reaction Temperature or Time: The activation energy for the cyclization may not have been reached.
-
Troubleshooting:
-
Ensure your reaction is heated to the appropriate temperature (typically 80-100°C for PPA-mediated cyclizations).[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is consumed slowly, consider extending the reaction time.
-
-
Q2: The yield of my reaction is very low. How can I improve it?
A2: Low yields are a common frustration. Beyond the points mentioned in A1, consider the following factors that can significantly impact your yield:
-
Suboptimal Catalyst-to-Substrate Ratio: An incorrect amount of PPA can lead to incomplete reaction or side product formation.
-
Troubleshooting:
-
A general guideline is to use a 10-fold excess (by weight) of PPA to the starting carboxylic acid.
-
Ensure the PPA is viscous enough to allow for efficient stirring and heat transfer. If it's too solid, gentle warming can help.
-
-
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote decomposition or the formation of byproducts.
-
Troubleshooting:
-
If you suspect decomposition (e.g., charring or darkening of the reaction mixture), try running the reaction at a lower temperature for a longer period.
-
Conversely, if the reaction is sluggish, a modest increase in temperature might be beneficial. An optimal temperature is often found empirically.
-
-
-
Work-up Procedure: The product can be lost during the work-up if not performed carefully.
-
Troubleshooting:
-
The quenching of PPA with ice/water is highly exothermic. Perform this step slowly and with efficient cooling in an ice bath to prevent product degradation.
-
Ensure complete extraction of the product from the aqueous layer. Benzoxepinones can have some water solubility. Use a suitable organic solvent like ethyl acetate or dichloromethane and perform multiple extractions.
-
-
| Parameter | Recommendation | Rationale |
| PPA to Substrate Ratio | 10:1 (w/w) | Ensures sufficient acid strength and acts as a solvent. |
| Temperature | 80-100 °C | Balances reaction rate and potential for decomposition. |
| Reaction Time | 1-3 hours | Typically sufficient for complete conversion, but should be monitored by TLC. |
Q3: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products?
A3: The formation of side products in Friedel-Crafts acylations is not uncommon. For the cyclization of 4-(p-tolyloxy)butyric acid, potential side products include:
-
Polymeric Material: PPA is a strong dehydrating agent and can promote intermolecular reactions, leading to the formation of polyesters or other polymeric materials, especially at high concentrations or temperatures.[2]
-
Identification: Polymeric materials often appear as baseline material on TLC and can make the crude product oily or tar-like.
-
Mitigation:
-
Adhere to the recommended PPA-to-substrate ratio.
-
Avoid excessively high reaction temperatures.
-
Ensure efficient stirring to promote the desired intramolecular reaction.
-
-
-
Isomeric Products: While the methyl group on the p-tolyloxy moiety directs the acylation to the ortho position, under harsh conditions, some acylation might occur at the meta position, though this is generally less favorable.
-
Identification: Isomeric products will likely have similar Rf values on TLC to the desired product, making purification challenging.
-
Mitigation:
-
Use the mildest effective reaction conditions (lower end of the temperature range).
-
-
-
Dealkylation/Rearrangement Products: Strong acids can sometimes cause cleavage of the ether linkage or other rearrangements, though this is less common for this specific substrate.
Q4: How do I effectively purify the final product?
A4: Purification of this compound typically involves the following steps:
-
Aqueous Work-up: After quenching the reaction with ice water, the product is extracted into an organic solvent. Washing the organic layer with a saturated sodium bicarbonate solution will remove any unreacted carboxylic acid. A final wash with brine will help to remove residual water.
-
Column Chromatography: This is the most effective method for removing side products.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A non-polar/polar solvent system is used. A good starting point is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing the polarity). The optimal solvent system should be determined by TLC analysis of the crude product.
-
-
Recrystallization: If the product obtained after chromatography is a solid, recrystallization can be an excellent final purification step.
-
Solvent: A solvent system in which the product is soluble when hot but sparingly soluble when cold should be used. A mixture of ethanol and water or hexanes and ethyl acetate might be suitable.
-
Q5: What should the NMR and IR spectra of the product look like?
-
¹H NMR:
-
Aromatic Region (approx. 6.8-7.8 ppm): You would expect to see signals corresponding to the three protons on the aromatic ring. The substitution pattern will lead to a specific splitting pattern (likely a doublet, a singlet-like signal, and another doublet).
-
Aliphatic Chain (approx. 2.0-4.5 ppm): The three methylene groups (-CH₂-) in the oxepinone ring will appear in this region. The -OCH₂- protons will be the most downfield, followed by the -CH₂- adjacent to the carbonyl group, and finally the central -CH₂- group. Expect triplet or multiplet signals due to coupling between adjacent methylene groups.
-
Methyl Group (approx. 2.3 ppm): The aromatic methyl group will appear as a singlet.
-
-
¹³C NMR:
-
Carbonyl Carbon (approx. 190-200 ppm): The ketone carbonyl carbon will be the most downfield signal.
-
Aromatic Carbons (approx. 110-160 ppm): You will see signals for the six aromatic carbons.
-
Aliphatic Carbons (approx. 20-70 ppm): The three methylene carbons and the methyl carbon will appear in this region.
-
-
IR Spectroscopy:
-
C=O Stretch (approx. 1680 cm⁻¹): A strong absorption band characteristic of an aryl ketone.
-
C-O-C Stretch (approx. 1250 cm⁻¹): A strong absorption corresponding to the aryl ether linkage.
-
Aromatic C-H and C=C Stretches: Signals in the typical aromatic regions.
-
Aliphatic C-H Stretches: Signals just below 3000 cm⁻¹.
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed reactions.
Representative Experimental Protocol
This is a representative protocol based on general procedures for similar reactions. Optimal conditions may vary.
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, add polyphosphoric acid (50 g).
-
Addition of Starting Material: To the PPA, add 4-(p-tolyloxy)butyric acid (5.0 g, 25.7 mmol).
-
Reaction: Heat the mixture to 90-95°C with vigorous stirring for 2 hours. Monitor the reaction by TLC (e.g., 3:1 hexanes:ethyl acetate) until the starting material is consumed.
-
Quenching: Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice (200 g) with stirring.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic extracts and wash with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
References
- Evans, R. F., & Smith, J. C. (1954). Cyclisation of arylbutyric acids with polyphosphoric acid. The by-products. J. Chem. Soc., 798.
-
PubChem. 7-Methyl-3,4-dihydro-2h-benzo[b][1][4]dioxepin-3-ol. National Center for Biotechnology Information. Available from: [Link].
-
Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. (2018). Available from: [Link].
-
Beilstein Journal of Organic Chemistry. Search for "intramolecular Friedel–Crafts cyclization". Available from: [Link].
- Fillion, E., Fishlock, D., Wilsily, A., & Goll, J. M. (2005). Meldrum's acids as acylating agents in the catalytic intramolecular Friedel-Crafts reaction. The Journal of organic chemistry, 70(4), 1316–1327.
-
ResearchGate. The Green Synthesis of 7-Methoxy-3, 4, 5, 6-Tetrahydro-2H-Azepine by ε -Caprolactam and Dimethylcarbonate as Methyl Reagents. (2010). Available from: [Link].
-
RSYN RESEARCH. Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. Available from: [Link].
-
ChemSynthesis. 7-methyl-2,3,4,5-tetrahydro-1-benzoxepine. Available from: [Link].
-
Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[5]annulen-7-ols. Beilstein J. Org. Chem. 2021, 17, 1640–1647.
-
Canadian Center of Science and Education. Polyphosphoric Acid in Organic Synthesis. (2023). Available from: [Link].
-
ResearchGate. Synthesis of 2,5-Dihydrobenzo[b]oxepines and 5,6-Dihydro-2H-benzo[b]oxocines Based on a “[3 + 3] Cyclization-Olefin-Metathesis” Strategy. (2006). Available from: [Link].
-
ResearchGate. Polyphosphoric Acid in Organic Synthesis. (2023). Available from: [Link].
- Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives. Molecules. 2011, 16(11), 9579-9590.
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. 2020, 25(21), 5183.
-
The presence of methyl, methylene, and methine group in H-1 NMR spectrum. - ResearchGate. Available from: [Link].
-
ResearchGate. Friedel-Crafts Chemistry. Part 45: Expedient new improved process for the synthesis of oxacarbazepine precursor 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine via Friedel-Crafts cycliacylations. (2015). Available from: [Link].
-
Organic Chemistry Portal. Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. Available from: [Link].
-
The Royal Society of Chemistry. NMR Spectra of Products. Available from: [Link].
Sources
Technical Support Center: Synthesis of 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one
Document ID: TSC-2026-01-17-001
Version: 1.0
Introduction
Welcome to the technical support guide for the synthesis of 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one. This molecule is a key intermediate in the development of various pharmaceutical compounds. Its synthesis, typically achieved via an intramolecular Friedel-Crafts acylation of 4-(m-tolyloxy)butanoic acid, is a robust reaction but can be susceptible to several side reactions that impact yield and purity.[1] This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues, understand the underlying mechanisms, and implement effective solutions.
Primary Synthetic Pathway
The desired transformation involves the cyclization of 4-(m-tolyloxy)butanoic acid, often using a strong protic acid like polyphosphoric acid (PPA) or methanesulfonic acid (MSA), to form the seven-membered ring of the target oxepinone.[1][2]
Troubleshooting Guide & FAQs
This section addresses the most common challenges encountered during the synthesis. Each entry is structured to help you identify the problem, understand its cause, and implement a validated solution.
FAQ 1: Low Yield of Desired Product with Significant Starting Material Recovery
-
Observation: The reaction appears sluggish or incomplete, with a significant amount of unreacted 4-(m-tolyloxy)butanoic acid recovered after workup.
-
Probable Cause: This issue typically points to insufficient reaction activation, which can be due to several factors:
-
Inadequate Acid Strength or Concentration: Polyphosphoric acid (PPA) is highly hygroscopic. Absorbed moisture can dilute the acid, reducing its efficacy as a catalyst and dehydrating agent.[3][4]
-
Low Reaction Temperature: The activation energy for the intramolecular acylation is substantial. Temperatures below the optimal range will result in a slow reaction rate.
-
Poor Mixing: PPA is extremely viscous, which can lead to poor mixing and localized "cold spots" or areas of low catalyst concentration, preventing the starting material from effectively interacting with the acidic medium.[1]
-
-
Proposed Solution & Mechanistic Rationale:
-
Ensure Anhydrous Conditions: Use freshly opened or properly stored PPA. If the PPA is old, its dehydrating power can be rejuvenated by heating it with P₂O₅. All glassware should be thoroughly dried before use.
-
Optimize Temperature: For PPA-mediated cyclization, a temperature range of 80-100°C is typically effective.[1] Start at 80°C and monitor the reaction progress by TLC or LCMS. If the reaction is slow, cautiously increase the temperature in 5°C increments.
-
Improve Agitation: Use a mechanical stirrer instead of a magnetic stir bar. A mechanical stirrer provides the torque necessary to ensure homogeneous mixing in the viscous PPA medium, promoting efficient heat and mass transfer.[1]
-
FAQ 2: Formation of an Isomeric Ketone Side Product
-
Observation: Characterization of the product mixture (e.g., by ¹H NMR or GC-MS) reveals the presence of an unexpected isomer, 9-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one.
-
Probable Cause: This is a classic regioselectivity issue in electrophilic aromatic substitution. The starting material, 4-(m-tolyloxy)butanoic acid, has two possible sites for cyclization on the aromatic ring: C2 (ortho to the methyl group, para to the ether linkage) and C6 (ortho to both the methyl and ether groups). The methyl group is an activating, ortho-, para-director, while the alkoxy group is also a strong activating, ortho-, para-director. Cyclization at the less sterically hindered C2 position leads to the desired 7-methyl isomer, while cyclization at the C6 position gives the undesired 9-methyl isomer.
-
Proposed Solution & Mechanistic Rationale:
-
Steric Hindrance Control: The formation of the 7-methyl isomer is generally favored due to the steric bulk of the incoming acylium ion intermediate, which preferentially attacks the less hindered C2 position.
-
Choice of Catalyst: While PPA is common, exploring other Brønsted acids like methanesulfonic acid (MSA) or Lewis acids may alter the regioselectivity.[1][2] MSA is less viscous and can sometimes offer cleaner reactions.[2]
-
Purification: If the isomeric mixture is unavoidable, separation can be achieved by column chromatography on silica gel, exploiting the likely difference in polarity between the two isomers.
-
FAQ 3: Evidence of Ether Cleavage and Phenolic Byproducts
-
Observation: The presence of m-cresol and other related phenolic compounds is detected in the crude reaction mixture. This is often accompanied by a dark coloration of the reaction.
-
Probable Cause: The strong acid catalyst (PPA, H₂SO₄) required for the Friedel-Crafts acylation can also catalyze the cleavage of the ether bond in the starting material or product.[5][6][7] This is an acid-catalyzed nucleophilic substitution reaction where the ether oxygen is protonated, turning it into a good leaving group.[7][8] The resulting carbocation can then react with water during workup or other nucleophiles present.
-
Proposed Solution & Mechanistic Rationale:
-
Temperature and Time Control: Ether cleavage is highly temperature-dependent. Avoid excessive temperatures (>100-110°C) and prolonged reaction times. The goal is to find the "sweet spot" where cyclization proceeds efficiently while minimizing cleavage. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Alternative Catalysts: Consider using milder catalysts. Eaton's reagent (P₂O₅ in methanesulfonic acid) can sometimes promote cyclization at lower temperatures than PPA, potentially reducing ether cleavage. Lewis acids like AlCl₃ with the corresponding acyl chloride precursor could also be an option, though they come with their own set of potential side reactions.[2]
-
FAQ 4: Intermolecular Reaction and Polymerization
-
Observation: The workup is complicated by the presence of high molecular weight, insoluble, tar-like material, leading to low yields of the desired monomeric product.
-
Probable Cause: At high concentrations and temperatures, the acylium ion intermediate can react with another molecule of the starting material (intermolecularly) instead of cyclizing (intramolecularly). This leads to dimers, trimers, and eventually, intractable polymeric material.
-
Proposed Solution & Mechanistic Rationale:
-
High Dilution Principle: While not always practical on a large scale, performing the reaction under high dilution conditions can favor the intramolecular pathway. The principle is that at very low concentrations, the probability of the two ends of the same molecule finding each other is higher than the probability of two different molecules colliding.
-
Controlled Addition: A more practical approach is to add the starting material slowly to the pre-heated acid catalyst. This keeps the instantaneous concentration of the uncyclized starting material low, thereby suppressing the intermolecular side reaction.
-
Visualizing Reaction Pathways
The following diagram illustrates the desired synthetic route versus the primary side reactions discussed.
Caption: Reaction pathways in the synthesis of the target oxepinone.
Analytical & Purification Protocols
Protocol 1: TLC Monitoring of the Reaction
-
Objective: To qualitatively track the consumption of starting material and the formation of the product.
-
Materials:
-
Silica gel 60 F₂₅₄ TLC plates
-
Mobile Phase: 30% Ethyl Acetate in Hexane (adjust as needed)
-
Visualization: UV lamp (254 nm) and a potassium permanganate (KMnO₄) stain.
-
-
Procedure:
-
Prepare the developing chamber with the mobile phase.
-
At timed intervals (e.g., t=0, 30 min, 60 min), carefully take a small aliquot from the reaction mixture.
-
Quench the aliquot in a vial containing ice-cold water and a small amount of ethyl acetate. Shake vigorously.
-
Spot the ethyl acetate layer onto the TLC plate alongside a spot of the starting material standard.
-
Develop the plate, dry it, and visualize under a UV lamp. The starting material (a carboxylic acid) and the product (a ketone) should have different Rf values.
-
Further visualize by dipping the plate in KMnO₄ stain to confirm the presence of any oxidizable side products.
-
Protocol 2: Purification by Column Chromatography
-
Objective: To separate the desired product from isomers, unreacted starting material, and non-polar byproducts.
-
Materials:
-
Silica gel (230-400 mesh)
-
Eluent: Start with 5% Ethyl Acetate in Hexane, gradually increasing the polarity to 15-20% Ethyl Acetate based on TLC analysis.
-
-
Procedure:
-
After aqueous workup and drying of the organic layer, concentrate the crude product in vacuo.
-
Adsorb the crude oil onto a small amount of silica gel.
-
Prepare a silica gel column packed with the initial low-polarity eluent.
-
Carefully load the adsorbed crude material onto the top of the column.
-
Begin elution, collecting fractions and monitoring them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Data Summary: Catalyst and Temperature Effects
The following table provides a conceptual summary of how reaction conditions can influence the outcome. Actual results may vary.
| Catalyst | Temperature (°C) | Desired Product Yield | Key Side Product(s) | Notes |
| PPA | 70 | Low | High SM recovery | Reaction is too slow at this temperature. |
| PPA | 90 | Good-Excellent | Minor amounts of isomer and cleavage products | Generally the optimal temperature range.[1] |
| PPA | 120 | Poor | Significant ether cleavage, polymerization | Temperature is too high, promoting degradation. |
| MSA | 85 | Good | Isomeric ratio may vary compared to PPA | Easier to handle than PPA; a good alternative.[2] |
| AlCl₃/Acyl Chloride | RT to 40 | Variable | Potential for other Friedel-Crafts byproducts | Requires synthesis of the acyl chloride precursor. |
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving issues during the synthesis.
Caption: A systematic workflow for troubleshooting the synthesis.
References
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
-
Wikipedia. (n.d.). Ether cleavage. [Link]
-
Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. [Link]
-
Banerjee, A. K., et al. (2023). Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. [Link]
-
Sciencemadness.org. (2014). What is the mechanism for catalytic cleavage of ethers by Lewis Acid's?[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ccsenet.org [ccsenet.org]
- 4. Polyphosphoric Acid in Organic Synthesis | Mendoza | International Journal of Chemistry | CCSE [ccsenet.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ether cleavage - Wikipedia [en.wikipedia.org]
- 7. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one
This guide is designed for researchers, scientists, and drug development professionals working with 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one (CAS 41177-66-6). Given the limited publicly available data for this specific molecule, this document synthesizes information from structurally related compounds and fundamental chemical principles to provide expert guidance on its handling, storage, and use in experimental settings. The advice herein is grounded in the established chemistry of aromatic ketones, benzyl ethers, and cyclic ethers.
I. Quick Reference Data Table
| Property | Value (Predicted/Inferred) | Source/Basis |
| CAS Number | 41177-66-6 | ChemicalBook[1] |
| Molecular Formula | C₁₁H₁₂O₂ | ChemicalBook[1] |
| Molecular Weight | 176.21 g/mol | ChemicalBook[1] |
| Appearance | Likely a solid or high-boiling liquid | General properties of similar aromatic ketones |
| Solubility | Soluble in common organic solvents (e.g., acetone, methanol, ethanol, dichloromethane, ethyl acetate) | General properties of aromatic ketones[2] |
| Storage Temperature | 2-8°C, protected from light and air | Best practices for aromatic compounds and ethers[3] |
II. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound?
Q2: What is the recommended procedure for long-term storage?
A2: For long-term stability, it is recommended to store this compound at 2-8°C in a tightly sealed, amber glass vial to protect it from light.[3] To minimize oxidation, especially of the ether linkage, flushing the container with an inert gas like argon or nitrogen before sealing is a prudent measure.[4]
Q3: In which solvents is this compound soluble?
A3: Based on its polarity and the presence of a ketone group, this compound is expected to be soluble in a range of common organic solvents such as acetone, methanol, ethanol, dichloromethane, and ethyl acetate.[2] Its solubility in non-polar solvents like hexanes may be limited.
Q4: What are the likely degradation pathways for this molecule?
A4: The molecule contains two key functional groups susceptible to degradation: a benzyl ether and a cyclic ketone.
-
Ether Linkage: Benzyl ethers can undergo oxidative degradation over time, especially when exposed to air and light, potentially forming benzaldehydes and benzoic acids.[4] The ether linkage can also be cleaved under strong acidic conditions.[5]
-
Ketone Group: The ketone is relatively stable but can undergo reactions typical of ketones. The alpha-protons to the carbonyl group may be susceptible to enolization under basic or acidic conditions, which could lead to side reactions.
III. Troubleshooting Guide for Experimental Use
This section addresses potential issues that may arise during the synthesis or use of this compound.
Scenario 1: Low Yield or Incomplete Reaction During Synthesis
A common synthetic route to this compound is the intramolecular Friedel-Crafts acylation of 4-(p-tolyloxy)butyric acid.[1]
Problem: The reaction stalls, or the yield of the desired benzoxepinone is low, with a significant amount of starting material remaining.
Possible Causes & Solutions:
-
Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) may be old or have been exposed to moisture.
-
Solution: Use a fresh, unopened container of the Lewis acid. Ensure all glassware is rigorously dried before use.
-
-
Inadequate Reaction Temperature: The activation energy for the cyclization may not be reached.
-
Solution: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS.
-
-
Polymerization: The starting material or product may polymerize under the reaction conditions.
-
Solution: Add the starting material slowly to the catalyst mixture to maintain a low concentration of the reactive species.
-
Workflow for Troubleshooting Low Yield in Synthesis
Caption: Troubleshooting workflow for low yield.
Scenario 2: Compound Degradation Observed in Solution
Problem: A solution of this compound in a solvent like methanol or chloroform turns yellow or shows new spots on a TLC plate after a short time.
Possible Causes & Solutions:
-
Oxidation: The benzylic ether is susceptible to air oxidation, which can be accelerated by light.
-
Solution: Store solutions in amber vials and under an inert atmosphere (argon or nitrogen). If possible, use degassed solvents.[4]
-
-
Acid or Base Contamination: Trace amounts of acid or base in the solvent or on glassware can catalyze degradation.
-
Solution: Use high-purity, neutral solvents. Rinse glassware with a neutral solvent before use.
-
Potential Degradation Pathway
Caption: Simplified potential degradation pathway.
IV. Experimental Protocol: Synthesis via Intramolecular Friedel-Crafts Acylation
This protocol is a generalized procedure based on the known synthesis of benzoxepinones.[1] Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel.
Materials:
-
4-(p-tolyloxy)butyric acid
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (nitrogen or argon).
-
Catalyst Suspension: To the flask, add anhydrous dichloromethane followed by the portion-wise addition of anhydrous aluminum chloride with stirring.
-
Substrate Addition: Dissolve 4-(p-tolyloxy)butyric acid in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of 1M HCl.
-
Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
V. References
-
Nakamiya, K., et al. (2005). Degradation of 1,4-Dioxane and Cyclic Ethers by an Isolated Fungus. Applied and Environmental Microbiology, 71(3), 1254–1258. Available at: [Link]
-
Battelle. (n.d.). Degradation of Cyclic Ethers by Microorganisms Isolated from Contaminated Groundwater. Retrieved from [Link]
-
Nakamiya, K., et al. (2005). Degradation of 1,4-Dioxane and Cyclic Ethers by an Isolated Fungus. PMC - NIH. Available at: [Link]
-
Nakamiya, K., et al. (2005). Degradation of 1,4-dioxane and cyclic ethers by an isolated fungus. PubMed. Available at: [Link]
-
Thiemann, T., et al. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI. Available at: [Link]
-
Thiemann, T., et al. (2025). Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
LillOA. (n.d.). CHEMICAL KINETICS OF CYCLIC ETHERS IN COMBUSTION. Retrieved from [Link]
-
Master Organic Reactions. (2025). Master Organic Reactions | Step-by-Step Problem Solving Guide. YouTube. Available at: [Link]
-
Organic Chemistry: How to... (2022). Approach to Synthesis Problems. Retrieved from [Link]
-
Quora. (n.d.). What are some common mistakes made when solving problems involving organic reaction mechanisms? Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
PubChem. (n.d.). 7-Methyl-3,4-dihydro-2h-benzo[b][5][6]dioxepin-3-ol. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]
-
BS Publications. (n.d.). CHAPTER 1 AROMATIC WATERS. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]
-
Eden Botanicals. (2024). Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. Retrieved from [Link]
-
Olin Epoxy. (n.d.). ACETONE. Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry of 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of rigorous scientific advancement. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the characterization of 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one, a molecule of interest in medicinal chemistry and fragrance science. We will explore the expected fragmentation patterns, compare suitable analytical platforms, and provide a framework for robust analytical method development.
Understanding the Analyte: this compound
Before delving into its mass spectrometric behavior, a foundational understanding of the target molecule is crucial.
-
Chemical Structure:
-
Formula: C₁₁H₁₂O₂
-
Molecular Weight: 176.21 g/mol
-
Key Features: A benzoxepinone core, which consists of a benzene ring fused to a seven-membered oxepine ring containing a ketone functional group. A methyl group is substituted on the benzene ring.
-
The presence of an aromatic ring, a cyclic ether, and a ketone functional group will dictate its ionization efficiency and subsequent fragmentation pathways in mass spectrometry.
The Mass Spectrometric Journey: A Proposed Workflow
The analysis of a small organic molecule like this compound by mass spectrometry follows a logical progression. The choice of each step is critical for obtaining high-quality, interpretable data.
Introduction: The Analytical Imperative for Novel Benzoxepinones
An In-Depth Comparative Guide to the HPLC Analysis of 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one
This compound is a heterocyclic ketone belonging to the benzoxepinone class of compounds. Molecules within this structural family are explored in medicinal chemistry as intermediates for the synthesis of biologically active agents.[1] As with any potential pharmaceutical ingredient or intermediate, ensuring its identity, purity, and stability is paramount. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility, making it indispensable for identifying, quantifying, and separating active pharmaceutical ingredients (APIs), intermediates, and degradation products.[2][3]
This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive comparison of two fundamental HPLC-based analytical strategies for this compound: a robust reverse-phase method for purity and stability assessment and a specialized chiral method for enantiomeric separation. We will delve into the causality behind experimental choices, present detailed protocols, and provide a framework for method validation in line with regulatory expectations.
Part 1: A Stability-Indicating RP-HPLC Method for Purity and Impurity Profiling
The primary goal for any API or key intermediate is to develop a stability-indicating analytical method. Such a method must be able to unequivocally assess the drug substance in the presence of its potential impurities and degradation products.[4] Forced degradation, or stress testing, is the process by which the intrinsic stability of a molecule is determined by subjecting it to conditions more severe than accelerated stability testing.[4][5] This process is a regulatory requirement and is crucial for developing a specific and reliable HPLC method.[6]
Rationale for Reverse-Phase HPLC (RP-HPLC)
A reverse-phase HPLC method is the logical first choice for a molecule like this compound. The non-polar stationary phase (typically C18 or C8) combined with a polar mobile phase is highly effective for separating a wide array of organic molecules of moderate polarity. This modality offers excellent reproducibility and is compatible with a wide range of solvents and buffers, making it a versatile tool for both quantitative analysis and impurity profiling.[7][8]
Experimental Protocol: Proposed RP-HPLC Method
Objective: To develop and validate a method for the quantification of this compound and the separation of its potential process-related impurities and degradation products.
1. Instrumentation and Consumables:
-
HPLC System: Quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.
-
Chemicals: HPLC-grade acetonitrile, methanol, potassium phosphate monobasic, and ortho-phosphoric acid. High-purity water.
2. Chromatographic Conditions:
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with ortho-phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Elution Mode: Gradient elution.
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.
Causality of Method Parameters:
-
Column Choice: A C18 stationary phase provides strong hydrophobic retention for the aromatic and aliphatic portions of the benzoxepinone structure.
-
Mobile Phase: A phosphate buffer at pH 3.0 ensures the suppression of any potential acidic functional groups and provides good peak shape. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
-
Gradient Elution: A gradient is essential in a stability-indicating method to ensure that both early-eluting polar degradants and late-eluting non-polar impurities are effectively separated and eluted from the column within a reasonable runtime.
Forced Degradation Study Workflow
To ensure the method is stability-indicating, the drug substance must be subjected to stress conditions as outlined by the International Council for Harmonisation (ICH).[4]
Caption: Workflow for a forced degradation study.
Hypothetical Data Summary: RP-HPLC Purity and Stability
The following table presents illustrative data from a forced degradation study, demonstrating the method's ability to separate degradants from the parent compound.
| Stress Condition | Parent Peak RT (min) | Degradation (%) | Major Degradant Peaks RT (min) | Peak Purity Angle | Peak Purity Threshold |
| Unstressed | 15.2 | 0.0 | - | 0.15 | 0.30 |
| Acid (0.1N HCl) | 15.2 | 12.5 | 8.4, 11.1 | 0.16 | 0.30 |
| Base (0.1N NaOH) | 15.2 | 18.2 | 9.5, 13.7 | 0.18 | 0.30 |
| Oxidative (3% H2O2) | 15.2 | 8.9 | 16.5 | 0.21 | 0.30 |
| Thermal (80°C) | 15.2 | 4.1 | 14.8 | 0.14 | 0.30 |
This data is for illustrative purposes only.
Part 2: Chiral HPLC Method for Enantiomeric Separation
The structure of this compound does not inherently contain a chiral center. However, many derivatives or related molecules in drug discovery do possess chirality. For this guide, we will consider a scenario where a chiral center is present, necessitating enantiomeric separation, as enantiomers can exhibit significantly different pharmacological and toxicological profiles.[9]
Rationale for Chiral HPLC
Direct separation of enantiomers requires a chiral environment. This is most commonly achieved by using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally versatile and can resolve a broad range of chiral compounds.[10] The mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.
Experimental Protocol: Proposed Chiral HPLC Method
Objective: To separate and quantify the enantiomers of a chiral benzoxepinone derivative.
1. Instrumentation and Consumables:
-
HPLC System: As described for RP-HPLC.
-
Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or equivalent amylose-based CSP.
-
Chemicals: HPLC-grade n-Hexane, isopropanol (IPA), and ethanol.
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (80:20, v/v).
-
Elution Mode: Isocratic.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 0.2 mg/mL.
Causality of Method Parameters:
-
Column Choice: Polysaccharide-based CSPs like Chiralpak AD-H are excellent for separating compounds with aromatic rings and hydrogen-bond donors/acceptors, which are features of the target molecule.
-
Mobile Phase: Normal-phase chromatography (using non-polar solvents like hexane and a polar modifier like IPA) is often preferred for chiral separations on polysaccharide CSPs. The ratio of hexane to IPA is a critical parameter for optimizing the resolution between enantiomers.
-
Isocratic Elution: Isocratic conditions are generally sufficient for separating a pair of enantiomers and provide better reproducibility than gradient elution in this context.
Part 3: Comparative Analysis and Method Validation Framework
The two proposed methods serve distinct but complementary purposes in the analytical characterization of this compound.
Comparison of Proposed HPLC Methodologies
| Feature | RP-HPLC (Purity & Stability) | Chiral HPLC (Enantiomeric Purity) |
| Primary Application | Quantify API, detect and quantify process impurities and degradants. | Separate and quantify enantiomers. |
| Stationary Phase | Achiral (e.g., C18, C8) | Chiral (e.g., Polysaccharide, Protein-based) |
| Typical Mobile Phase | Aqueous buffer / Organic solvent (ACN, MeOH) | Non-polar solvent / Polar modifier (Hexane/IPA) |
| Primary Output | Purity (%), Impurity Profile, Mass Balance | Enantiomeric Excess (ee%), Enantiomeric Ratio |
| Key Validation Test | Specificity via Forced Degradation | Specificity for the other enantiomer |
Framework for Method Validation (ICH Q2(R1))
Once developed, any analytical method intended for quality control must be validated to ensure it is fit for purpose. The validation process provides documented evidence that the procedure is reliable, reproducible, and accurate for the intended analysis.
Caption: Key parameters for HPLC method validation.
Conclusion and Recommendations
This guide has presented two distinct HPLC methodologies for the comprehensive analysis of this compound.
-
The proposed RP-HPLC method is an essential tool for routine quality control, providing critical data on purity, impurity content, and stability. Its development is fundamentally linked to a thorough forced degradation study to establish its stability-indicating nature.
-
The proposed Chiral HPLC method is indispensable if the target molecule or its derivatives are chiral. It provides the necessary data to control the enantiomeric purity of the substance, which is a critical quality attribute for many pharmaceuticals.
It must be emphasized that the protocols provided herein are robust starting points. For any specific application, these methods will require optimization and full validation according to the principles outlined in ICH Q2(R1) to ensure they are suitable for their intended purpose in a regulated environment. The logical application of these complementary techniques will ensure a deep and accurate understanding of the chemical and physical properties of this compound, supporting its journey through the drug development pipeline.
References
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
- This compound synthesis. Chemicalbook.
- Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research.
- Forced degradation as an integral part of HPLC stability-indicating method development. Drug Delivery Technology.
-
Development of forced degradation and stability indicating studies of drugs—A review . Journal of Pharmaceutical Analysis. Available at: [Link]
- A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology.
- (E)-7-methyl-5-oximino-3,4-dihydro-1(2H)-benzoxepine. MOLBASE.
- Enantiomeric separation of antidepressant drug fluoxetine based on chiral membranes. Desalination and Water Treatment.
-
Analytical Methods Used for the Detection and Quantification of Benzodiazepines . PMC - NCBI. Available at: [Link]
- Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Analytical Methods.
-
7-Methyl-3,4-dihydro-2h-benzo[b][6][11]dioxepin-3-ol . PubChem. Available at: [Link]
-
Separation of enantiomers of benzodiazepines on the Chiral-AGP column . ResearchGate. Available at: [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) . PMC - NCBI. Available at: [Link]
-
Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors . MDPI. Available at: [Link]
-
RIFM fragrance ingredient safety assessment, 7-methyl-2H-benzo-1,5-dioxepin-3(4H)-one, CAS Registry Number 28940-11-6 . Food and Chemical Toxicology. Available at: [Link]
-
Development and Validation of 7-Chloro-1-Methyl-5-Phenyl-3h-1,4 Benzodiazepin-2-One By RP HPLC . International Journal for Pharmaceutical Research Scholars. Available at: [Link]
-
Analytical methods for the determination of pharmaceuticals in aqueous environmental samples . Trends in Analytical Chemistry. Available at: [Link]
-
Chiral separation of cathinone derivatives using β‐cyclodextrin‐assisted capillary electrophoresis–Comparison of four different β‐cyclodextrin derivatives used as chiral selectors . PMC - NCBI. Available at: [Link]
-
HPLC method for analyzing new compounds – analogs of an antineoplastic drug . Bulgarian Chemical Communications. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of 7-Chloro-1-Methyl-5-Phenyl-3h-1,4 Benzodiazepin-2-One By RP HPLC - IJPRS [ijprs.com]
- 8. bcc.bas.bg [bcc.bas.bg]
- 9. Chiral separation of cathinone derivatives using β‐cyclodextrin‐assisted capillary electrophoresis–Comparison of four different β‐cyclodextrin derivatives used as chiral selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
A Comparative Guide to the Biological Activity of Benzoxepinones: Profiling 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one Against Key Therapeutic Candidates
This guide provides a comparative analysis of the biological activity of 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one and other key benzoxepine derivatives. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this versatile heterocyclic scaffold. While specific experimental data for this compound is not extensively available in the public domain, this guide will leverage data from structurally related compounds to provide a robust comparative framework. We will delve into the diverse biological activities of benzoxepinones, including their potential as anticancer, anti-inflammatory, and kinase-inhibiting agents, supported by experimental data from peer-reviewed literature.
The Benzoxepine Scaffold: A Privileged Structure in Medicinal Chemistry
The benzoxepine ring system is a seven-membered heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique conformational flexibility and ability to present substituents in a defined three-dimensional space make it an attractive scaffold for interacting with a variety of biological targets. Derivatives of this core structure have been explored for a wide range of therapeutic applications, demonstrating activities as estrogen receptor modulators, kinase inhibitors, and cytotoxic agents.
This guide will focus on comparing the potential biological profile of this compound with three distinct classes of bioactive benzoxepine derivatives, each representing a different therapeutic approach:
-
Anticancer (Cytotoxic): Dibenzo[b,f]oxepine derivatives that interfere with microtubule dynamics.
-
Anti-inflammatory: Benzoxazepinone derivatives acting as RIPK1 inhibitors to counter necroptosis.
-
Kinase Inhibition: Thiazolobenzoxepin derivatives targeting the PI3K/AKT signaling pathway.
Comparative Analysis of Biological Activity
The following sections present a comparative overview of the biological activities of selected benzoxepine derivatives. The data is compiled from published studies to provide a quantitative basis for comparison.
Table 1: Comparative Anticancer Activity of Benzoxepine Derivatives
| Compound Class | Specific Compound Example | Cancer Cell Line | Activity Metric (IC50/GI50) | Reference |
| Dibenzo[b,f]oxepine | Bauhiniastatin-1 | Pancreas (BXPC-3) | GI50: 4.3 µg/mL | |
| Dibenzo[b,f]oxepine | Pacharin | Breast (MCF-7) | IC50: 20 µM | |
| Stilbene-related Oxepine | Compound 1d | Colon (HCT116) | IC50: ~5 µM | |
| This compound | - | - | Data not available | - |
Table 2: Comparative Anti-inflammatory and Kinase Inhibitory Activity
| Compound Class | Specific Compound Example | Target | Activity Metric (EC50/IC50/Ki) | Reference |
| Benzoxazepinone | Compound o1 | RIPK1 (anti-necroptosis) | EC50: 16.17 nM | |
| Thiazolobenzoxepin | Compound 27 | PI3Kα | Ki,app: <10 nM | |
| Thiazolobenzoxepin | Compound 27 | PI3Kβ | Ki,app/PI3Kα Ki,app = 57 | |
| This compound | - | - | Data not available | - |
Mechanistic Insights and Signaling Pathways
The diverse biological activities of benzoxepine derivatives stem from their ability to interact with a range of intracellular targets. Understanding these mechanisms is crucial for rational drug design and development.
PI3K/AKT/mTOR Signaling Pathway
Several benzoxepine derivatives have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3Ks). The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of thiazolobenzoxepin derivatives.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following are representative methods for evaluating the biological activities discussed in this guide.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
Principle: The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., benzoxepine derivatives) in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase, such as PI3K.
Principle: The assay measures the phosphorylation of a substrate by the target kinase. The amount of phosphorylated product is detected, often using a fluorescence- or luminescence-based method.
Protocol:
-
Reaction Setup: In a microplate, combine the kinase, its specific substrate (e.g., PIP2 for PI3K), and ATP in a reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., thiazolobenzoxepin derivative) to the reaction mixture.
-
Kinase Reaction: Incubate the plate at room temperature or 30°C to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and add a detection reagent that specifically binds to the phosphorylated product, generating a detectable signal (e.g., fluorescence, luminescence).
-
Signal Measurement: Measure the signal using a suitable plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 or Ki value.
Caption: A generalized workflow for the discovery and development of bioactive benzoxepine derivatives.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzoxepine derivatives is highly dependent on the nature and position of substituents on the benzoxepine core.
-
For Anticancer Activity: In the case of dibenzo[b,f]oxepines, which act as microtubule-destabilizing agents, the substitution pattern on the aromatic rings significantly influences their potency. For instance, the presence of methoxy and nitro groups can enhance cytotoxic effects.
-
For Kinase Inhibition: In the development of thiazolobenzoxepin PI3K inhibitors, specific substitutions on the thiazole ring were found to be crucial for achieving selectivity over different PI3K isoforms. This highlights the importance of fine-tuning the chemical structure to achieve the desired therapeutic profile.
-
For Anti-inflammatory Activity: The anti-necroptosis activity of benzoxazepinone RIPK1 inhibitors is also sensitive to structural modifications. Molecular docking studies have revealed that specific hydrogen bonding interactions with key amino acid residues in the target's binding pocket are essential for potent inhibition.
For this compound, the presence of the methyl group at the 7-position is expected to influence its lipophilicity and electronic properties, which in turn could modulate its interaction with biological targets. Further experimental studies are required to elucidate its specific biological activities and establish a clear SAR.
Conclusion and Future Directions
The benzoxepine scaffold represents a promising starting point for the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders. While this guide has provided a comparative overview of the biological activities of various benzoxepine derivatives, the specific profile of this compound remains to be fully characterized.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its analogues. This would involve screening against a panel of cancer cell lines, a broad range of kinases, and in relevant models of inflammation. Such studies will not only elucidate the therapeutic potential of this specific compound but also contribute to a deeper understanding of the structure-activity relationships of the broader benzoxepine class, paving the way for the design of next-generation therapeutic agents.
References
-
Barrett, I., Meegan, M. J., Hughes, R. B., Carr, M., Knox, A. J. S., Artemenko, N., Golfis, G., Zisterer, D. M., & Lloyd, D. G. (2008). Synthesis, biological evaluation, structural-activity relationship, and docking study for a series of benzoxepin-derived estrogen receptor modulators. Bioorganic & Medicinal Chemistry, 16(21), 9459-9475. [Link]
-
Heffron, T. P., Salphati, L., Alicke, B., Cheong, J., Dinkel, V., Edgar, K., ... & Friedman, L. S. (2013). Discovery of thiazolobenzoxepin PI3-kinase inhibitors that spare the PI3-kinase β isoform. Bioorganic & Medicinal Chemistry Letters, 23(10), 3071-3076. [Link]
-
Shaikh, R. J., & Siddiqui, M. A. (2023). Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine and Benzothiepine Derivatives. Chemistry & Biodiversity, 20(8), e202300455. [Link]
-
Wang, Z., Shi, Y., Li, Y., Zhang, Y., Wang, Y., & Wang, Z. (2023). Scaffold hopping derived novel benzoxazepinone RIPK1 inhibitors as anti-necroptosis agents. Bioorganic & Medicinal Chemistry, 88, 117385. [Link]
-
Tapia, R. A., Salas, C. O., Villena, J., Quiñones, N., Mascallano, C., & da Costa, D. M. (2012). SYNTHESIS AND BIOLOGICAL EVALUATION OF DIBENZ[b,f]OXEPINS AND RELATED DERIVATIVES. ResearchGate. [Link]
- Intellikine, Inc. (2012). Benzoxazepines as inhibitors of pi3k/mtor and methods of their use and manufacture.
- Ottosen, E. R., Sørensen, M. D., Björkling, F., Skak-Nielsen, T., Fjording, M. S., Aaes, H., & Binderup, L. (2003
A Comparative Guide to Structural Analogs of 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one for Drug Discovery Professionals
In the landscape of medicinal chemistry, the benzoxepine scaffold represents a privileged heterocyclic system with a diverse range of biological activities. This guide provides a comprehensive comparison of structural analogs of 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one, offering insights into their synthesis, structure-activity relationships (SAR), and potential therapeutic applications. The information presented herein is intended to empower researchers and drug development professionals in their quest for novel therapeutic agents.
Introduction: The Promise of the Benzoxepinone Core
The 3,4-dihydro-2H-benzo[b]oxepin-5-one core is a seven-membered heterocyclic ketone that has garnered significant attention in drug discovery. Its unique conformational flexibility and the ability to present substituents in a defined spatial orientation make it an attractive scaffold for interacting with various biological targets. The 7-methyl analog, in particular, serves as a foundational compound for exploring the chemical space around this core structure. Dibenzo[b,f]oxepine derivatives, a related class of compounds, have demonstrated a wide array of pharmacological properties, including anticancer, antihypertensive, anti-inflammatory, antidepressant, and neuroprotective activities, highlighting the therapeutic potential embedded within the broader oxepine family.[1][2]
This guide will delve into the nuanced differences among structural analogs, focusing on how subtle molecular modifications can translate into significant changes in biological activity. We will explore key therapeutic areas where these compounds have shown promise, including oncology and neuroscience.
Strategic Modifications of the Benzoxepinone Scaffold
The exploration of structural analogs of this compound primarily involves modifications at three key positions: the aromatic ring, the oxepine ring, and the ketone moiety. Understanding the impact of these modifications is crucial for rational drug design.
Aromatic Ring Substitution: Fine-Tuning Activity and Selectivity
Substitution on the benzene ring is a cornerstone of medicinal chemistry, allowing for the modulation of a compound's electronic properties, lipophilicity, and steric profile. In the context of the benzoxepinone scaffold, this strategy has been employed to enhance potency and selectivity for various targets.
For instance, in the closely related benzo[f][3][4]oxazepin-5(2H)-ones, the nature of the substituent at the 7-position has been shown to be critical for anticonvulsant activity. A study on a series of 7-substituted analogs revealed that lipophilic groups, such as a heptyloxy chain, significantly enhanced anticonvulsant effects in the maximal electroshock (MES) test.[5] This suggests that for neurological applications, tuning the lipophilicity at this position could be a key strategy for improving blood-brain barrier penetration and target engagement.
Similarly, the introduction of a chloro group at the 7-position has been explored, with 7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one being investigated for its potential in developing medications for neurological disorders.[6]
Oxepine Ring Modifications: Impact on Conformation and Potency
Alterations to the seven-membered oxepine ring can have a profound impact on the molecule's three-dimensional shape and, consequently, its interaction with biological targets. While systematic studies on the 3,4-dihydro-2H-benzo[b]oxepin-5-one ring itself are limited in the public domain, insights can be drawn from related heterocyclic systems. For example, the synthesis of dihydrooxepin-containing natural products has been a significant challenge, with various methods developed to construct this motif.[7] The conformational constraints imposed by the ring size and heteroatom are critical determinants of biological activity.
Comparative Performance in Oncology
The benzoxepine scaffold has emerged as a promising framework for the development of novel anticancer agents. Several studies have highlighted the cytotoxic effects of benzoxepine derivatives against various cancer cell lines.
A study on benzofurooxepine derivatives demonstrated potent in vitro cytotoxicity against human breast adenocarcinoma (MCF-7), human colorectal cancer (HT-29), and human breast cancer (MDA-MB-231) cell lines.[8] Notably, one derivative exhibited IC50 values in the nanomolar range against MCF-7 and MDA-MB-231 cells, underscoring the potential of this scaffold in oncology.[8]
Another investigation into a new benzo[9][10]oxepino[3,2-b]pyridine derivative, MPOBA, revealed significant inhibition of proliferation and migration, and induction of apoptosis in canine mammary cancer cell lines.[3] This compound also showed lower cytotoxicity in normal kidney cells, suggesting a degree of selectivity for cancer cells.[3] The study further elucidated the mechanism of action, showing that MPOBA induced apoptosis via the upregulation of TP53 and BAX, and downregulation of BCL-2.[3]
Table 1: Cytotoxic Activity of Selected Benzoxepine Analogs
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Benzofurooxepine Derivative | MCF-7 (Breast) | 0.009 | [8] |
| Benzofurooxepine Derivative | HT-29 (Colorectal) | 0.69 | [8] |
| Benzofurooxepine Derivative | MDA-MB-231 (Breast) | 0.019 | [8] |
| Benzo[9][10]oxepino[3,2-b]pyridine Derivative (MPOBA) | Canine Mammary Cancer | Concentration-dependent inhibition | [3] |
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for the synthesis of benzoxepinone analogs and a key biological assay.
General Synthesis of 7-Substituted-3,4-dihydro-2H-benzo[b]oxepin-5-ones
The synthesis of the parent compound, this compound, can be achieved from 4-p-tolyloxy-butyric acid.[11] A general synthetic route for preparing a variety of 7-substituted analogs can be adapted from procedures for related heterocyclic systems. The following diagram illustrates a plausible synthetic workflow.
Caption: General synthetic workflow for 7-substituted benzoxepinones.
Step-by-Step Protocol:
-
Ester Formation: To a solution of the appropriately substituted phenol in acetone, add potassium carbonate and ethyl 4-bromobutyrate. Reflux the mixture for 12-24 hours. After cooling, filter the solid and concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography to yield the ethyl 4-(substituted-phenoxy)butanoate.
-
Hydrolysis: Dissolve the ester intermediate in a mixture of ethanol and aqueous sodium hydroxide. Reflux the solution for 2-4 hours. After cooling, acidify the mixture with hydrochloric acid to precipitate the carboxylic acid. Collect the solid by filtration, wash with water, and dry to obtain the 4-(substituted-phenoxy)butanoic acid.
-
Intramolecular Friedel-Crafts Acylation (Cyclization): Add the carboxylic acid to polyphosphoric acid and heat the mixture at 80-100°C for 1-3 hours. Pour the reaction mixture onto ice and extract with an organic solvent such as ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to afford the desired 7-substituted-3,4-dihydro-2H-benzo[b]oxepin-5-one.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[3]
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Future Perspectives and Conclusion
The this compound scaffold and its analogs hold significant promise for the development of new therapeutics, particularly in the fields of oncology and neuroscience. The available data on related benzoxepine derivatives strongly suggests that systematic exploration of substitutions on the aromatic ring will be a fruitful avenue for discovering potent and selective drug candidates.
Future research should focus on the synthesis of a focused library of 7-substituted analogs and their comprehensive biological evaluation against a panel of relevant targets, such as protein kinases, ion channels, or enzymes implicated in cancer and neurological disorders. The establishment of a clear structure-activity relationship will be paramount for guiding the optimization of lead compounds.
This guide provides a foundational understanding of the potential of this compound analogs. By leveraging the synthetic strategies and biological evaluation methods outlined herein, researchers can accelerate the discovery and development of novel drugs based on this versatile scaffold.
References
-
Jianpraphat, N., Supsavhad, W., Ngernmeesri, P., Siripattarapravat, K., Soontararak, S., Akrimajirachoote, N., Phaochoosak, N., & Jermnak, U. (2023). A New Benzo[9][10]oxepino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines. Molecules, 28(14), 5369. [Link]
-
(Author not available). (Date not available). In vitro Cytotoxicity Evaluation and Docking Studies of Benzofurooxepines' Derivatives against Human Cancer Cell lines. ResearchGate. [Link]
-
(Author not available). (2011). Synthesis and evaluation of 7-substituted-3,4-dihydrobenzo[f][3][4]oxazepin-5(2H)-ones as anticonvulsant and hypnotic agents. Medicinal Chemistry Research, 20(7), 996-1004. [Link]
-
Krawczyk, H., & Gzella, A. K. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Molecules, 28(15), 5727. [Link]
-
Sokol, K. R., & Magauer, T. (2021). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. The Journal of Organic Chemistry, 86(1), 1-19. [Link]
-
Krawczyk, H., & Gzella, A. K. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Semantic Scholar. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Characterization of 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzoxepine scaffold has emerged as a privileged structure, with its derivatives exhibiting a wide array of pharmacological activities. This guide provides a comprehensive technical overview of 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one and its derivatives, offering a comparative analysis of their synthesis, characterization, and biological performance against relevant alternatives. As Senior Application Scientists, our aim is to furnish you with not just data, but with the underlying scientific rationale to empower your research and development endeavors.
The Benzoxepine Scaffold: A Versatile Core in Drug Discovery
The seven-membered oxygen-containing heterocyclic ring of benzoxepine is a key pharmacophore found in numerous biologically active compounds.[1] Derivatives of this core structure have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties. The focus of this guide, this compound, represents a foundational structure from which a multitude of derivatives with potentially enhanced therapeutic efficacy can be synthesized.
Synthesis of this compound: A Representative Protocol
While multiple synthetic routes to this compound have been reported, a common and effective method involves the intramolecular cyclization of a precursor molecule.[2] A representative and reliable protocol for the synthesis of the core structure is detailed below. This method, adapted from established procedures for similar benzoxepinones, provides a solid foundation for laboratory synthesis.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via intramolecular Friedel-Crafts acylation of 4-(p-tolyloxy)butyric acid.
Materials:
-
4-(p-tolyloxy)butyric acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(p-tolyloxy)butyric acid (1.0 eq) in an excess of thionyl chloride (5.0 eq). Heat the mixture to reflux for 2 hours. After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain the crude 4-(p-tolyloxy)butanoyl chloride.
-
Intramolecular Friedel-Crafts Acylation: Cool a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane to 0°C in an ice bath. To this suspension, add a solution of the crude 4-(p-tolyloxy)butanoyl chloride in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Progression and Quenching: Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1M HCl.
-
Workup and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.
Causality Behind Experimental Choices:
-
The conversion of the carboxylic acid to the more reactive acid chloride is a necessary activation step for the subsequent intramolecular Friedel-Crafts acylation.
-
Anhydrous conditions are critical as aluminum chloride is highly hygroscopic and its catalytic activity is diminished in the presence of water.
-
The reaction is performed at low temperature initially to control the exothermic reaction and prevent side product formation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the benzene ring will appear as a set of multiplets in the range of δ 7.0-8.0 ppm. The methyl group protons will likely appear as a singlet around δ 2.3-2.5 ppm. The methylene protons of the oxepine ring will exhibit characteristic multiplets in the aliphatic region (δ 2.0-4.5 ppm).
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The carbonyl carbon of the ketone is expected to have a chemical shift in the range of δ 190-200 ppm. The aromatic carbons will resonate between δ 120-160 ppm, while the aliphatic carbons of the oxepine ring and the methyl group will appear at higher field strengths. For instance, in related dibenz[b,e]oxepinone oximes, the C-6 carbon of the oxepine ring appears around δ 70.6 ppm.[3]
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying key functional groups. The most prominent absorption band for this compound is expected to be the strong C=O stretching vibration of the ketone, typically observed in the range of 1670-1690 cm⁻¹. Other characteristic peaks will include C-H stretching vibrations for the aromatic and aliphatic protons, and C-O-C stretching of the ether linkage. For a similar compound, 7-Methyl-3,4-dihydro-2H-benzo[b][3][4]dioxepin-3-ol, a vapor phase IR spectrum is available for comparison.[5]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₁H₁₂O₂), the expected molecular ion peak [M]⁺ would be at m/z 176.08. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO and C₂H₄. GC-MS data for the related 7-Methyl-3,4-dihydro-2H-benzo[b][3][4]dioxepin-3-ol can be referenced for potential fragmentation pathways.[5]
Comparative Performance Analysis: Biological Activities
The therapeutic potential of this compound derivatives lies in their diverse biological activities. Here, we compare their performance in two key areas: anticancer and antibacterial applications, with data from relevant alternative heterocyclic scaffolds.
Anticancer Activity
Derivatives of the benzoxepine scaffold have shown promising cytotoxic activity against various cancer cell lines. For comparison, we will consider dibenzo[b,f]oxepine derivatives and 1,5-benzothiazepine derivatives.
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzoxepine | Representative Nitro-substituted Dibenzo[b,f]oxepine | HCT116 (Colon) | Varies (structure-dependent) | |
| MCF-7 (Breast) | Varies (structure-dependent) | |||
| Benzothiazepine | 2c (a 1,5-benzothiazepine derivative) | Hep G-2 (Liver) | 3.29 ± 0.15 | [6] |
| 2j (a 1,5-benzothiazepine derivative) | DU-145 (Prostate) | 15.42 ± 0.16 | [6] |
Insights from the Data:
The anticancer activity of these heterocyclic compounds is highly dependent on the nature and position of the substituents on the core scaffold. For the dibenzo[b,f]oxepine derivatives, the presence and location of nitro and methoxy groups significantly influence their cytotoxicity. Similarly, for the 1,5-benzothiazepine derivatives, halogenated phenyl substitutions have been shown to enhance their anticancer properties.[6] This highlights the importance of structure-activity relationship (SAR) studies in optimizing the therapeutic potential of these compounds.
Antibacterial Activity
Benzoxepine derivatives have also been investigated for their antibacterial properties. A study on dibenz[b,e]oxepinone oximes with fluorine and trifluoromethyl substituents demonstrated their activity against both Gram-positive and Gram-negative bacteria.[3]
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Benzoxepinone | 2-F, 4-CF₃ disubstituted dibenz[b,e]oxepinone oxime | Staphylococcus aureus | < 62.5 | [3] |
| 2-F, 5-CF₃ disubstituted dibenz[b,e]oxepinone oxime | Staphylococcus aureus | < 62.5 | [3] | |
| Representative dibenz[b,e]oxepinone oximes | Klebsiella planticola | < 250 | [3] | |
| Benzofuran | Benzofuroquinolinium derivative 5 | E. coli ATCC 25922 | 1 | [4] |
| S. aureus ATCC 29213 | 1 | [4] | ||
| Anthraquinone | Keto-ester from Streptomyces sp. | MRSA ATCC43300 | 16-32 | [7] |
Insights from the Data:
The antibacterial activity of the dibenz[b,e]oxepinone oximes was found to be superior to the antibiotic ceftazidime against Staphylococcus aureus in some cases.[3] The minimum inhibitory concentration (MIC) values indicate that these compounds possess good to moderate antimicrobial activity. When compared to other heterocyclic compounds like benzofuroquinolinium derivatives, which exhibit potent activity with MIC values as low as 1 µg/mL, there is potential for further optimization of the benzoxepine scaffold to enhance its antibacterial efficacy.[4]
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery. This guide has provided a comparative overview of their synthesis, characterization, and biological performance. The presented data underscores the versatility of the benzoxepine scaffold and highlights the importance of systematic derivatization and structure-activity relationship studies to unlock its full therapeutic potential.
Future research should focus on the synthesis of a broader library of derivatives with diverse substitutions on both the aromatic and oxepine rings. Detailed in vitro and in vivo studies are necessary to elucidate their mechanisms of action and to establish a clear correlation between their chemical structure and biological activity. The insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to the development of novel and effective therapeutic agents based on the benzoxepine framework.
References
-
Antibacterial Activity of New Dibenzoxepinone Oximes with Fluorine and Trifluoromethyl Group Substituents. Molecules. [Link]
-
7-Methyl-3,4-dihydro-2h-benzo[b][3][4]dioxepin-3-ol - PubChem. [Link]
-
Antibacterial Study of Benzofuroquinolinium Derivatives. Frontiers in Microbiology. [Link]
-
Antimicrobial and Antibiofilm Activity of Marine Streptomyces sp. NBUD24-Derived Anthraquinones Against MRSA. Marine Drugs. [Link]
-
Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives. International Journal of Molecular Sciences. [Link]
-
Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Molecules. [Link]
-
1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules. [Link]
-
(E)-7-methyl-5-oximino-3,4-dihydro-1(2H)-benzoxepine - MOLBASE. [Link]
-
7-methyl-2,3,4,5-tetrahydro-1-benzoxepine - ChemSynthesis. [Link]
-
7-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol - SpectraBase. [Link]
-
1H and 13C NMR identification of unexpected 3,4-dihydroquinoxalines in the syntheses of 1,5-benzodiazepine derivatives - PubMed. [Link]
-
Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - Semantic Scholar. [Link]
-
Benzodiazepine analogues. Part 21. 13C NMR analysis of benzoxathiepine derivatives. Magnetic Resonance in Chemistry. [Link]
-
1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC - PubMed Central. [Link]
-
13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0224582) - NP-MRD. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Antibacterial Activity of New Dibenzoxepinone Oximes with Fluorine and Trifluoromethyl Group Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. 7-Methyl-3,4-dihydro-2h-benzo[b][1,4]dioxepin-3-ol | C10H12O3 | CID 16723715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Structural Validation of 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, comparative framework for the structural validation of 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one. In the absence of readily available experimental data for this specific compound, we will employ a predictive approach, juxtaposing the expected spectroscopic characteristics of the target molecule with the established data of a closely related analogue, 3,4-Dihydro-2H-benzo[b]oxepin-5-one . This comparative methodology not only allows for a robust hypothetical validation but also serves as a practical guide for the structural elucidation of novel benzoxepinone derivatives.
The Imperative of Structural Validation in Drug Discovery
The benzoxepinone scaffold is of significant interest in medicinal chemistry, with derivatives showing a range of biological activities. The precise arrangement of substituents on this core structure is critical, as even minor positional changes, such as the location of a methyl group, can profoundly impact a compound's pharmacological profile, including its efficacy, selectivity, and metabolic stability. Therefore, a multi-faceted analytical approach is not just recommended but essential to unequivocally confirm the intended molecular architecture.
This guide will walk you through a self-validating system of spectroscopic analysis, focusing on how each technique provides a unique piece of the structural puzzle, culminating in a confident assignment for this compound.
The Comparative Framework: Target vs. Analogue
Our target molecule is This compound (CAS 41177-66-6)[1]. As a comparator, we will use the parent compound 3,4-Dihydro-2H-benzo[b]oxepin-5-one (CAS 6786-30-7)[2][3]. The key structural difference is the presence of a methyl group at the C-7 position of the aromatic ring in our target compound. This distinction will be the primary focus of our comparative analysis.
Part 1: Mass Spectrometry – The Initial Molecular Fingerprint
Mass spectrometry (MS) provides the foundational data point: the molecular weight of the analyte. This initial step confirms the elemental composition and serves as a first-pass check of a successful synthesis.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Predicted vs. Experimental Data
| Compound | Predicted Molecular Ion (M+) [m/z] | Key Fragmentation Pattern |
| This compound | 176.08 | Expected loss of alkyl fragments and characteristic benzoyl cation. |
| 3,4-Dihydro-2H-benzo[b]oxepin-5-one | 162.07 | Known to show a molecular ion at m/z 162. |
Causality Behind Experimental Choices: EI-MS is chosen for its ability to produce a reproducible fragmentation pattern, which acts as a "fingerprint" for the molecule. The key diagnostic feature for our target compound would be a molecular ion peak at m/z 176, confirming the addition of a methyl group (14 Da) to the parent structure (162 Da).
Part 2: Infrared Spectroscopy – Probing Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.
-
Analysis: The IR beam passes through the crystal and interacts with the sample at the surface.
-
Detection: The detector measures the absorption of IR radiation as a function of wavenumber (cm⁻¹).
Predicted vs. Experimental Data
| Functional Group | Predicted Wavenumber (cm⁻¹) for Target | Known Wavenumber (cm⁻¹) for Analogue |
| C=O (Ketone) | ~1680-1700 | ~1685 |
| C-O-C (Aryl Ether) | ~1200-1250 | ~1230 |
| Aromatic C-H | ~3000-3100 | ~3050 |
| Aliphatic C-H | ~2850-2960 | ~2900 |
Trustworthiness of the Protocol: The most diagnostic peak in the IR spectrum is the carbonyl (C=O) stretch. Its position indicates the nature of the carbonyl group. For our target compound, we predict a strong absorption around 1680-1700 cm⁻¹, characteristic of an aryl ketone. This would be very similar to the parent compound. The presence of both aromatic and aliphatic C-H stretches would confirm the hybrid nature of the molecule. While IR will not pinpoint the location of the methyl group, it provides crucial confirmation of the core functional groups.
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural Map
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the connectivity and spatial arrangement of atoms.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: The sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting signals (free induction decay) are recorded.
-
Data Processing: A Fourier transform is applied to the FID to obtain the NMR spectrum.
¹H NMR: A Proton's Perspective
The ¹H NMR spectrum provides information on the number of different proton environments, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and the number of protons of each type (integration).
Predicted Chemical Shifts (δ) in ppm
| Protons | Predicted for Target Compound | Known for Analogue | Key Differentiating Feature |
| Aromatic-CH₃ | ~2.3-2.5 (singlet) | Absent | Confirms presence of methyl group |
| Aromatic-H | ~6.8-7.8 (multiplets) | ~6.9-7.9 (multiplets) | Different splitting pattern due to methyl substitution |
| -O-CH₂- | ~4.2 (triplet) | ~4.2 (triplet) | Similar to analogue |
| -CH₂-C=O | ~3.0 (triplet) | ~3.0 (triplet) | Similar to analogue |
| -CH₂-CH₂-CH₂- | ~2.2 (multiplet) | ~2.2 (multiplet) | Similar to analogue |
Expertise in Interpretation: The most telling signal in the ¹H NMR of this compound would be a singlet integrating to three protons in the aromatic region (around 2.3-2.5 ppm), which is characteristic of a methyl group attached to an aromatic ring. Furthermore, the substitution pattern on the aromatic ring would change from a 4-proton system in the analogue to a 3-proton system in the target, resulting in a distinctly different and predictable set of splitting patterns.
¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Predicted Chemical Shifts (δ) in ppm
| Carbon | Predicted for Target Compound | Known for Analogue | Key Differentiating Feature |
| C=O | ~195-200 | ~198 | Similar to analogue |
| Aromatic-CH₃ | ~20-22 | Absent | Confirms presence of methyl group |
| Aromatic C-CH₃ | ~135-140 | Absent | Confirms position of methyl group |
| Aromatic C-H | ~120-135 | ~120-135 | Different number of signals |
| Aromatic C-O | ~155-160 | ~158 | Similar to analogue |
| -O-CH₂- | ~70 | ~70 | Similar to analogue |
| -CH₂-C=O | ~40 | ~40 | Similar to analogue |
| -CH₂-CH₂-CH₂- | ~25 | ~25 | Similar to analogue |
Authoritative Grounding: The ¹³C NMR spectrum provides the most definitive evidence. We would expect to see an additional signal in the aliphatic region (~20-22 ppm) for the methyl carbon. Crucially, the number of aromatic signals would change. The parent compound would show six aromatic carbon signals, while the 7-methyl substituted isomer, due to symmetry, might show fewer, and the signal for the carbon atom directly attached to the methyl group (C-7) would be shifted downfield. This, combined with 2D NMR techniques like HSQC and HMBC, would allow for the unambiguous assignment of the methyl group to the C-7 position.
Visualizing the Validation Workflow
Caption: A typical workflow for the structural validation of a synthesized organic compound.
Molecular Structures for Comparison
Caption: Comparison of the target molecule and its non-methylated analogue.
Conclusion
The structural validation of a novel compound like this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. By comparing the predicted spectroscopic data of the target molecule with the known data of a close analogue, a high degree of confidence in the structural assignment can be achieved. The key differentiating features—the presence and position of the methyl group—are unequivocally identified through a combination of ¹H and ¹³C NMR spectroscopy. This guide provides a robust framework for researchers to apply in their own work, ensuring the scientific integrity of their findings in the competitive landscape of drug discovery and development.
References
-
ResearchGate. Benzoxepinones: A new isoform-selective class of tumor associated carbonic anhydrase inhibitors. Available from: [Link]
-
PubChem. 7-Methyl-3,4-dihydro-2h-benzo[b][1][4]dioxepin-3-ol. Available from: [Link]
-
MOLBASE. (E)-7-methyl-5-oximino-3,4-dihydro-1(2H)-benzoxepine. Available from: [Link]
-
Pharmaffiliates. 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one. Available from: [Link]
-
The Fragrance Conservatory. 7-Methyl-2H-benzo-1,5-dioxepin-3(4H)-one. Available from: [Link]
-
PubChem. 2H-1,5-Benzodioxepin-3(4H)-one, 7-(1-methylethyl)-. Available from: [Link]
-
MySkinRecipes. 7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine dihydrochloride. Available from: [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]
-
PubChem. 3,4-dihydro-2H-1,5-benzodioxepine. Available from: [Link]
Sources
- 1. 3,4-Dihydro-2H-benzo[b]oxepin-5-one | 6786-30-7 [chemicalbook.com]
- 2. 3,4-Dihydro-2H-1,4-benzoxazine | C8H9NO | CID 585096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzodiazepine, 1h-1,4-, 2,3-dihydro-5-phenyl-7-(trifluoromethyl)- [webbook.nist.gov]
- 4. 3,4-Dihydro-2h-benzo[b]oxepin-5-one - CAS:6786-30-7 - Sunway Pharm Ltd [3wpharm.com]
A Researcher's Guide to Analytical Standards for 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This guide provides an in-depth comparison of analytical standards for 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one, a key intermediate in various synthetic pathways. We will explore the landscape of commercially available standards, propose robust analytical methodologies, and discuss potential impurities to ensure the accuracy and reliability of your research.
The Analytical Imperative: Sourcing a Reliable Standard
The cornerstone of any quantitative analysis is a well-characterized reference standard. For this compound (CAS 41177-66-6), sourcing a certified analytical standard with comprehensive documentation can be challenging. Our investigation reveals a landscape with limited high-purity, certified options for this specific benzoxepinone.
However, a structurally related compound, 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one (CAS 28940-11-6), is readily available as a high-purity analytical standard from multiple suppliers. This benzodioxepinone, while structurally distinct, serves as an excellent case study for what researchers should demand from a standard supplier: comprehensive certification, high purity, and available spectral data for identity confirmation.
Below is a comparative table of available standards for both the target compound and its commonly available structural analog.
| Compound | Supplier | CAS Number | Purity | Availability |
| This compound | Santa Cruz Biotechnology | 41177-66-6 | Information not readily available | Product for proteomics research[1] |
| This compound | BLDpharm | 41177-66-6 | Information not readily available | Available[2] |
| 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one | Sigma-Aldrich | 28940-11-6 | ≥98.0% (GC) | Analytical Standard |
| 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one | Chem-Impex | 28940-11-6 | ≥99.5% (GC) | Standard reference material[3] |
| 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one | Pharmaffiliates | 28940-11-6 | Not specified | Miscellaneous compound[4] |
Expert Insight: The lack of readily available, certified high-purity standards for this compound necessitates in-house qualification of any purchased material. This involves identity confirmation by techniques like NMR and mass spectrometry, and purity assessment by chromatography.
Proposed Analytical Methodologies: A Multi-faceted Approach
In the absence of established, validated methods for this compound, we propose the following analytical strategies based on methodologies for structurally related compounds such as benzophenones and benzodiazepines.[5][6]
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Reverse-phase HPLC is the workhorse for purity determination and quantification of moderately polar organic molecules.
A Proposed HPLC Method:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended to ensure the elution of both the main compound and any potential impurities with different polarities. A starting condition of 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water over 15 minutes should provide good separation.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm, where the benzene ring will have strong absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities
GC-MS is a powerful tool for the identification of the main component and for detecting volatile or semi-volatile impurities. For non-volatile compounds, derivatization may be necessary.[7]
A Proposed GC-MS Method:
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness
-
Inlet Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Ion Source Temperature: 230°C
-
Mass Range: 50-500 amu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Potential Impurities: A Proactive Approach to Quality Control
Understanding the synthetic route is critical for predicting potential impurities. A known synthesis for this compound starts from 4-p-tolyloxy-butyric acid.[3]
Potential Impurities from Synthesis
Sources
- 1. scbt.com [scbt.com]
- 2. 41177-66-6|7-Methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one|BLD Pharm [bldpharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Development and Validation of 7-Chloro-1-Methyl-5-Phenyl-3h-1,4 Benzodiazepin-2-One By RP HPLC - IJPRS [ijprs.com]
- 6. Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-ethoxy-8-methyl-4H-chromen-4-one | C21H20O5 | CID 984133 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one
The procedures outlined below are grounded in the principles of laboratory safety, regulatory compliance, and environmental stewardship. Adherence to these guidelines is crucial for protecting personnel, preventing environmental contamination, and ensuring a safe research environment.
Part 1: Pre-Disposal Hazard Assessment & Characterization
Before initiating any disposal procedure, a thorough risk assessment is paramount. Given the limited specific toxicity data for 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one, it must be treated as a hazardous substance.
Known Properties:
-
Chemical Name: this compound
-
CAS Number: 41177-66-6[3]
-
Molecular Formula: C₁₁H₁₂O₂[3]
-
Physical Form: Likely a solid, based on related compounds.
Inferred Hazards: Based on its chemical class (cyclic ketone), potential hazards may include:
-
Acute Toxicity: A related compound, 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one, is classified as Acute Toxicity Category 4 (Oral), indicating it may be harmful if swallowed.[5]
-
Irritation: Ketones as a class can be eye irritants.[6] A related benzoxepinone is noted to cause skin and serious eye irritation.
-
Flammability: While data is unavailable, many organic solids can be combustible.
Therefore, this compound must be handled and disposed of as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7][8][9]
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Proper PPE is mandatory when handling this compound for disposal. The causality is simple: to prevent any direct contact with the substance, thereby mitigating risks of skin absorption, irritation, or accidental ingestion.
Table 1: Required Personal Protective Equipment
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. | Protects eyes from potential splashes of solutions or contact with solid particles.[6][9][10] |
| Hand Protection | Chemical-resistant nitrile gloves. | Prevents direct skin contact and potential absorption.[9][10] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination.[9][10] |
| Footwear | Closed-toe shoes. | Protects feet from spills.[10] |
| Respiratory Protection | Use in a certified chemical fume hood. | Prevents inhalation of any fine powders or vapors, especially when handling solutions.[9][10] |
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic process that ensures safety and compliance. This workflow is designed to be a self-validating system, where each step logically follows the last to minimize error.
Caption: Waste Segregation and Containerization Workflow.
Methodology:
-
Waste Identification and Segregation:
-
Solid Waste: Pure this compound or materials grossly contaminated with it (e.g., weigh boats, contaminated gloves, paper towels) should be collected separately.[11] Do not mix with other waste streams unless compatibility is confirmed.
-
Solutions: Solutions of the compound must be collected in a dedicated liquid waste container. Do not mix with incompatible waste streams like strong acids, bases, or oxidizers.[7][11] For instance, never mix oxidizing acids with organic chemicals.[8]
-
Contaminated Sharps: Needles, syringes, or broken glassware contaminated with the compound must be placed in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[8][11]
-
-
Container Selection and Labeling:
-
Choose the Right Container: Use only sturdy, leak-proof containers that are chemically compatible with the waste.[7][12] The original product container is often a good choice.[12] For liquid waste, high-density polyethylene (HDPE) containers are typically suitable.
-
Immediate Labeling: Affix a hazardous waste label to the container before adding any waste.[12] This is a critical compliance step.
-
Complete the Label: Fill out the label completely and legibly. Include the full chemical name ("this compound"), the CAS number, and an estimate of the concentration and volume.[12] Note the accumulation start date.
-
-
Waste Accumulation and Storage:
-
Transfer Waste Safely: All waste transfers must occur inside a certified chemical fume hood to prevent inhalation exposure.
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when actively adding waste.[7] This prevents the release of vapors and protects against spills.
-
Use Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment, such as a plastic bin or tray, to contain any potential leaks.[7][8][12]
-
Store Incompatibles Separately: Store the waste container away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[8][11]
-
Part 4: Disposal Request and Final Handover
The final step is to arrange for professional disposal. Laboratory personnel are responsible for proper accumulation and labeling; a licensed hazardous waste vendor handles the ultimate disposal.[6][12][13]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one analytical standard 28940-11-6 [sigmaaldrich.com]
- 6. Acetone Hazards - Safe Handling and Disposal Practices [safetyiq.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. scienceready.com.au [scienceready.com.au]
- 10. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 11. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 12. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 13. specificwaste.com [specificwaste.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
